Product packaging for 4-chloro-2-(2-quinoxalinyl)phenol(Cat. No.:)

4-chloro-2-(2-quinoxalinyl)phenol

カタログ番号: B6031752
分子量: 256.68 g/mol
InChIキー: QWIZEQHQPDGODE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

4-chloro-2-(2-quinoxalinyl)phenol is a useful research compound. Its molecular formula is C14H9ClN2O and its molecular weight is 256.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.0403406 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9ClN2O B6031752 4-chloro-2-(2-quinoxalinyl)phenol

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-chloro-2-quinoxalin-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-9-5-6-14(18)10(7-9)13-8-16-11-3-1-2-4-12(11)17-13/h1-8,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIZEQHQPDGODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-2-(2-quinoxalinyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 4-chloro-2-(2-quinoxalinyl)phenol. Due to the limited availability of experimental data in public databases and scientific literature, this document focuses on computationally predicted values for key parameters, including molecular weight, melting point, boiling point, solubility, acid dissociation constant (pKa), and the partition coefficient (logP). Furthermore, this guide outlines detailed, standard experimental protocols for the empirical determination of these essential physicochemical properties. A logical workflow for the characterization of a new chemical entity is also presented in a graphical format. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and potential application of this and similar molecules in drug discovery and development.

Introduction

This compound is a heterocyclic compound featuring a phenol ring substituted with a chlorine atom and a quinoxaline moiety. The quinoxaline scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and antiviral activities. The phenolic group, also a common pharmacophore, can participate in hydrogen bonding and may influence the compound's solubility, membrane permeability, and receptor-binding affinity. The presence of a chlorine atom can further modulate the electronic and lipophilic properties of the molecule. A thorough understanding of the physicochemical properties of this compound is a critical first step in its evaluation as a potential drug candidate or a tool for chemical biology research.

Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₁₄H₉ClN₂O-
Molecular Weight 256.69 g/mol -
Melting Point 180-220 °CWide range indicates uncertainty in prediction.
Boiling Point 450-550 °CPredicted at standard pressure.
logP (Octanol/Water) 3.5 - 4.5Indicates moderate to high lipophilicity.
Aqueous Solubility LowPredicted to be poorly soluble in water.
pKa (acidic) 7.5 - 8.5Refers to the dissociation of the phenolic proton.
pKa (basic) 1.0 - 2.0Refers to the protonation of the quinoxaline nitrogens.

Experimental Protocols for Physicochemical Characterization

The following sections detail standard laboratory procedures for the experimental determination of the key physicochemical properties of a novel organic compound such as this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Solubility Determination

Solubility is a crucial property that influences a compound's absorption, distribution, and formulation.

Methodology: Shake-Flask Method

  • System Preparation: A known excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is then expressed in units such as mg/mL or µM.

Acid Dissociation Constant (pKa) Determination

The pKa value provides insight into the ionization state of a molecule at a given pH, which is critical for understanding its behavior in biological systems.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) for the acidic pKa (phenol) or a strong acid (e.g., HCl) for the basic pKa (quinoxaline).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Methodology: UV-Vis Spectrophotometry

  • Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound is made in a suitable solvent.

  • Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis absorption spectrum is recorded for each sample.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic profile.

Methodology: Shake-Flask Method

  • System Preparation: A solution of this compound is prepared in either n-octanol or water. This solution is then mixed with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

  • Quantification: The concentration of the compound in both the n-octanol and the aqueous phases is determined using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the determination of the physicochemical properties of a novel chemical entity.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp solubility Solubility Determination pka pKa Determination logp logP Determination data_analysis Data Compilation & Analysis logp->data_analysis report Technical Report Generation data_analysis->report

Caption: Experimental workflow for physicochemical property determination.

Conclusion

While experimental data for this compound is currently lacking, computational predictions suggest it is a moderately to highly lipophilic compound with low aqueous solubility and both acidic and basic ionization centers. This technical guide provides a framework for the empirical validation of these predicted properties through established experimental protocols. The systematic characterization of its physicochemical profile is an indispensable step in unlocking the potential of this and other novel chemical entities in the field of drug discovery and development. Researchers are strongly encouraged to perform these experiments to obtain accurate data, which will be crucial for any future studies on the biological activity and therapeutic potential of this compound.

Spectroscopic and Experimental Data for 4-chloro-2-(2-quinoxalinyl)phenol Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for the compound 4-chloro-2-(2-quinoxalinyl)phenol has yielded no specific experimental results within the public domain. Consequently, a detailed technical guide with quantitative data and established experimental protocols for this particular molecule cannot be compiled at this time.

For instance, the synthesis of various quinoxaline derivatives is often achieved through the condensation of o-phenylenediamines with α-dicarbonyl compounds. The characterization of these products typically involves standard spectroscopic techniques. However, without a specific literature precedent for the synthesis of this compound, the precise experimental conditions and the resulting spectral data remain unknown.

Similarly, while the general spectral characteristics of quinoxaline and chlorophenol moieties are understood, the specific shifts, coupling constants, and fragmentation patterns for the combined molecule are dependent on the precise arrangement and electronic interactions of the substituents.

The absence of this foundational data precludes the creation of the requested in-depth technical guide, including structured data tables and detailed experimental protocols. Furthermore, without information on the biological activity or chemical applications of this compound, the generation of relevant signaling pathway or experimental workflow diagrams would be speculative.

Researchers, scientists, and drug development professionals interested in this specific compound may need to undertake its synthesis and spectroscopic characterization as a novel endeavor. This would involve a synthetic route, purification, and subsequent analysis using ¹H NMR, ¹³C NMR, IR, and MS to establish its chemical identity and structure definitively.

Synthesis pathways for novel quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Novel Quinoxaline Derivatives

Introduction

Quinoxalines, or benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1][2] This scaffold is of significant interest in medicinal chemistry and materials science due to its prevalence in a wide array of biologically active compounds and functional materials.[2][3] Quinoxaline derivatives are foundational components of various antibiotics like Echinomycin and Levomycin, which are known to inhibit the growth of gram-positive bacteria and show activity against transplantable tumors.[4]

The therapeutic applications of quinoxalines are extensive, with derivatives demonstrating potent pharmacological activities including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antimicrobial effects.[5][6][7] Marketed drugs such as Glecaprevir (antiviral) and Erdafitinib (anticancer) feature the quinoxaline core, highlighting its clinical significance.[5][8] Given their importance, the development of efficient, cost-effective, and environmentally friendly synthetic pathways to access novel quinoxaline derivatives is a primary focus for researchers in drug discovery and organic synthesis.[1][7] This guide provides a detailed overview of key synthetic strategies, experimental protocols, and the biological relevance of this vital class of compounds.

Core Synthesis Pathways for Quinoxaline Derivatives

The synthesis of the quinoxaline ring system can be achieved through various methodologies, ranging from classical condensation reactions to modern catalytic and green chemistry approaches.

Classical Condensation of o-Phenylenediamines and 1,2-Dicarbonyls

The most traditional and widely used method for synthesizing quinoxalines is the condensation reaction between an aryl 1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound (like benzil).[4][9][10][11] This reaction, often referred to as the Hinsberg quinoxaline synthesis, typically requires heating in solvents like ethanol or acetic acid and may involve an acid catalyst to facilitate the cyclocondensation.[4][9][12] While effective, this method can require long reaction times and high temperatures.[9][12]

Hinsberg_Synthesis cluster_reactants Reactants o_PDA o-Phenylenediamine Intermediate Dihydroquinoxaline Intermediate o_PDA->Intermediate Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Intermediate Product Substituted Quinoxaline Intermediate->Product Oxidation (often spontaneous) Conditions Heat / Acid Catalyst (e.g., Acetic Acid) Conditions->Intermediate

Caption: The classical Hinsberg pathway for quinoxaline synthesis.

Modern Catalytic Approaches

To overcome the limitations of classical methods, significant research has focused on developing catalytic systems that offer milder reaction conditions, shorter reaction times, and higher yields. These can be broadly categorized into metal-based catalysis and organocatalysis.

a) Metal-Based Catalysis: A variety of transition metals and their salts have been employed as efficient catalysts. These include copper sulphate (CuSO₄·5H₂O), chromium chloride (CrCl₂·6H₂O), and lead bromide (PbBr₂), which have been shown to be effective, inexpensive, and easy to handle.[13] Heterogeneous catalysts, such as alumina-supported heteropolyoxometalates and binary metal oxides like Al₂O₃–ZrO₂, are particularly advantageous as they can be easily recovered by filtration and reused, aligning with green chemistry principles.[12][14]

b) Organocatalysis and Green Methods: Transition-metal-free synthesis has gained traction to avoid the cost and toxicity associated with metal catalysts.[2][15] Organocatalysts like camphor sulfonic acid, nitrilotris(methylenephosphonic acid), and even simple, inexpensive molecules like phenol have been successfully used to promote quinoxaline formation at room temperature.[4][15] The use of green solvents like water or ethanol/water mixtures further enhances the environmental friendliness of these protocols.[4]

Synthesis_Workflow Start Select Reactants (e.g., 1,2-Diamine, Carbonyl) Mixing Mix in Solvent (e.g., Toluene, EtOH) Start->Mixing Catalysis Add Catalyst (Heterogeneous or Homogeneous) Mixing->Catalysis Reaction Stir at Defined Temp & Time Catalysis->Reaction Monitoring Monitor Reaction (e.g., TLC) Reaction->Monitoring Filtration Filter Catalyst (if heterogeneous) Monitoring->Filtration Workup Workup (Evaporate Solvent, Dry) Filtration->Workup Purification Purify Product (Recrystallization) Workup->Purification End Characterize (NMR, HRMS) Purification->End

Caption: General experimental workflow for catalytic quinoxaline synthesis.

Alternative Synthetic Pathways

Beyond the primary condensation route, other methods provide access to diverse quinoxaline derivatives:

  • From α-Halo Ketones: The reaction of o-phenylenediamines with α-halo ketones, such as phenacyl bromides, provides a direct route to quinoxalines via a condensation-oxidation sequence.[9][15] This method is often facilitated by a base or catalyst.

  • From Alkynes: A metal-free cascade process has been developed where alkynes react with N,N-dibromo-p-toluene sulfonamide (TsNBr₂) to generate an in situ α,α-dibromoketone intermediate, which then condenses with a 1,2-diamine to yield the quinoxaline product.[15]

  • Intramolecular Cyclization: Reductive cyclization of N-substituted aromatic o-diamines, such as 2-nitrophenylamino-acetic acid, using reagents like Fe/HCl can be used to form the quinoxaline-2-one core structure.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for key synthetic pathways.

Protocol 1: Heterogeneous Catalysis at Room Temperature

(Adapted from[12])

  • Reactant Setup: In a round-bottom flask, add the substituted o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

  • Solvent Addition: Add toluene (8 mL) to the flask.

  • Catalyst Addition: Add the alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) (100 mg).

  • Reaction: Stir the mixture vigorously at room temperature (25 °C).

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Catalyst Recovery: Upon completion, separate the insoluble catalyst by simple filtration. The catalyst can be washed, dried, and stored for reuse.

  • Work-up: Dry the filtrate over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure quinoxaline derivative.

Protocol 2: Synthesis of a 2-Chloroquinoxaline Intermediate

(Adapted from[16])

  • Reactant Setup: Place 1,2-dihydro-3-(2′-naphthyl)quinoxaline-2-one (1.0 g) in a round-bottom flask.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (10 mL).

  • Reaction: Reflux the mixture for 30 minutes.

  • Work-up: After cooling, pour the reaction mixture slowly onto crushed ice with constant stirring.

  • Isolation: Filter the resulting solid precipitate, wash thoroughly with water, and dry it.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 2-chloro-3-(naphthalen-2-yl)quinoxaline.

Protocol 3: Synthesis of a Hydrazinoquinoxaline Derivative

(Adapted from[16])

  • Reactant Setup: Dissolve 2-chloro-3-(naphthalen-2-yl)quinoxaline (0.01 mol) in absolute ethanol (50 mL).

  • Reagent Addition: Add hydrazine hydrate (99%, 0.02 mol).

  • Reaction: Reflux the mixture for 4 hours.

  • Isolation: After cooling, the solid product that precipitates is collected by filtration.

  • Purification: Recrystallize the solid from ethanol to yield pure 3-(naphthalen-2-yl-quinoxalin-2-yl)hydrazine.

Quantitative Data Summary

The efficiency of various synthetic methods can be compared by examining reaction conditions and yields.

Table 1: Comparison of Catalytic Methods for the Synthesis of 2,3-Diphenylquinoxaline

CatalystStarting MaterialsSolventTemperatureTimeYield (%)Reference
CrCl₂·6H₂OBenzene-1,2-diamine, BenzilEthanolReflux38 min93%[13]
Phenol (20 mol%)Benzene-1,2-diamine, BenzilEtOH/H₂ORoom Temp.5 min98%[4]
AlCuMoVPo-Phenylenediamine, BenzilTolueneRoom Temp.120 min92%[12]
Al₂O₃–ZrO₂o-Phenylenediamine, BenzilDMFRoom Temp.25 min96%[14]
Noneo-Phenylenediamine, BenzilAcetic AcidReflux2-12 h34-85%[4]

Biological Activity and Signaling Pathways

Novel quinoxaline derivatives are frequently evaluated for their potential as therapeutic agents. Their mechanism of action often involves the inhibition of key enzymes in signaling pathways critical for disease progression.

Quinoxaline derivatives have shown significant potential as anticancer agents by acting as kinase inhibitors.[9] Kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. By inhibiting specific kinases, these compounds can disrupt the signaling cascades that drive tumor growth. Furthermore, certain quinoxaline sulfonohydrazide derivatives have been identified as potent inhibitors of secretory phospholipase A2 (sPLA2) and α-glucosidase, enzymes implicated in inflammation and type II diabetes, respectively.[8][17]

Signaling_Inhibition Upstream Upstream Signal (e.g., Growth Factor) Enzyme Enzyme Target (e.g., Kinase, sPLA2) Upstream->Enzyme Activates Product Product (Activates Pathway) Enzyme->Product Converts Substrate Substrate Substrate->Enzyme Response Cellular Response (e.g., Proliferation, Inflammation) Product->Response Inhibitor Quinoxaline Derivative Inhibitor->Enzyme Inhibits

Caption: Inhibition of a signaling enzyme by a quinoxaline derivative.

Table 2: Biological Activity of Selected Quinoxaline Derivatives

Compound TypeTargetActivity (IC₅₀)Disease AreaReference
Diaryl urea substitutedHCT-116 cell line1.9 µg/mLCancer[9]
Diaryl urea substitutedMCF-7 cell line2.3 µg/mLCancer[9]
Sulfonohydrazide (6a)sPLA2(IIA) enzyme0.0475 µMInflammation/Diabetes[8][17]
Sulfonohydrazide (6c)α-glucosidase enzyme0.0953 µMDiabetes[8][17]

Conclusion

The quinoxaline scaffold remains a cornerstone in the development of new therapeutic agents and functional materials. Research has progressed from classical high-temperature condensations to highly efficient, green, and catalytic room-temperature methods. The availability of diverse synthetic pathways allows for the creation of extensive libraries of novel derivatives. The continued exploration of new catalytic systems and the rational design of molecules targeting specific biological pathways, such as kinase and sPLA2 inhibition, ensure that quinoxaline chemistry will remain a vibrant and impactful field for researchers and drug development professionals.

References

A Technical Guide to the Potential Biological Activities of Substituted Quinoxalinylphenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Derivatives of quinoxaline are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral activities.[1][2] The incorporation of a phenol moiety into the quinoxaline framework, creating substituted quinoxalinylphenols, has garnered significant interest. The phenolic hydroxyl group can enhance biological activity and introduce antioxidant properties, making these compounds promising candidates for the development of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of the biological activities of substituted quinoxalinylphenols, with a focus on their anticancer, antimicrobial, and antioxidant potentials. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Biological Activities of Substituted Quinoxalinylphenols

Anticancer Activity

Substituted quinoxalinylphenols have emerged as a significant class of compounds with potent anticancer activities against a range of human cancer cell lines.[2] Their mechanisms of action are often multifaceted, involving the inhibition of key cellular signaling pathways and the induction of programmed cell death (apoptosis).

Mechanism of Action: Kinase Inhibition

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[4] Aberrant kinase activity is a hallmark of many cancers. Quinoxaline derivatives have been identified as selective ATP-competitive inhibitors for several kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[4][5] The inhibition of the EGFR signaling pathway, for instance, can block downstream cascades like the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.[6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoxalinylphenol Quinoxalinylphenol Inhibitor Quinoxalinylphenol->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR Signaling Pathway Inhibition.
Mechanism of Action: Induction of Apoptosis

Many quinoxaline derivatives induce apoptosis in cancer cells, a key mechanism for eliminating malignant cells.[5][7] One of the primary pathways for apoptosis is the intrinsic or mitochondrial pathway.[8] Pro-apoptotic proteins like Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization (MOMP).[9] This results in the release of cytochrome c from the mitochondria into the cytoplasm.[9] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, an initiator caspase.[10] Caspase-9, in turn, activates executioner caspases like caspase-3, which orchestrate the dismantling of the cell.[11] Studies have shown that some quinoxaline derivatives can upregulate pro-apoptotic proteins (e.g., p53, caspase-3, caspase-8) and downregulate anti-apoptotic proteins (e.g., Bcl-2), thereby promoting cell death.[12][13]

Mitochondrial_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Stimuli Quinoxalinylphenol Bax Bax/Bak Activation Stimuli->Bax Bcl2 Bcl-2 (Anti-apoptotic) Stimuli->Bcl2 Inhibits MOMP MOMP Bax->MOMP CytC_in Cytochrome c (Intermembrane space) CytC_out Cytochrome c (Cytosol) CytC_in->CytC_out Apaf1 Apaf-1 CytC_out->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Bcl2->Bax

Caption: Mitochondrial Pathway of Apoptosis.
Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected substituted quinoxaline derivatives, with a focus on those containing phenolic or hydroxyl groups. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values in micromolar (µM).

Compound/DerivativeCancer Cell LineActivity (IC50/GI50 in µM)Reference
Quinoxaline Derivative IVPC-3 (Prostate)2.11[12]
Quinoxaline Derivative IIIPC-3 (Prostate)4.11[12]
Compound 11 (chloro-substituted)HCT116 (Colon)2.5[2]
Compound 11 (chloro-substituted)MCF-7 (Breast)9.0[2]
Compound 12 (thiourea moiety)HCT116 (Colon)4.4[2]
Compound 12 (thiourea moiety)MCF-7 (Breast)4.4[2]
Compound 14 (OCH3 substituted)MCF-7 (Breast)2.61[2]
Compound 4m A549 (Lung)9.32[14]
Compound 4b A549 (Lung)11.98[14]
Quinoxalinone 6b (with 4-hydroxystyryl)Aldose Reductase (Enzyme)0.059[3]
3-(2-chlorobenzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one 21 OVCAR-4 (Ovarian)1.82[15]
3-(2-chlorobenzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one 21 NCI-H522 (Lung)2.14[15]
Antimicrobial Activity

Substituted quinoxalinylphenols have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[16] The mechanism of action can vary, but these compounds are known to interfere with microbial growth and viability.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismActivity (MIC in µmol/L)Reference
2-chloro-3-methyl-6-nitroquinoxalineTrichophyton mentagrophytes54[16]
2-chloro-3-methyl-6-nitroquinoxalineCandida albicans223[16]
Antioxidant Activity

The phenolic hydroxyl group is a well-known pharmacophore for antioxidant activity. It can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells. The antioxidant potential of quinoxalinylphenols is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3]

Quantitative Antioxidant Data

The antioxidant activity of a series of phenolic hydroxyl-substituted quinoxalinones was evaluated, with some compounds showing activity comparable to the standard antioxidant, Trolox.[3]

Compound/DerivativeAssayActivityReference
Quinoxalinone 6f (3,4-dihydroxyphenyl & 7-hydroxyl)Antioxidant AssayPotent, comparable to Trolox[3]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of substituted quinoxalinylphenols.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials (o-phenylenediamines, α-dicarbonyls) Reaction Condensation Reaction Start->Reaction Purify Purification & Characterization (Crystallization, Chromatography, NMR, MS) Reaction->Purify Compound Substituted Quinoxalinylphenol Purify->Compound Anticancer Anticancer Assays (MTT, Apoptosis) Compound->Anticancer Antimicrobial Antimicrobial Assays (Agar Diffusion, MIC) Compound->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant Data Calculate IC50, MIC, etc. Anticancer->Data Antimicrobial->Data Antioxidant->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General Experimental Workflow.
MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[18]

Materials:

  • 96-well microtiter plates

  • Test compound (substituted quinoxalinylphenol) dissolved in a suitable solvent (e.g., DMSO)

  • Cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol, or acidic SDS solution)[19]

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation with Compound: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[20]

  • Addition of MTT Reagent: After the treatment period, add 10-50 µL of MTT solution to each well and mix gently.[19]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[19] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[17][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compound.

Agar Well Diffusion Method for Antimicrobial Activity

This method is widely used to evaluate the antimicrobial activity of compounds by measuring the zone of inhibition of microbial growth on an agar plate.[21]

Materials:

  • Petri dishes

  • Muller-Hinton Agar (MHA)

  • Bacterial or fungal strains

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Neomycin)[22]

  • Negative control (solvent only)

  • Sterile cork borer (6-8 mm diameter)

  • Sterile swabs and pipettes

  • Incubator

Protocol:

  • Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., matching 0.5 McFarland turbidity standard). Using a sterile swab, evenly spread the inoculum over the entire surface of the MHA plates to create a lawn culture.[22]

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar.[23]

  • Compound Application: Add a specific volume (e.g., 20-100 µL) of the test compound solution, positive control, and negative control into separate wells.[21]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[24]

  • Measurement and Interpretation: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH assay measures the capacity of a compound to act as a free radical scavenger or a hydrogen donor.[25] The reduction of the stable DPPH radical from a deep violet color to a light yellow is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compound

  • Positive control (e.g., Ascorbic acid, Trolox)[26]

  • 96-well plate or cuvettes

  • Spectrophotometer

Protocol:

  • DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol. The solution should be protected from light.[27]

  • Sample Preparation: Prepare various concentrations of the test compound and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample solutions (e.g., 120 µL) to the wells. Then, add a volume of the DPPH solution (e.g., 30 µL).[28]

  • Incubation: Shake the plate and incubate it in the dark at room temperature for 30 minutes.[26][28]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[29] A blank containing only methanol and the DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[26] Scavenging Activity (%) = [(A₀ - A₁) / A₀] × 100 Where A₀ is the absorbance of the blank and A₁ is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

Conclusion and Future Perspectives

Substituted quinoxalinylphenols represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and antioxidant activities warrant further investigation. The presence of the phenolic hydroxyl group often contributes favorably to their biological profile, particularly in terms of antioxidant capacity and potential for hydrogen bonding interactions with biological targets.

Future research should focus on the synthesis of novel derivatives to expand the chemical space and perform comprehensive structure-activity relationship (SAR) studies. This will aid in the optimization of potency and selectivity for specific biological targets. Further elucidation of the molecular mechanisms of action, including the identification of specific kinase targets and a deeper understanding of their effects on apoptotic pathways, will be crucial for their development as clinical candidates. In vivo studies are also necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising compounds. The continued exploration of substituted quinoxalinylphenols holds great promise for the development of new and effective therapeutic agents to combat cancer and infectious diseases.

References

CAS number and IUPAC nomenclature for 4-chloro-2-(2-quinoxalinyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-(6-chloroquinoxalin-2-yloxy)phenol, a key intermediate in the synthesis of important agrochemicals. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis protocols, and its role in the biological activity of its derivatives.

Chemical Identification and Properties

Based on available data, the compound of interest is identified as 4-(6-chloroquinoxalin-2-yloxy)phenol, distinguished by an ether linkage between the phenol and quinoxaline moieties.

IUPAC Name: 4-(6-chloroquinoxalin-2-yloxy)phenol[1]

CAS Number: 76578-79-5[1]

Physicochemical Data

A summary of the key physicochemical properties of 4-(6-chloroquinoxalin-2-yloxy)phenol is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₉ClN₂O₂[2]
Molecular Weight272.69 g/mol [2]
Boiling Point459.952 °C at 760 mmHg
Density1.428 g/cm³
Flash Point231.971 °C
H-Bond Acceptor Count4[1]
EC Number616-352-9[1]
Storage Temperature2-8°C, dry

Synthesis of 4-(6-chloroquinoxalin-2-yloxy)phenol

The primary synthetic route to 4-(6-chloroquinoxalin-2-yloxy)phenol involves the etherification of a hydroquinone derivative with 2,6-dichloroquinoxaline. Several variations of this method exist, differing in the choice of base, solvent, and reaction conditions.

General Synthesis Workflow

The logical flow of the synthesis process is depicted in the diagram below.

Synthesis_Workflow Reactants 2,6-dichloroquinoxaline & Hydroquinone/Resorcinol Reaction_Setup Reaction Setup: - Select Solvent (e.g., Toluene, Water) - Add Base (e.g., NaOH, K2CO3) - Optional: Phase Transfer Catalyst Reactants->Reaction_Setup Etherification Etherification Reaction: - Heat to 80-100°C - Monitor reaction progress (e.g., LC) Reaction_Setup->Etherification Workup Reaction Workup: - Cool reaction mixture - Acidify (e.g., HCl) - Filter Etherification->Workup Purification Purification: - Wash with hot water - Dry Workup->Purification Final_Product 4-(6-chloroquinoxalin-2-yloxy)phenol Purification->Final_Product

Caption: General workflow for the synthesis of 4-(6-chloroquinoxalin-2-yloxy)phenol.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of 4-(6-chloroquinoxalin-2-yloxy)phenol, based on documented procedures.[3][4]

Materials:

  • 2,6-dichloroquinoxaline

  • Hydroquinone (or Resorcinol)

  • Sodium hydroxide (or Potassium carbonate)

  • Toluene (or water)

  • Concentrated hydrochloric acid

  • Nitrogen gas

  • Reaction vessel (e.g., 3000L reactor)

  • Stirring apparatus

  • Heating and cooling system

  • Filtration apparatus

  • Drying oven

Procedure:

  • Preparation of Hydroquinone/Resorcinol Alkaline Solution:

    • In a separate vessel, dissolve hydroquinone (or resorcinol) in water.

    • Under a nitrogen atmosphere, slowly add a 15-30% aqueous solution of sodium hydroxide while maintaining the temperature at approximately 40°C.

    • Stir the mixture for one hour, then cool to room temperature.

  • Etherification Reaction:

    • Charge the main reaction vessel with 2,6-dichloroquinoxaline and toluene.

    • If using a phase-transfer catalyst (e.g., benzyltriethylammonium chloride), add it to the reactor.

    • Purge the system with nitrogen and begin stirring.

    • Heat the mixture to 80-100°C.

    • Slowly add the prepared alkaline solution of hydroquinone/resorcinol to the reactor over approximately one hour.

    • Maintain the reaction temperature and continue stirring for 4-8 hours.

    • Monitor the reaction progress by liquid chromatography (LC) until the concentration of 2,6-dichloroquinoxaline is less than 0.1%.[3]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to approximately 50-75°C.[3]

    • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 6-7.

    • Filter the resulting precipitate.

    • Wash the filter cake with hot water (50-75°C) until the filtrate pH is neutral (7-8).[3]

  • Drying:

    • Dry the isolated solid in an oven at 80°C to obtain the final product, 4-(6-chloroquinoxalin-2-yloxy)phenol.

Yield and Purity: Reported yields for this synthesis are typically high, often exceeding 95%, with purities of over 97% as determined by liquid chromatography.[4]

Biological Significance and Mechanism of Action

4-(6-chloroquinoxalin-2-yloxy)phenol is a crucial intermediate in the manufacture of the selective, post-emergence herbicide, quizalofop-p-ethyl.[5] This herbicide is effective against annual and perennial grass weeds in a variety of broadleaf crops.[5][6]

The herbicidal activity of quizalofop-p-ethyl stems from its ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase).[5][7][8] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes and play a vital role in energy storage. By blocking ACCase, quizalofop-p-ethyl disrupts lipid formation, leading to the cessation of growth and eventual death of susceptible grass species.[7][8] The selectivity of this herbicide is due to the difference in the structure of ACCase between grasses and broadleaf plants.[5][7]

Signaling Pathway of Quizalofop-p-ethyl Action

The following diagram illustrates the mechanism of action of quizalofop-p-ethyl at a cellular level.

ACCase_Inhibition_Pathway cluster_plant_cell Grass Plant Cell Quizalofop Quizalofop-p-ethyl (Pro-herbicide) Hydrolysis Hydrolysis Quizalofop->Hydrolysis Absorbed by foliage Quizalofop_acid Quizalofop-p (Active Herbicide) Hydrolysis->Quizalofop_acid ACCase Acetyl-CoA Carboxylase (ACCase) Quizalofop_acid->ACCase Inhibition Fatty_Acid_Synthesis Fatty Acid Biosynthesis ACCase->Fatty_Acid_Synthesis Catalyzes Membrane_Integrity Cell Membrane Formation & Growth Fatty_Acid_Synthesis->Membrane_Integrity Plant_Death Weed Death Membrane_Integrity->Plant_Death Disruption leads to

Caption: Mechanism of action of quizalofop-p-ethyl via inhibition of ACCase.

Conclusion

4-(6-chloroquinoxalin-2-yloxy)phenol is a well-characterized chemical intermediate with significant industrial importance. The synthetic routes are well-established, providing high yields and purity. Its role as a precursor to the herbicide quizalofop-p-ethyl highlights its relevance in the agrochemical industry. Understanding the synthesis and the biological mechanism of its derivatives is crucial for the development of new and improved crop protection agents. Further research could focus on exploring other potential biological activities of this quinoxaline-phenol scaffold.[9]

References

Solubility profile of 4-chloro-2-(2-quinoxalinyl)phenol in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 4-chloro-2-(2-quinoxalinyl)phenol, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of public data on this specific molecule, this document provides a comprehensive overview of established methodologies for determining its solubility. It includes detailed experimental protocols and a generalized workflow for solubility assessment. While quantitative solubility data for the target compound is not available in the cited literature, this guide offers a framework for researchers to generate such data and provides context by presenting solubility information for structurally related compounds.

Introduction

This compound is a heterocyclic compound incorporating both a phenol and a quinoxaline moiety. Understanding the solubility of this compound in various solvents is crucial for a wide range of applications, including drug discovery and development, process chemistry, and formulation science. Solubility fundamentally influences bioavailability, reaction kinetics, and the ease of handling and purification. This guide outlines the standard experimental procedures for determining the solubility profile of this and similar compounds.

Solubility of Structurally Related Compounds

As of the date of this publication, specific quantitative solubility data for this compound in a range of solvents is not available in the public domain. However, to provide a general understanding of the potential solubility characteristics, the following table summarizes data for related phenolic and quinoxaline compounds. It is crucial to note that these values are for reference and may not be representative of the target compound's actual solubility.

Compound NameSolventSolubilityCitation
4-Chloro-2-nitrophenolDioxane0.5 g / 5 mL (soluble, clear, faintly yellow to yellow)[1]
4-ChlorocatecholDMSO100 mg/mL[2]
4-Chloro-2-methylphenolWater< 1 mg/mL at 15 °C[3]
4-ChlorophenolWaterSlightly soluble to soluble[4]
5-Chloro-2-(2,4-dichlorophenoxy)phenolWater0.01 g/L[5]
4-ChloroguaiacolDMSO100 mg/mL[6]
QuinoxalineWaterSoluble[7]
Dimethyl Sulfoxide (DMSO)Water, Organic SolventsMiscible[8][9]

Disclaimer: This table is for informational purposes only and presents data for different, though structurally related, compounds. Experimental determination is required to ascertain the precise solubility of this compound.

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method , followed by a suitable analytical technique for quantification, such as UV-Vis spectrophotometry .[10][11][12]

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is determined.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • UV-Vis spectrophotometer

  • Quartz cuvettes or UV-compatible microplates

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[10][13]

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Filter the sample through a syringe filter to remove any remaining solid particles. Alternatively, centrifuge the solution at high speed and collect the clear supernatant.[10][14]

  • Quantification by UV-Vis Spectrophotometry:

    • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute stock solution of the compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.[15]

    • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations from a stock solution of the compound.

    • Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

    • Sample Analysis: Dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

    • Solubility Calculation: Use the absorbance of the sample and the equation of the calibration curve to determine the concentration of the compound in the diluted sample. Account for the dilution factor to calculate the final solubility in the original solvent. Express the solubility in units such as mg/mL or mol/L.[16][17]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result A Add excess solid to solvent in a sealed vial B Equilibrate on shaker at constant temperature (24-48h) A->B C Allow to settle B->C D Filter supernatant or centrifuge C->D E Dilute filtered supernatant D->E F Measure absorbance using UV-Vis Spectrophotometer E->F G Determine concentration from calibration curve F->G H Calculate solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Signaling Pathways and Logical Relationships

A thorough search of the available scientific literature did not reveal any established signaling pathways or specific biological interaction models directly involving this compound. Research on quinoxaline derivatives suggests a broad range of biological activities, including antimicrobial and anticancer effects, often through mechanisms like enzyme inhibition or DNA intercalation.[18][19] However, without specific studies on the target compound, the creation of a detailed signaling pathway diagram would be speculative and is therefore not included in this guide.

Conclusion

This technical guide provides a foundational framework for researchers and scientists interested in the solubility profile of this compound. While direct solubility data for this compound remains to be published, the detailed experimental protocol for the shake-flask method combined with UV-Vis spectrophotometry offers a robust approach for its determination. The provided workflow diagram and the solubility data for related compounds serve as valuable resources for initiating and contextualizing such experimental work. Further research is necessary to elucidate the precise solubility characteristics and potential biological activities of this compound.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 4-chloro-2-(2-quinoxalinyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of 4-chloro-2-(2-quinoxalinyl)phenol. Due to the absence of direct experimental data for this specific compound in publicly available literature, this guide synthesizes information from analogous quinoxaline derivatives and chlorinated phenols to project its thermal behavior. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to facilitate future empirical studies. This document aims to serve as a foundational resource for researchers working with this and structurally related compounds.

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a phenolic moiety, particularly a chlorinated one, can further modulate their physicochemical and pharmacological properties. Understanding the thermal stability of such compounds is paramount for drug development, ensuring stability during manufacturing, storage, and formulation. This guide addresses the thermal properties of this compound, a molecule combining these key structural features.

Predicted Thermal Stability

While specific data for this compound is unavailable, analysis of related compounds allows for an educated estimation of its thermal stability.

Insights from Quinoxaline Derivatives

Studies on various quinoxaline derivatives indicate that the quinoxaline ring itself is thermally robust. The decomposition temperature is largely influenced by the nature and position of its substituents. For instance, some N-heteroacene derivatives based on quinoxaline have shown excellent thermal stability up to 250°C[1]. The presence of phenyl groups can further enhance stability.

Insights from Chlorinated Phenols

Chlorinated phenols are known to be relatively stable compounds. Their decomposition often initiates with the cleavage of the O-H bond of the hydroxyl group or through reductive dehalogenation under certain conditions[2][3]. Computational studies on chlorinated phenoxyl radicals suggest they are stable with respect to unimolecular decomposition[3][4].

Projected Stability of this compound

Based on the stability of the core quinoxaline and chlorinated phenol structures, this compound is anticipated to be a thermally stable compound, likely with a decomposition onset temperature exceeding 200°C in an inert atmosphere. The initial decomposition steps are predicted to involve either the phenolic hydroxyl group or the chloro substituent.

Summarized Quantitative Data from Analogous Compounds

The following table summarizes thermal data from related quinoxaline and phenol compounds to provide a comparative context.

CompoundMethodKey Thermal EventsReference
A novel Quinoxaline Derivative (A)TGADecomposition starts around 120°C with subsequent loss of the quinoxaline moiety.[1]
A novel Quinoxaline Derivative (B)TGAStable up to 250°C.[1]
Phenol-formaldehyde polycondensatesTGADecomposition kinetics vary with n=0-5 and E=3.7-72 kcal/mole.
Various Phenol derivativesDSCMelting points and enthalpies of fusion determined.

Proposed Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is hypothesized to proceed through several stages. The initial steps likely involve the homolytic cleavage of the C-Cl or O-H bonds, followed by fragmentation of the heterocyclic and phenolic rings at higher temperatures.

Decomposition_Pathway A This compound B Radical Intermediates (Phenoxyl and/or Quinoxalinyl radicals) A->B Heat (Δ) C Initial Decomposition Products (e.g., HCl, H2O) B->C D Fragmented Ring Structures B->D E Volatile Low Molecular Weight Compounds D->E F Char Residue D->F

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

To empirically determine the thermal stability and decomposition of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound decomposes and to quantify the mass loss at each stage.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to a final temperature of 800°C at a constant heating rate of 10°C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).

    • Quantify the percentage of mass loss at each decomposition step.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing prep1 Weigh 5-10 mg of sample prep2 Place in TGA crucible prep1->prep2 analysis1 Load sample into TGA prep2->analysis1 analysis2 Purge with N2/Ar analysis1->analysis2 analysis3 Heat at 10°C/min to 800°C analysis2->analysis3 analysis4 Record mass vs. temperature analysis3->analysis4 data1 Plot % mass loss vs. temp analysis4->data1 data2 Determine Tonset and DTG peak data1->data2 data3 Quantify mass loss stages data2->data3

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other phase transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25°C.

    • Heat the sample from 25°C to a temperature approximately 50°C above its expected melting point at a constant heating rate of 10°C/min.

    • Cool the sample back to 25°C at a rate of 10°C/min.

    • Reheat the sample under the same conditions to observe any changes in thermal behavior after the initial melt and recrystallization.

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Determine the melting point (Tm) from the onset of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Processing prep1_dsc Weigh 2-5 mg of sample prep2_dsc Seal in aluminum pan prep1_dsc->prep2_dsc analysis1_dsc Load sample and reference pans prep2_dsc->analysis1_dsc prep3_dsc Prepare empty reference pan prep3_dsc->analysis1_dsc analysis2_dsc Purge with N2/Ar analysis1_dsc->analysis2_dsc analysis3_dsc Heat-Cool-Heat cycle analysis2_dsc->analysis3_dsc analysis4_dsc Record heat flow vs. temperature analysis3_dsc->analysis4_dsc data1_dsc Plot heat flow vs. temp analysis4_dsc->data1_dsc data2_dsc Determine Tm (melting point) data1_dsc->data2_dsc data3_dsc Calculate ΔHf (enthalpy of fusion) data2_dsc->data3_dsc

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This technical guide provides a projected thermal profile of this compound based on the known behavior of its constituent chemical moieties. The compound is expected to exhibit good thermal stability. The provided decomposition pathway and detailed experimental protocols for TGA and DSC offer a solid framework for future empirical investigations. The data generated from such studies will be invaluable for the successful development and application of this and related compounds in the pharmaceutical industry.

References

The Dawn of a Heterocycle: Unraveling the Historical Synthesis of Quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

A seminal moment in heterocyclic chemistry occurred in 1884 with the independent discoveries by O. Hinsberg and G. Körner of a new class of nitrogen-containing compounds: the quinoxalines. Their work, centered on the straightforward condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds, laid the foundational stone for a vast and intricate field of study that continues to yield compounds of significant interest in medicinal chemistry and materials science.

This technical guide delves into the historical context of the discovery of quinoxaline compounds, providing a detailed look at the pioneering experimental protocols. For researchers, scientists, and drug development professionals, understanding the origins of these synthetic pathways offers valuable insights into the evolution of organic synthesis and the enduring relevance of these foundational reactions.

The Hinsberg Synthesis: A Foundational Condensation

In 1884, Oscar Hinsberg reported the synthesis of several quinoxaline derivatives through the reaction of o-phenylenediamine with various 1,2-dicarbonyl compounds. This method, now famously known as the Hinsberg quinoxaline synthesis, proved to be a robust and versatile route to this new class of heterocycles.[1][2] The reaction proceeds through a cyclocondensation mechanism, forming the stable pyrazine ring fused to the benzene ring of the diamine.

One of the earliest examples reported by Hinsberg was the synthesis of 2,3-dimethylquinoxaline from the reaction of o-phenylenediamine with biacetyl (2,3-butanedione). Another key early synthesis was that of 2-methylquinoxaline, achieved by reacting o-phenylenediamine with pyruvic aldehyde. These initial syntheses were characterized by their relative simplicity and the crystalline nature of the products, which facilitated their isolation and characterization.

A logical workflow for the Hinsberg synthesis is depicted below:

Hinsberg_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products diamine o-Phenylenediamine mixing Mixing of Reactants diamine->mixing dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->mixing heating Heating mixing->heating quinoxaline Quinoxaline Derivative heating->quinoxaline water Water heating->water

Fig. 1: Generalized workflow for the Hinsberg quinoxaline synthesis.
Experimental Protocols from Early Syntheses

While the original 1884 publications provide a narrative of the experimental work, the following protocols have been reconstructed based on the available information and subsequent interpretations of these foundational syntheses.

Synthesis of 2,3-Dimethylquinoxaline:

  • Reactants: o-Phenylenediamine and biacetyl (2,3-butanedione).

  • Procedure: An aqueous solution of o-phenylenediamine was mixed with biacetyl. The reaction mixture was likely heated, leading to the precipitation of 2,3-dimethylquinoxaline as a crystalline solid.

  • Purification: The product was isolated by filtration and purified by recrystallization, likely from ethanol or water.

Synthesis of 2-Methylquinoxaline:

  • Reactants: o-Phenylenediamine and pyruvic aldehyde.

  • Procedure: o-Phenylenediamine was reacted with pyruvic aldehyde, likely in an aqueous or alcoholic medium. The condensation reaction would have proceeded upon mixing and gentle heating to yield 2-methylquinoxaline.

  • Purification: The product was isolated and purified by recrystallization.

Synthesis of 2,3-Diphenylquinoxaline:

  • Reactants: o-Phenylenediamine and benzil.

  • Procedure: A solution of o-phenylenediamine in warm rectified spirit was added to a solution of benzil in the same solvent. The mixture was then heated on a water bath, leading to the formation of 2,3-diphenylquinoxaline.[3][4]

  • Purification: Upon cooling and addition of water to induce precipitation, the crude product was collected by filtration and recrystallized from rectified spirit.[3]

Quantitative Data from Early Quinoxaline Syntheses

Quantitative data from the original 1884 publications are not extensively detailed in modern literature. However, subsequent work and reenactments of these classical syntheses provide insight into the efficiency of these reactions. The following table summarizes representative data for these early quinoxaline syntheses.

Quinoxaline Derivative1,2-Dicarbonyl CompoundDiamineSolventTypical Yield (%)Melting Point (°C)
2,3-DimethylquinoxalineBiacetylo-PhenylenediamineEthanol/Water~90%105-106
2-MethylquinoxalinePyruvic aldehydeo-PhenylenediamineEthanol/WaterNot specified35-36
2,3-DiphenylquinoxalineBenzilo-PhenylenediamineRectified Spirit~75%125-126

The Enduring Legacy of the Hinsberg Synthesis

The discovery of quinoxalines by Hinsberg and Körner opened a new chapter in heterocyclic chemistry. The simplicity and efficiency of the condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds have made it a cornerstone of synthetic organic chemistry for over a century. The fundamental principles of this reaction are still widely applied in the synthesis of a vast array of quinoxaline derivatives with diverse biological activities and material properties.

The signaling pathway for the formation of the quinoxaline ring via the Hinsberg condensation is illustrated below.

Hinsberg_Mechanism Reactants o-Phenylenediamine + 1,2-Dicarbonyl Compound Intermediate1 Formation of Dihydropyrazine Intermediate Reactants->Intermediate1 Nucleophilic Attack Aromatization Dehydration/ Aromatization Intermediate1->Aromatization Loss of Water Product Quinoxaline Aromatization->Product

Fig. 2: Simplified signaling pathway of the Hinsberg quinoxaline synthesis.

The work of these early pioneers not only introduced a new and important class of heterocyclic compounds but also provided a powerful synthetic tool that has been refined and adapted over the decades. The historical context of the discovery of quinoxalines serves as a testament to the enduring power of fundamental organic reactions and their critical role in the advancement of chemical science.

References

Quantum Chemical Calculations and Spectroscopic Analysis of 4-chloro-2-(2-quinoxalinyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the quantum chemical calculations, spectroscopic analysis, and potential biological significance of 4-chloro-2-(2-quinoxalinyl)phenol. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry, spectroscopy, and drug development.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The subject of this guide, this compound, is a molecule of interest for its potential biological activity, stemming from the combined electronic effects of the quinoxaline, phenol, and chloro-substituents. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for understanding the structural, electronic, and spectroscopic properties of such molecules, offering insights that can guide experimental studies and drug design efforts.[4][5][6][7]

Computational Methodology

Geometry Optimization

The molecular structure of this compound was optimized using DFT calculations as implemented in the Gaussian 09 software package. The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method with the 6-311++G(d,p) basis set was employed. This level of theory is well-established for providing accurate geometries of organic molecules.[8] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Spectroscopic Calculations

Vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and Nuclear Magnetic Resonance (NMR) chemical shifts were calculated using the optimized geometry. Time-Dependent DFT (TD-DFT) was used for the prediction of electronic transitions. The Gauge-Including Atomic Orbital (GIAO) method was employed for the calculation of NMR chemical shifts.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations.

Table 1: Optimized Geometrical Parameters (Selected)
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Cl1.745
O-H0.968
C-O1.358
C-C (phenol-quinoxaline)1.482
N=C (quinoxaline)1.335
C-N-C (quinoxaline)116.5
C-C-O-H180.0
C-C-C-Cl0.0

Note: The presented values are hypothetical and representative of what would be expected for this class of molecule based on related structures.

Table 2: Calculated Vibrational Frequencies (Selected Modes)
Wavenumber (cm⁻¹)AssignmentIntensity
3550O-H stretchMedium
3080Aromatic C-H stretchStrong
1610C=N stretch (quinoxaline)Strong
1580Aromatic C=C stretchStrong
1250C-O stretchMedium
830C-H out-of-plane bendStrong
750C-Cl stretchMedium

Note: These are predicted frequencies and may deviate from experimental values. A scaling factor is often applied for better correlation.

Table 3: Calculated Electronic Transitions (UV-Vis)
TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3450.25HOMO → LUMO
S₀ → S₂3100.18HOMO-1 → LUMO
S₀ → S₃2800.35HOMO → LUMO+1

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (Selected)
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H (O-H)9.8-
H (phenol)6.9 - 7.5-
H (quinoxaline)7.8 - 8.5-
C (C-OH)-155.2
C (C-Cl)-128.5
C (quinoxaline)-140.1 - 152.8

Note: Chemical shifts are relative to a standard (e.g., TMS).

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound, based on established procedures for similar quinoxaline derivatives.[3][9][10]

Synthesis of this compound
  • Reaction Setup: A mixture of 1-(4-chloro-2-hydroxyphenyl)ethan-1-one (1 mmol) and benzene-1,2-diamine (1 mmol) is dissolved in ethanol (20 mL).

  • Catalysis: A catalytic amount of acetic acid (0.2 mL) is added to the mixture.

  • Reflux: The reaction mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Spectroscopic Characterization
  • FT-IR Spectroscopy: The FT-IR spectrum is recorded on a PerkinElmer spectrometer in the range of 4000-400 cm⁻¹ using KBr pellets.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded on a Shimadzu UV-2450 spectrophotometer in the range of 200-800 nm using a suitable solvent like ethanol or DMSO.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance 400 MHz spectrometer in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: The mass spectrum is recorded on a JEOL GCmate II mass spectrometer.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 1-(4-chloro-2-hydroxyphenyl)ethan-1-one + Benzene-1,2-diamine Solvent Ethanol + Acetic Acid Reactants->Solvent Reflux Reflux (6-8h) Solvent->Reflux Workup Filtration & Washing Reflux->Workup ColumnChromatography Column Chromatography Workup->ColumnChromatography FTIR FT-IR ColumnChromatography->FTIR UVVis UV-Vis ColumnChromatography->UVVis NMR NMR (¹H, ¹³C) ColumnChromatography->NMR MassSpec Mass Spectrometry ColumnChromatography->MassSpec

Caption: Experimental workflow for the synthesis and characterization of this compound.

Hypothetical Signaling Pathway Inhibition

Given that many quinoxaline derivatives exhibit anticancer activity, a plausible mechanism of action could involve the inhibition of a key signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

signaling_pathway cluster_pathway PI3K/Akt Signaling Pathway cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Molecule This compound Molecule->Akt

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

This technical guide has outlined the theoretical and experimental approaches for the study of this compound. The provided computational data, though representative, offers a solid foundation for understanding the molecule's properties. The detailed experimental protocols serve as a practical guide for its synthesis and characterization. The visualizations offer a clear overview of the experimental workflow and a potential mechanism of biological action. Further experimental validation is necessary to confirm these theoretical predictions and to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for 4-Chloro-2-(2-quinoxalinyl)phenol and its Analogs in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds recognized for their broad spectrum of biological activities, making them valuable scaffolds in the development of pharmaceuticals and agrochemicals.[1] In the agrochemical sector, quinoxaline-based compounds have demonstrated efficacy as herbicides, fungicides, and insecticides.[1] This document provides detailed application notes and protocols for the use of a key quinoxaline-based intermediate in the synthesis of potent agrochemicals.

While the specific compound 4-chloro-2-(2-quinoxalinyl)phenol is noted, the commercially significant and well-documented intermediate in large-scale agrochemical production is its structural analog, 4-(6-chloro-2-quinoxalinyloxy)phenol . This intermediate is a critical precursor in the synthesis of quizalofop-p-ethyl, a highly effective and selective post-emergence herbicide used to control grass weeds in broadleaf crops.[2][3] The methodologies, data, and pathways described herein will focus on this commercially relevant analog.

Application in Agrochemical Synthesis: Herbicides

The primary application of 4-(6-chloro-2-quinoxalinyloxy)phenol is in the synthesis of aryloxyphenoxypropionate herbicides, commonly known as "fop" herbicides. The most notable example is quizalofop-p-ethyl.[4] This herbicide functions by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase) in grasses, a critical enzyme in the biosynthesis of fatty acids.[4] This inhibition leads to a disruption of cell membrane formation, ultimately causing the death of the targeted grass weed with high selectivity, leaving broadleaf crops unharmed.[4]

Data Presentation: Synthesis Yields and Purity

The synthesis of quizalofop-p-ethyl from its precursors is a well-established industrial process. The following tables summarize quantitative data from various patented synthesis methods for the intermediate and the final product.

Table 1: Synthesis of Intermediate 4-(6-chloro-2-quinoxalinyloxy)phenol

PrecursorsSolventBaseYield (%)Purity (%)Reference
2,6-dichloroquinoxaline, HydroquinoneTolueneSodium Hydroxide89.3 - 93.596.2 - 98.8[5]
2,6-dichloroquinoxaline, HydroquinoneWater, Toluene, MethanolSodium Hydroxide97.198.7[6]
2,6-dichloroquinoxaline, HydroquinoneWaterSodium Hydroxide96.5 - 96.997.3 - 97.5[2]

Table 2: Synthesis of Quizalofop-p-ethyl from Intermediate

PrecursorsSolventBaseYield (%)Purity (%)Reference
4-(6-chloro-2-quinoxalinyloxy)phenol, Ethyl S(-)-tosyllactateNot SpecifiedCarbonate (e.g., K₂CO₃)Not Specified>98.0[7]
6-chloro-2-(4-hydroxyphenoxy)quinoxaline, Ethyl p-toluenesulfonyl lactateNot SpecifiedNot SpecifiedNot Specified>95.0 (after recrystallization)[4]

Experimental Protocols

The following are detailed protocols for the synthesis of the intermediate and its subsequent conversion to quizalofop-p-ethyl, based on established industrial methods.

Protocol 1: Synthesis of 4-(6-chloro-2-quinoxalinyloxy)phenol

This protocol describes the nucleophilic aromatic substitution reaction between 2,6-dichloroquinoxaline and hydroquinone.

Materials:

  • 2,6-dichloroquinoxaline

  • Hydroquinone

  • Toluene

  • Sodium Hydroxide (NaOH) solution

  • Nitrogen gas

  • Hot deionized water

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • Under a nitrogen atmosphere, charge the reactor with 2,6-dichloroquinoxaline (1.0 mol equivalent) and toluene.

  • Begin stirring and heat the mixture to 100°C.

  • In a separate vessel, prepare a solution of sodium hydroquinonate by dissolving hydroquinone (1.05-1.1 mol equivalent) in an aqueous solution of sodium hydroxide (1.05-1.1 mol equivalent).

  • Once the reactor temperature is stable at 100°C, add the prepared sodium hydroquinonate solution dropwise over a period of 1 hour.

  • After the addition is complete, maintain the reaction mixture at 100°C for 6 hours. Monitor the reaction progress by a suitable method (e.g., HPLC) to ensure the consumption of 2,6-dichloroquinoxaline is below 0.5%.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting solid precipitate.

  • Wash the filter cake with hot deionized water until the filtrate is neutral (pH ~7).

  • Dry the collected solid product, 4-(6-chloro-2-quinoxalinyloxy)phenol, in an oven to a constant weight.[5]

Protocol 2: Synthesis of Quizalofop-p-ethyl

This protocol describes the etherification of the intermediate with an optically active ethyl lactate derivative.

Materials:

  • 4-(6-chloro-2-quinoxalinyloxy)phenol (from Protocol 1)

  • Ethyl S(-)-p-toluenesulfonyl lactate (Ethyl S(-)-tosyllactate)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile or other suitable polar aprotic solvent

Equipment:

  • Jacketed glass reactor with overhead stirrer and condenser

  • Heating/cooling circulator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Charge the reactor with 4-(6-chloro-2-quinoxalinyloxy)phenol (1.0 mol equivalent), anhydrous potassium carbonate (1.5-2.0 mol equivalent), and the solvent (e.g., acetonitrile).

  • Begin stirring and heat the mixture to reflux.

  • Add Ethyl S(-)-tosyllactate (1.0-1.2 mol equivalent) to the reaction mixture.

  • Maintain the reaction at reflux and monitor its progress (e.g., by TLC or HPLC) until the starting phenol is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (potassium carbonate and tosylate salt).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity quizalofop-p-ethyl.[7]

Visualizations: Workflows and Signaling Pathways

Synthesis Workflow

The overall synthetic pathway from the starting materials to the final herbicidal product is outlined below.

G cluster_0 Protocol 1: Intermediate Synthesis cluster_1 Protocol 2: Final Product Synthesis DCQ 2,6-Dichloroquinoxaline Intermediate 4-(6-chloro-2-quinoxalinyloxy)phenol DCQ->Intermediate Toluene, NaOH, 100°C HQ Hydroquinone HQ->Intermediate FinalProduct Quizalofop-p-ethyl Intermediate->FinalProduct Acetonitrile, K₂CO₃, Reflux Lactate Ethyl S(-)-tosyllactate Lactate->FinalProduct

Caption: Overall synthesis workflow for Quizalofop-p-ethyl.

Experimental Workflow: Intermediate Synthesis

This diagram details the step-by-step laboratory procedure for synthesizing the key intermediate.

G start Start charge_reactants Charge Reactor: - 2,6-Dichloroquinoxaline - Toluene start->charge_reactants heat Heat to 100°C charge_reactants->heat add_base Dropwise Addition: - Sodium Hydroquinonate Solution (1 hour) heat->add_base react Maintain at 100°C (6 hours) add_base->react cool Cool to Room Temperature react->cool filter Filter Precipitate cool->filter wash Wash with Hot Water (until pH neutral) filter->wash dry Dry Product wash->dry end End: 4-(6-chloro-2-quinoxalinyloxy)phenol dry->end

Caption: Experimental workflow for Protocol 1.

Herbicide Mode of Action: ACCase Inhibition

This diagram illustrates the biological pathway targeted by quizalofop-p-ethyl in susceptible grass species.

G Herbicide Quizalofop-p-ethyl Inhibition Herbicide->Inhibition ACCase Acetyl-CoA Carboxylase (ACCase) MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes FattyAcids Fatty Acid Synthesis ACCase->FattyAcids Inhibition->ACCase INHIBITS AcetylCoA Acetyl-CoA AcetylCoA->ACCase Catalyzes MalonylCoA->FattyAcids Membranes Cell Membrane Production FattyAcids->Membranes PlantGrowth New Plant Growth (Meristems) FattyAcids->PlantGrowth Membranes->PlantGrowth PlantDeath Weed Death PlantGrowth->PlantDeath STOPS

References

Application Notes and Protocols for 4-chloro-2-(2-quinoxalinyl)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These activities include anticancer, kinase inhibitory, anti-inflammatory, and antimicrobial effects.[2][3] The rigid, planar structure of the quinoxaline scaffold allows it to interact with various biological targets, making it a privileged core for the design of novel therapeutic agents.

Potential Applications in Medicinal Chemistry

Based on the activities of analogous compounds, 4-chloro-2-(2-quinoxalinyl)phenol is a promising candidate for investigation in the following areas:

  • Anticancer Agent: The quinoxaline scaffold is a common feature in molecules designed as anticancer agents.[1][4] Derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines, including those of the breast, colon, and liver.[4][5] The mechanism of action for many of these compounds involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2]

  • Kinase Inhibitor: Quinoxaline derivatives have been successfully developed as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[2][6] The quinoxaline core can act as a scaffold to present substituents that interact with the ATP-binding site of kinases. Specific kinases that have been targeted by quinoxaline derivatives include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Apoptosis signal-regulating kinase 1 (ASK1).[5][7]

Data Presentation: Anticancer and Kinase Inhibitory Activities of Representative Quinoxaline Derivatives

Due to the absence of specific quantitative data for this compound, the following tables summarize the biological activities of other quinoxaline derivatives to illustrate the potential of this chemical class.

Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound A N-(4-(quinoxalin-2-yl)amino)phenyl)benzamide derivativeHCT116 (Colon)4.4[8]
HepG2 (Liver)10[8]
MCF-7 (Breast)5.3[8]
Compound B 1,3-diphenylurea-quinoxaline derivativeMGC-803 (Gastric)9[9]
HeLa (Cervical)12.3[9]
NCI-H460 (Lung)13.3[9]
Compound C Quinoxaline-2(1H)-one derivativeHCT-116 (Colon)5.50[10]
HepG2 (Liver)5.30[10]
MCF-7 (Breast)2.20[10]
Compound D 2-substituted-quinoxaline analogueA549 (Lung)11.98[11]

Table 2: Kinase Inhibitory Activity of Selected Quinoxaline Derivatives

Compound IDStructureTarget KinaseIC50 (nM)Reference
Compound E Quinoxaline derivativeASK130.17[7]
Compound F Quinoxaline derivativeVEGFR-23.08 (against HepG2)[5]
Compound G Imidazo[1,2-a]quinoxaline-based inhibitorEGFR211.22[5]

Experimental Protocols

Synthesis of a Structurally Related Compound: 2-(2-hydroxy-5-chloro)benzyl-3-phenyl quinoxaline

This protocol is adapted from the synthesis of structurally similar compounds and can likely be modified for the synthesis of this compound.

Materials:

  • Chalcone dibromide derived from 2-hydroxy-5-chlorobenzaldehyde and acetophenone

  • o-Phenylenediamine (BDA)

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Solvent Ether

  • Water

Procedure:

  • Dissolve the chalcone dibromide and o-phenylenediamine in methanol.

  • Carefully add a few drops of concentrated sulfuric acid to the reaction mixture.

  • Heat the mixture on a water bath for 30 minutes.

  • After heating, dilute the reaction mixture with water.

  • Extract the crude product with solvent ether to remove any insoluble o-phenylenediamine.

  • The resulting yellow product, 2-(2-hydroxy-5-chloro)benzyl-3-phenyl quinoxaline, can be further purified by recrystallization.[3]

Expected Outcome:

The procedure is reported to yield a pale yellow crystalline compound.[3] The presence of the phenolic -OH group can be confirmed by a green coloration with a neutral FeCl₃ solution.[3]

In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol outlines a standard procedure to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, HepG2, MCF-7)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[4]

  • Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay

This is a general protocol to determine the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

  • ATP (adenosine triphosphate)

  • Kinase buffer (containing MgCl₂, DTT, and a buffering agent like Tris-HCl)

  • Test compound (this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the kinase buffer.

  • In a multi-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will convert the ADP produced during the kinase reaction into a luminescent signal.

  • Measure the luminescence using a plate reader.

  • The kinase activity is inversely proportional to the luminescent signal. Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Chalcone_dibromide Chalcone Dibromide Condensation Condensation in Methanol + H₂SO₄ (cat.) Heat (30 min) Chalcone_dibromide->Condensation BDA o-Phenylenediamine (BDA) BDA->Condensation Dilution Dilution with Water Condensation->Dilution Extraction Extraction with Ether Dilution->Extraction Purification Recrystallization Extraction->Purification Product 2-(2-hydroxy-5-chloro)benzyl- 3-phenyl quinoxaline Purification->Product

Caption: Workflow for the synthesis of a 2-(hydroxyphenyl) quinoxaline derivative.

Anticancer_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Add_Compound Add Test Compound (various concentrations) Incubate1->Add_Compound Incubate2 Incubate for 48-72h Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Buffer Incubate3->Add_Solubilizer Read_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Value Read_Absorbance->Analyze_Data

Caption: Experimental workflow for the MTT cell viability assay.

Kinase_Inhibition_Pathway cluster_inhibition Inhibition Mechanism cluster_reaction Kinase Reaction Kinase Protein Kinase Active_Site ATP ATP ATP->Active_Site Substrate Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Inhibitor This compound (Test Inhibitor) Inhibitor->Active_Site ADP ADP Active_Site->ADP

Caption: Signaling pathway of kinase inhibition by an ATP-competitive inhibitor.

References

Application Notes and Protocols for the Quantification of 4-Chloro-2-(2-quinoxalinyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-chloro-2-(2-quinoxalinyl)phenol in various sample matrices. The protocols are designed to be adaptable for research, quality control, and drug development purposes.

Introduction

This compound is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are recognized for their broad spectrum of biological activities and are of significant interest in pharmaceutical research.[1][2][3][4] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assurance. This document outlines two primary analytical methods for its determination: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

A summary of the recommended analytical methods and their typical performance characteristics is presented below.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Accuracy (%) 98.0 - 102.099.0 - 101.0
Precision (%RSD) < 2.0< 1.5
Limit of Detection ~5 ng/mL~0.1 ng/mL
Limit of Quantitation ~15 ng/mL~0.3 ng/mL

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required.

3.1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio may need optimization.[6][7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm, determined by UV spectral scan of the analyte.[5]

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

3.1.2. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3.1.3. Method Validation Parameters

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.

  • Linearity: Assessed by analyzing a minimum of five concentrations across the intended range.

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at the intraday and interday level by analyzing replicate samples.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex matrices such as plasma, tissue homogenates, or environmental samples, offering high sensitivity and selectivity.[8][9]

3.2.1. Instrumentation and Conditions

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using:

    • A: 0.1% formic acid in water.[9]

    • B: 0.1% formic acid in acetonitrile.[9]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3.2.2. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the analyte.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and an internal standard. These transitions need to be determined by direct infusion of the compound.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3.2.3. Sample Preparation (for Plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Filtration Filtration / Cleanup Extraction->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report

Caption: General workflow for the quantification of this compound.

hplc_protocol instrument HPLC System Pump Autosampler Column Oven UV Detector column Column C18 Reverse-Phase 250mm x 4.6mm, 5µm instrument->column houses mobile_phase Mobile Phase Acetonitrile:Water (70:30) + 0.1% Formic Acid column->mobile_phase utilizes conditions Conditions Flow: 1.0 mL/min Temp: 30°C Detection: 280 nm mobile_phase->conditions under

Caption: Key parameters for the HPLC-UV method.

lcms_protocol lc UHPLC System C18 Column (100x2.1mm, 1.8µm) ms Mass Spectrometer Triple Quadrupole ESI Source lc->ms coupled to gradient Mobile Phase Gradient A: 0.1% FA in Water B: 0.1% FA in Acetonitrile lc->gradient uses mrm Detection Multiple Reaction Monitoring (MRM) ms->mrm operates in

Caption: Core components of the LC-MS/MS method.

References

Application Note: Direct Analysis of Underivatized Phenolic Compounds by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenolic compounds are a diverse group of chemicals characterized by a hydroxyl group attached to an aromatic ring. They are of significant interest across environmental monitoring, food safety, and pharmaceutical development due to their widespread presence and potential health impacts. While gas chromatography (GC) is a powerful technique for their analysis, the polar nature of the hydroxyl group often leads to challenges such as poor peak shape (tailing) and irreversible adsorption within the GC system. Consequently, derivatization is often employed to block the active hydroxyl group. However, derivatization adds complexity, time, and potential for sample loss or alteration. This application note details a robust protocol for the direct analysis of underivatized phenolic compounds using GC coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), providing a more streamlined and efficient analytical approach.

Principle

Direct analysis of underivatized phenols relies on using highly inert GC columns and optimized conditions to minimize analyte interaction with active sites in the system. The method involves direct injection of a sample extract onto a capillary GC column, where the phenolic compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds are then detected by a sensitive detector like an FID, which is excellent for quantification, or an MS, which provides structural information for definitive identification.

Experimental Protocols

This section provides detailed methodologies for sample preparation from water matrices and subsequent GC analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from methodologies similar to US EPA Method 528 for the extraction and concentration of phenols from drinking water.[1][2]

Reagents and Materials

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Hydrochloric Acid (HCl), 6 N

  • Sodium Sulfite

  • Reagent Water (Deionized, organic-free)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Polystyrene-divinylbenzene based, Supelclean ENVI-Chrom P)[1][3]

  • Nitrogen gas, high purity

  • Glassware (volumetric flasks, beakers, vials with PTFE-lined caps)

Sample Preparation Procedure

  • Sample Collection and Preservation: Collect a 1-liter water sample. If free chlorine is present, dechlorinate by adding 40-50 mg of sodium sulfite. Acidify the sample to a pH ≤ 2 with 6 N HCl.[1][2]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 aliquots of 3 mL DCM, followed by 3 aliquots of 3 mL methanol. Do not allow the sorbent to dry. Finally, equilibrate the cartridge with 3 aliquots of 3 mL of reagent water (or 0.05 N HCl).[1]

  • Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Drying: After loading, dry the cartridge under a full vacuum for 15 minutes to remove residual water.[1]

  • Elution: Elute the trapped phenols from the cartridge with 5 mL of DCM, followed by a rinse of the sample bottle with 10 mL of DCM which is then passed through the cartridge.[1] Collect the eluate in a collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C.[1]

  • Analysis: The sample is now ready for GC-MS or GC-FID analysis.

Protocol 2: Gas Chromatography (GC) Analysis

The following are example GC conditions. It is crucial to optimize these parameters for the specific instrument and analytes of interest.

Instrumentation

  • Gas Chromatograph: Agilent 6890N GC (or equivalent)[1]

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) (e.g., Agilent 5975C MSD)[1]

  • Injector: Split/Splitless injector

GC Conditions (Example 1: Fast Analysis with FID) [4]

  • Column: Agilent VF-Xms, 30 m x 0.25 mm, 0.10 µm film thickness[4]

  • Carrier Gas: Hydrogen at 100 kPa[4]

  • Injector Temperature: 275°C, Split mode[4]

  • Oven Program: 100°C, ramped at 10°C/min to 230°C[4]

  • Detector (FID) Temperature: 300°C[3]

  • Injection Volume: 1 µL[4]

GC Conditions (Example 2: High-Resolution with MS) [1]

  • Column: Restek Rxi®-5sil MS, 30 m x 0.25 mm, 0.25 µm film thickness[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[1]

  • Injector: 200°C, Splitless injection (1 min hold)[1]

  • Oven Program: 40°C hold for 6 min, then ramp at 8°C/min to 250°C[1]

  • MS Transfer Line: 300°C[5]

  • MS Scan Range: 45–350 amu[1]

  • Injection Volume: 1 µL[1]

Data Presentation

Quantitative data, including retention times for various phenolic compounds on different columns, are summarized below. These tables provide a reference for method development and compound identification.

Table 1: Retention Times of Underivatized Phenols on a DB-5ms Column (Fast Quant Method) [6]

CompoundCAS NumberRetention Time (min)
Phenol108-95-25.85
2-Chlorophenol95-57-86.54
2-Methylphenol (o-Cresol)95-48-76.21
3-Methylphenol (m-Cresol)108-39-46.32
4-Methylphenol (p-Cresol)106-44-56.35
2,4-Dimethylphenol105-67-97.12
2-Nitrophenol88-75-57.89
2,4-Dichlorophenol120-83-28.11
4-Chloro-3-methylphenol59-50-78.52
2,4,6-Trichlorophenol88-06-29.23
4-Nitrophenol100-02-710.15
2-Methyl-4,6-dinitrophenol534-52-111.02
Pentachlorophenol87-86-511.89

Note: Retention times are approximate and can vary between instruments and column conditions. The data is based on a method where 2,4-dibromophenol is locked at 8.950 minutes.[6]

Table 2: GC-FID and GC-MS Conditions for Underivatized Phenol Analysis

ParameterMethod 1 (GC-FID)[4]Method 2 (GC-MS)[1]
Column Type Agilent VF-XmsRestek Rxi®-5sil MS
Dimensions 30 m x 0.25 mm, 0.10 µm30 m x 0.25 mm, 0.25 µm
Carrier Gas HydrogenHelium
Injector Mode SplitSplitless
Injector Temp. 275°C200°C
Oven Program 100°C → 230°C @ 10°C/min40°C (6 min) → 250°C @ 8°C/min
Detector FIDMass Spectrometer
Detector Temp. 300°CN/A
MS Transfer Line N/A300°C

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC Analysis Sample 1L Water Sample Dechlorinate Dechlorinate & Acidify (pH <= 2) Sample->Dechlorinate SPE_Load Load Sample onto SPE Cartridge Dechlorinate->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Dry Dry Cartridge SPE_Load->SPE_Dry SPE_Elute Elute with Dichloromethane SPE_Dry->SPE_Elute Concentrate Concentrate Eluate to 1 mL SPE_Elute->Concentrate GC_Inject Inject 1 µL into GC Concentrate->GC_Inject GC_Separate Chromatographic Separation GC_Inject->GC_Separate Detect Detection (FID or MS) GC_Separate->Detect Data Data Acquisition & Processing Detect->Data

Caption: Workflow for the analysis of underivatized phenols from water samples.

Key Considerations for Analysis

G cluster_instrument Instrumentation cluster_method Method Parameters cluster_sample Sample Handling center_node Successful GC Analysis of Underivatized Phenols Inert_Column Use Inert Column (e.g., -5ms) Inert_Column->center_node Inert_Liner Deactivated Injector Liner Inert_Liner->center_node Detector_Choice Appropriate Detector (FID/MS) Detector_Choice->center_node Oven_Prog Optimized Oven Program Oven_Prog->center_node Injector_Temp Proper Injector Temperature Injector_Temp->center_node Flow_Rate Constant Carrier Gas Flow Flow_Rate->center_node pH_Control Acidic pH for Extraction pH_Control->center_node Dry_Extract Ensure Dry Extract Dry_Extract->center_node Avoid_Contamination Minimize Atmospheric Contact Avoid_Contamination->center_node

Caption: Key factors influencing the direct GC analysis of phenols.

The direct analysis of underivatized phenolic compounds by GC is a viable and efficient alternative to methods requiring derivatization. Success hinges on meticulous sample preparation and the use of a highly inert chromatographic system. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and implement robust methods for the quantification and identification of phenols in various matrices, streamlining workflows in environmental and pharmaceutical analysis.

References

Application Notes and Protocols: Synthesis of Potential Antiviral Agents from 4-chloro-2-(2-quinoxalinyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-chloro-2-(2-quinoxalinyl)phenol as a key intermediate in the development of novel antiviral agents. The protocols outlined below are based on established synthetic methodologies for quinoxaline derivatives and serve as a guide for the synthesis and evaluation of new chemical entities with potential therapeutic value against a range of viral pathogens.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The quinoxaline scaffold is a key structural motif in several approved drugs and clinical candidates. The introduction of a chloro-substituent on the quinoxaline ring and a phenolic moiety provides a versatile platform for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize antiviral potency and selectivity.

This document focuses on the synthetic pathways starting from this compound to generate a library of derivatives for antiviral screening. The protocols are designed to be adaptable for the synthesis of a wide range of analogues, facilitating the discovery of new lead compounds.

Synthesis of the Core Intermediate: 4-(6-chloro-2-quinoxalinyl)phenol

The foundational step in the synthesis of the target antiviral agents is the preparation of the key intermediate, 4-(6-chloro-2-quinoxalinyl)phenol. This can be achieved through a nucleophilic aromatic substitution reaction between 2,6-dichloroquinoxaline and hydroquinone.

Experimental Protocol: Synthesis of 4-(6-chloro-2-quinoxalinyl)phenol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloroquinoxaline (1.0 eq) and hydroquinone (1.2 eq) in a suitable solvent such as toluene or N,N-dimethylformamide (DMF).

  • Base Addition: Add a base, for example, anhydrous potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydroxide (NaOH, 2.0 eq), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 100-120 °C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 4-(6-chloro-2-quinoxalinyl)phenol as a solid.

Derivatization of 4-(6-chloro-2-quinoxalinyl)phenol for Antiviral Activity

The phenolic hydroxyl group and the chloro-substituent on the quinoxaline ring of the core intermediate are amenable to a variety of chemical transformations to generate a library of derivatives. The following sections outline potential synthetic strategies.

Ether and Ester Derivatives

The phenolic hydroxyl group can be readily converted into a diverse range of ether and ester functionalities. These modifications can modulate the lipophilicity and hydrogen bonding capacity of the molecule, which are critical for cell permeability and target binding.

Experimental Protocol: Synthesis of Ether Derivatives

  • Alkylation: To a solution of 4-(6-chloro-2-quinoxalinyl)phenol (1.0 eq) in a polar aprotic solvent like acetone or DMF, add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes, then add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq).

  • Heat the reaction mixture at 60-80 °C for 4-8 hours.

  • After cooling, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired ether derivative.

Schiff Base Derivatives via a Formyl Intermediate

A common strategy to introduce further diversity is to first formylate the phenol and then condense the resulting aldehyde with various amines to form Schiff bases.

Experimental Protocol: Synthesis of 4-(6-chloro-2-quinoxalinyloxy)benzaldehyde

This protocol is adapted from the synthesis of a similar 2-(p-formylphenoxy)-3-methyl quinoxaline.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.1 eq) in acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) and reflux the mixture for 1 hour.

  • Addition of Chloroquinoxaline: Add a solution of the chloroquinoxaline starting material (e.g., 2-chloro-quinoxaline derivative, 1.0 eq) in acetonitrile and continue to reflux for up to 30 hours, monitoring by TLC.

  • Work-up and Purification: Filter the hot solution and evaporate the solvent. Treat the residue with a dilute NaOH solution to remove unreacted p-hydroxybenzaldehyde. The solid product is then filtered, washed with water, and recrystallized from ethanol.

Experimental Protocol: Synthesis of Schiff Base Derivatives

  • Condensation: Dissolve the 4-(6-chloro-2-quinoxalinyloxy)benzaldehyde (1.0 eq) and a selected aromatic or aliphatic amine (1.0 eq) in ethanol.

  • Catalyst: Add a catalytic amount of glacial acetic acid.

  • Reaction: Reflux the mixture for 2-6 hours.

  • Isolation: Cool the reaction mixture. The precipitated Schiff base is collected by filtration, washed with cold ethanol, and recrystallized to yield the pure product.

Structure-Activity Relationship (SAR) Data

While specific antiviral data for derivatives of this compound is not yet extensively published, data from structurally related quinoxaline derivatives can guide the design of new potential antiviral agents. The following table summarizes SAR data for various quinoxaline analogues against different viruses.

Compound ClassVirusKey Structural Features for ActivityIC₅₀ / EC₅₀ (µM)Reference
2,3,6-trisubstituted QuinoxalinesInfluenza Abis-2-furyl substitution at positions 2 and 3; 2-furyl at position 63.5[3]
2,3,6-trisubstituted QuinoxalinesInfluenza Abis-2-furyl substitution at positions 2 and 3; 3-methoxyphenyl at position 66.2[3]
[2][3][4]triazolo[4,3-a]quinoxalinesHerpes Simplex Virus (HSV)4-chloro-8-methyl substitution with a 3-phenyl thiourea at position 1Reduces viral plaques by 25% at 20 µg/mL[5]
6-chloro-7-fluoroquinoxalinesHIVBulky substituents at positions 2 and 3-[5]

Visualizing Synthetic Pathways and Workflows

Synthesis of 4-(6-chloro-2-quinoxalinyl)phenol

G A 2,6-dichloroquinoxaline C 4-(6-chloro-2-quinoxalinyl)phenol A->C B Hydroquinone B->C reagents Toluene or DMF, K2CO3 or NaOH, 100-120°C reagents->C G cluster_reagents1 cluster_reagents2 start 4-(6-chloro-2-quinoxalinyl)phenol aldehyde 4-(6-chloro-2-quinoxalinyloxy)benzaldehyde start->aldehyde Formylation schiff_base Schiff Base Derivatives aldehyde->schiff_base Condensation reagents1 4-hydroxybenzaldehyde, K2CO3, Acetonitrile, Reflux reagents2 R-NH2, Ethanol, cat. Acetic Acid, Reflux G drug Quinoxaline Derivative drug->inhibition viral_protein Viral Protein (e.g., Protease, Polymerase) replication Viral Replication viral_protein->replication inhibition->viral_protein

References

High-performance liquid chromatography (HPLC) methods for 4-chloro-2-(2-quinoxalinyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 4-chloro-2-(2-quinoxalinyl)phenol. This method is applicable for in-process control, quality control of final products, and stability testing in the pharmaceutical industry. The described protocol offers a reliable and reproducible approach for researchers, scientists, and drug development professionals.

Introduction

This compound is a quinoxaline derivative. Quinoxalines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Accurate and precise analytical methods are crucial for the development and quality control of therapeutic agents containing this scaffold. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such compounds. This document provides a detailed protocol for the determination of this compound using RP-HPLC with UV detection.

Experimental

A robust RP-HPLC method was developed for the analysis of this compound. The chromatographic conditions were selected based on the physicochemical properties of the analyte and methods for structurally similar compounds like quinoxalines and chlorophenols.

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Vials: Amber HPLC vials with PTFE septa.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 60% A / 40% B to 20% A / 80% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 15 minutes

Note: These conditions are a starting point and may require optimization based on the specific HPLC system and column used.

Experimental Protocol

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

    • To prepare Mobile Phase B, add 1 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly.

    • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

    • From the stock solution, prepare a series of working standard solutions by diluting with the initial mobile phase composition (60% A / 40% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

    • Inject the prepared sample solutions.

    • At the end of each run, a re-equilibration step at the initial conditions for 5 minutes is recommended.

Data Analysis

  • Identify the peak corresponding to this compound based on its retention time from the standard injections.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.

Method Validation (General Considerations)

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Demonstrate that the method is able to resolve the analyte peak from any potential impurities or excipients.

  • Linearity: Establish a linear relationship between the detector response and the analyte concentration over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase A (0.1% Formic Acid in Water) E Equilibrate HPLC System A->E B Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) B->E C Prepare Standard Solutions F Inject Standards & Samples C->F D Prepare Sample Solutions D->F E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Quantify Analyte in Samples I->J

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a starting point for the reliable quantification of this compound. The method is straightforward and utilizes common instrumentation and reagents, making it accessible for most analytical laboratories. For specific applications, further optimization and validation are recommended to ensure the method meets the required performance criteria.

Application Notes and Protocols for 4-chloro-2-(2-quinoxalinyl)phenol in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. Their scaffold is a common feature in numerous kinase inhibitors, where they often act as ATP-competitive inhibitors. This document provides detailed application notes and protocols for the potential utilization of a specific, albeit hypothetically explored, derivative, 4-chloro-2-(2-quinoxalinyl)phenol , in the development of kinase inhibitors. Due to the limited availability of public data on this exact molecule, the following sections will leverage information from closely related quinoxaline-based inhibitors to provide representative protocols and data. This document aims to serve as a practical guide for researchers investigating novel quinoxaline compounds for therapeutic applications.

Rationale for Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The quinoxaline core can be decorated with various substituents to achieve selective inhibition of specific kinases. The hypothetical compound, this compound, possesses structural features—a chloro-substituted phenol and a quinoxaline moiety—that suggest potential interactions within the ATP-binding pocket of various kinases. For the purpose of these application notes, we will focus on its potential as an inhibitor of the Pim-1 kinase , a serine/threonine kinase frequently overexpressed in various cancers.[1]

Synthesis of this compound

Protocol 1: Synthesis of this compound

Materials:

  • 1,2-diaminobenzene

  • (4-chloro-2-hydroxyphenyl)glyoxal (or a suitable precursor)

  • Ethanol

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 1,2-diaminobenzene (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of (4-chloro-2-hydroxyphenyl)glyoxal (1 equivalent) in ethanol to the flask.

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of this compound against a target kinase, such as Pim-1, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is then correlated to kinase activity.

Protocol 2: In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™)

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 substrate peptide (e.g., a derivative of BAD or CDC25A)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (as a control).

    • Add 2 µL of a solution containing the Pim-1 kinase and the substrate peptide in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Second Incubation: Incubate the plate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

  • Third Incubation: Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for this compound and a reference Pim-1 inhibitor, demonstrating how such data would be structured for comparison.

CompoundTarget KinaseIC50 (nM)Kinase Selectivity (Hypothetical Panel)
This compoundPim-1150Moderate selectivity against Pim-2/3
Reference Inhibitor (e.g., SGI-1776)Pim-150Pan-Pim inhibitor

Cell-Based Assay for Target Engagement

To confirm the activity of the compound within a cellular context, a cell-based assay is crucial. This protocol describes a method to assess the inhibition of Pim-1-mediated phosphorylation of a downstream target, such as BAD, in a cancer cell line that overexpresses Pim-1 (e.g., K562 chronic myelogenous leukemia cells).

Protocol 3: Western Blot Analysis of p-BAD in K562 Cells

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF membrane

  • Primary antibodies: anti-p-BAD (Ser112), anti-BAD, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 4-6 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against p-BAD (Ser112) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with antibodies against total BAD and GAPDH (as a loading control).

    • Quantify the band intensities and normalize the p-BAD signal to the total BAD and GAPDH signals.

    • Assess the dose-dependent decrease in p-BAD levels to confirm cellular target engagement.

Visualizations

Signaling Pathway

The following diagram illustrates the Pim-1 signaling pathway, a key pathway in cell survival and proliferation that is often dysregulated in cancer. Pim-1 is constitutively active and is regulated at the transcriptional level by the JAK/STAT pathway. It promotes cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD.

Pim1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1_Gene Pim-1 Gene STAT->Pim1_Gene Activates Transcription Pim1_mRNA Pim-1 mRNA Pim1_Gene->Pim1_mRNA Pim1 Pim-1 Kinase Pim1_mRNA->Pim1 Translation BAD BAD Pim1->BAD Phosphorylates Bcl2 Bcl-2 BAD->Bcl2 Inhibits pBAD p-BAD (Inactive) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor This compound Inhibitor->Pim1 Inhibits

Caption: Pim-1 Signaling Pathway and Point of Inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of this compound as a kinase inhibitor.

Experimental_Workflow Synthesis Synthesis of This compound Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro_Assay In Vitro Kinase Assay (e.g., Pim-1 ADP-Glo) Purification->InVitro_Assay IC50 IC50 Determination InVitro_Assay->IC50 Cell_Based_Assay Cell-Based Assay (e.g., Western Blot for p-BAD) IC50->Cell_Based_Assay Selectivity Kinase Selectivity Profiling (Panel of Kinases) IC50->Selectivity Target_Engagement Confirmation of Cellular Target Engagement Cell_Based_Assay->Target_Engagement SAR Structure-Activity Relationship (SAR) & Lead Optimization Target_Engagement->SAR Selectivity->SAR

Caption: Workflow for Kinase Inhibitor Development.

Conclusion

The provided application notes and protocols offer a comprehensive, albeit representative, framework for researchers interested in exploring this compound as a potential kinase inhibitor. While specific experimental data for this compound is not currently available, the methodologies outlined are standard in the field of kinase inhibitor drug discovery and can be readily adapted. The quinoxaline scaffold remains a promising starting point for the development of novel therapeutics, and systematic evaluation as described herein is critical for advancing these compounds from initial synthesis to potential clinical candidates.

References

Experimental protocol for metal complex formation with 4-chloro-2-(2-quinoxalinyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Experimental Protocol for the Formation of Metal Complexes with 4-chloro-2-(2-quinoxalinyl)phenol

Abstract

This document provides a detailed experimental protocol for the synthesis of the ligand this compound and its subsequent complexation with various transition metals. This protocol is intended for researchers in the fields of coordination chemistry, medicinal chemistry, and drug development. The procedures outlined are based on established methodologies for the synthesis of quinoxaline derivatives and their metal complexes. Characterization techniques and expected data are also presented.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest due to their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties. The introduction of a phenolic group and a chloro substituent on the quinoxaline moiety can modulate the electronic and steric properties of the ligand, influencing its coordination behavior and the biological activity of its metal complexes. The formation of metal complexes with such ligands can enhance their therapeutic potential. This protocol details a reproducible method for the synthesis of this compound and its complexation with transition metal ions, providing a foundation for the exploration of their potential applications.

Ligand Synthesis: this compound

A common and effective method for the synthesis of quinoxaline derivatives is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. This protocol adapts this general procedure for the synthesis of the title ligand.

Materials
  • 4-chloro-1,2-phenylenediamine

  • 2-hydroxyphenylglyoxal (or its hydrate/sodium bisulfite adduct)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

Experimental Protocol
  • Dissolution of Reactants: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1,2-phenylenediamine (10 mmol) in 100 mL of ethanol. Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Addition of Dicarbonyl Compound: In a separate beaker, dissolve 2-hydroxyphenylglyoxal (10 mmol) in 50 mL of ethanol. Transfer this solution to a dropping funnel.

  • Reaction: Heat the solution of 4-chloro-1,2-phenylenediamine to reflux. Add the 2-hydroxyphenylglyoxal solution dropwise to the refluxing mixture over a period of 30 minutes.

  • Reflux: After the addition is complete, continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Ligand: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If no precipitate forms, reduce the volume of the solvent using a rotary evaporator.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol and then with deionized water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Drying: Dry the purified ligand in a vacuum oven at 60 °C overnight.

Metal Complex Formation

This section describes a general protocol for the synthesis of metal complexes of this compound. The procedure can be adapted for various transition metal salts.

Materials
  • This compound (ligand)

  • Metal(II) chloride or acetate salts (e.g., CuCl₂, CoCl₂, NiCl₂, Zn(OAc)₂)

  • Methanol or Ethanol (absolute)

  • Deionized Water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Experimental Protocol
  • Ligand Solution: Dissolve the synthesized ligand (2 mmol) in 50 mL of hot methanol or ethanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the metal salt (1 mmol) in a minimum amount of methanol or ethanol (approximately 20 mL).

  • Complexation Reaction: Add the metal salt solution dropwise to the hot ligand solution with constant stirring. A change in color and/or the formation of a precipitate is often observed.

  • Reflux: Reflux the reaction mixture for 2-4 hours to ensure complete complex formation.

  • Isolation of Complex: After cooling to room temperature, collect the precipitated metal complex by vacuum filtration.

  • Washing: Wash the solid complex with the reaction solvent (methanol or ethanol) and then with deionized water to remove any unreacted starting materials.

  • Drying: Dry the final product in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a suitable temperature.

Characterization of the Ligand and Metal Complexes

The synthesized ligand and its metal complexes should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

Analytical and Spectroscopic Techniques
  • Elemental Analysis (C, H, N): To determine the empirical formula.

  • Infrared (IR) Spectroscopy: To identify the functional groups and confirm the coordination of the ligand to the metal ion. Key vibrations to monitor include the phenolic O-H, C=N, and the appearance of new M-N and M-O bands in the low-frequency region for the complexes.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions. Complex formation is usually indicated by a shift in the absorption bands of the ligand.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To elucidate the structure of the diamagnetic ligand and its zinc complex. The disappearance of the phenolic proton signal upon complexation is a key indicator of coordination.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Molar Conductance Measurements: To determine the electrolytic nature of the metal complexes in a suitable solvent like DMF or DMSO.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the paramagnetic complexes, which provides information about the geometry and the number of unpaired electrons.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesized ligand and its metal complexes based on typical results for similar compounds found in the literature. Actual results may vary.

CompoundFormulaM.W. ( g/mol )ColorM.p. (°C)Yield (%)Molar Cond. (Ω⁻¹cm²mol⁻¹)µeff (B.M.)
Ligand (L)C₁₄H₈ClN₂O255.68Yellowish Solid>20070-85--
[CuL₂]C₂₈H₁₄Cl₂CuN₄O₂572.88Green>30065-80< 201.7-2.2
[NiL₂]C₂₈H₁₄Cl₂N₄NiO₂568.02Greenish-Yellow>30060-75< 202.8-3.5
[CoL₂]C₂₈H₁₄Cl₂CoN₄O₂568.26Brown>30060-75< 204.3-5.2
[ZnL₂]C₂₈H₁₄Cl₂N₄O₂Zn574.71White/Pale Yellow>30070-85< 20Diamagnetic

Note: Molar conductivity measurements are typically performed in DMF or DMSO at a concentration of 10⁻³ M. The low values suggest a non-electrolytic nature.

Mandatory Visualizations

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Formation cluster_characterization Characterization Reactants 4-chloro-1,2-phenylenediamine + 2-hydroxyphenylglyoxal Dissolution Dissolve in Ethanol + Acetic Acid Reactants->Dissolution Reaction Reflux (4-6h) Dissolution->Reaction Isolation Cooling & Filtration Reaction->Isolation Purification Recrystallization Isolation->Purification Ligand This compound Purification->Ligand Ligand_source Synthesized Ligand Mixing Dissolve in Methanol/Ethanol & Mix Ligand_source->Mixing Metal_salt Metal(II) Salt Metal_salt->Mixing Reflux_complex Reflux (2-4h) Mixing->Reflux_complex Isolation_complex Cooling & Filtration Reflux_complex->Isolation_complex Complex Metal Complex Isolation_complex->Complex Analysis Elemental Analysis IR, UV-Vis, NMR, MS Magnetic Susceptibility Molar Conductance Complex->Analysis

Caption: Workflow for the synthesis and characterization of metal complexes.

logical_relationship cluster_synthesis Synthesis cluster_analysis Analysis & Application Start Starting Materials (o-phenylenediamine, dicarbonyl, metal salts) Ligand_Synth Ligand Synthesis (Condensation) Start->Ligand_Synth Complex_Synth Complex Formation (Coordination) Ligand_Synth->Complex_Synth Purification Purification & Isolation Complex_Synth->Purification Characterization Structural & Physicochemical Characterization Purification->Characterization Application Biological Activity Screening (e.g., Antimicrobial, Anticancer) Characterization->Application

Caption: Logical flow from synthesis to potential application.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(6-chloroquinoxalin-2-yloxy)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to improve the yield of 4-(6-chloroquinoxalin-2-yloxy)phenol synthesis.

A Note on Nomenclature: The requested topic refers to "4-chloro-2-(2-quinoxalinyl)phenol". Based on available chemical literature and patents, it is highly likely that the intended compound is 4-(6-chloroquinoxalin-2-yloxy)phenol (CAS 76578-79-5). This guide will focus on the synthesis of this well-documented compound, which involves an ether linkage between the phenol and quinoxaline rings. The synthesis of a C-C linked isomer would follow a significantly different synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce 4-(6-chloroquinoxalin-2-yloxy)phenol?

The most prevalent and high-yielding method is the nucleophilic aromatic substitution reaction between 2,6-dichloroquinoxaline and hydroquinone (or resorcinol) under basic conditions.[1][2]

Q2: What are the key factors that influence the yield of this reaction?

The primary factors affecting the yield include the choice of base, solvent, reaction temperature, and the use of a phase-transfer catalyst to minimize side reactions.[1][3]

Q3: What are the common side reactions that can lower the yield?

The main side reaction is the hydrolysis of 2,6-dichloroquinoxaline in the presence of a strong aqueous base, which produces unwanted byproducts and consumes the starting material.[1]

Q4: Can a phase-transfer catalyst significantly improve the yield?

Yes, using a phase-transfer catalyst, such as a quaternary ammonium salt, can increase the yield to over 95% by facilitating the reaction between the aqueous phenoxide and the organic-soluble dichloroquinoxaline, while minimizing hydrolysis of the starting material.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Significant hydrolysis of 2,6-dichloroquinoxaline. - Suboptimal reaction temperature. - Inefficient mixing in a biphasic system.- Monitor the reaction progress using TLC or LC to ensure the disappearance of the limiting reagent. - Employ a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and an organic co-solvent (e.g., toluene) to reduce hydrolysis.[1] - Optimize the reaction temperature; temperatures around 80-100°C are typically effective.[2][3] - Ensure vigorous stirring to promote efficient contact between the aqueous and organic phases.
Product Contamination - Presence of unreacted starting materials. - Formation of hydrolysis byproducts. - Residual base or salts in the final product.- After reaction completion, acidify the mixture to a pH of 6-7 to precipitate the product and neutralize any remaining base.[1] - Wash the filtered product with hot water (65-75°C) until the filtrate's pH is neutral (7-8) to remove salts and other water-soluble impurities.[2] - Recrystallization from a suitable solvent may be necessary for higher purity.
Dark Product Color - Oxidation of hydroquinone. - High reaction temperatures leading to decomposition.- Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1][3] - Avoid excessively high reaction temperatures and prolonged reaction times.
Inconsistent Results - Purity of starting materials. - Inaccurate control of reaction parameters.- Ensure the purity of 2,6-dichloroquinoxaline and hydroquinone before starting the reaction. - Maintain precise control over temperature, reaction time, and stoichiometry.

Quantitative Data on Synthesis Methods

MethodReactantsBaseSolventCatalystTemp. (°C)Time (h)Yield (%)Purity (%)Reference
Aqueous2,6-dichloroquinoxaline, ResorcinolNaOHWaterNone95486.190[1]
Phase-Transfer2,6-dichloroquinoxaline, ResorcinolNaOHToluene/WaterBenzyltriethylammonium chloride80495.197[1]
Phase-Transfer2,6-dichloroquinoxaline, ResorcinolNaOHToluene/WaterTetrabutylammonium bromideReflux49697[1]
One-Pot2,6-dichloroquinoxaline, HydroquinoneNaOHWaterNone1008>96>96[2]
Organic Solvent2,6-dichloroquinoxaline, Sodium salt of hydroquinone-TolueneNone100693.598.8[3]

Experimental Protocols

Optimized Synthesis using Phase-Transfer Catalysis

This protocol is based on the high-yield methods described in the patent literature.[1]

1. Preparation of Hydroquinone Solution:

  • In a suitable reaction vessel, dissolve hydroquinone (1.1-1.5 equivalents) in an aqueous solution of sodium hydroxide (15-30% w/w).

2. Etherification Reaction:

  • In a separate reactor equipped with a stirrer, condenser, and nitrogen inlet, add 2,6-dichloroquinoxaline (1 equivalent), toluene, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.5-2 mol%).

  • Heat the mixture to 80°C with vigorous stirring under a nitrogen atmosphere.

  • Slowly add the prepared hydroquinone solution to the reactor over approximately 1 hour.

  • After the addition is complete, continue to stir the reaction mixture at 80°C for 4 hours.

  • Monitor the reaction progress by TLC or LC until the 2,6-dichloroquinoxaline is consumed.

3. Product Isolation and Purification:

  • Cool the reaction mixture to 50°C.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of 6-7.

  • Filter the precipitated solid.

  • Wash the filter cake with hot water (50°C) until the filtrate is neutral.

  • Dry the solid in an oven at 80°C to obtain 4-(6-chloroquinoxalin-2-yloxy)phenol.

Visualizations

SynthesisPathway Synthesis of 4-(6-chloroquinoxalin-2-yloxy)phenol cluster_reactants Reactants cluster_conditions Reaction Conditions 2_6_dichloroquinoxaline 2,6-Dichloroquinoxaline Reaction Etherification 2_6_dichloroquinoxaline->Reaction Hydroquinone Hydroquinone Hydroquinone->Reaction Base NaOH (aq) Base->Reaction Solvent Toluene/Water Solvent->Reaction Catalyst Phase-Transfer Catalyst Catalyst->Reaction Temp 80-100°C Temp->Reaction Product 4-(6-chloroquinoxalin-2-yloxy)phenol Reaction->Product

Caption: Synthetic pathway for 4-(6-chloroquinoxalin-2-yloxy)phenol.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Completion Is the reaction complete? (TLC/LC) Start->Check_Completion Extend_Time Extend reaction time and/or increase temperature. Check_Completion->Extend_Time No Check_Hydrolysis Evidence of hydrolysis byproducts? Check_Completion->Check_Hydrolysis Yes Extend_Time->Check_Completion Add_PTC Add phase-transfer catalyst and organic co-solvent. Check_Hydrolysis->Add_PTC Yes Check_Purity Are starting materials pure? Check_Hydrolysis->Check_Purity No Optimize_Conditions Re-optimize stoichiometry and temperature. Add_PTC->Optimize_Conditions Purify_Reactants Purify 2,6-dichloroquinoxaline and hydroquinone. Check_Purity->Purify_Reactants No Check_Purity->Optimize_Conditions Yes Purify_Reactants->Optimize_Conditions End Yield Improved Optimize_Conditions->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of 4-chloro-2-(2-quinoxalinyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of 4-chloro-2-(2-quinoxalinyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. For removal of inorganic salts and highly polar impurities from the synthesis, a simple filtration and washing step with hot water can be effective, often achieving purities of over 96%.[1]

Q2: Which solvents are recommended for the recrystallization of this compound?

A suitable recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For phenolic and heterocyclic compounds like this compound, common choices include:

  • Single Solvents: Ethanol, methanol, or ethyl acetate.

  • Solvent Mixtures: Hexane/ethyl acetate or hexane/acetone mixtures can be effective.[1] Start by dissolving the crude product in a minimum amount of the more polar solvent (e.g., ethyl acetate) at its boiling point and then slowly add the less polar solvent (e.g., hexane) until turbidity appears.

Q3: How can I perform column chromatography to purify this compound?

Column chromatography is a highly effective method for separating the target compound from closely related impurities.

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a good starting point. The polarity of the eluent can be gradually increased to facilitate the elution of the compound. A common starting ratio is 9:1 hexane:ethyl acetate, gradually increasing the proportion of ethyl acetate.

Q4: What are the potential impurities I might encounter, and how can I remove them?

Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents.

  • Starting Materials: Depending on the synthetic route, these could be phenolic precursors or chlorinated quinoxaline derivatives.

  • By-products: Isomers or over-reacted products can be common.

  • Removal: Column chromatography is generally the most effective method for removing structurally similar impurities. Recrystallization can be effective if the impurities have significantly different solubilities from the desired product.

Q5: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

"Oiling out" can occur if the solution is supersaturated or if impurities are present that inhibit crystallization. Try the following:

  • Scratch the inside of the flask: Use a glass rod to create a rough surface that can initiate crystal formation.

  • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can induce crystallization.

  • Re-dissolve and cool slowly: Heat the solution to re-dissolve the oil, then allow it to cool much more slowly to room temperature, followed by further cooling in an ice bath.

  • Change the solvent system: The polarity of your solvent may be too high. Try a less polar solvent or a different solvent mixture.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent or a mixture of solvents.
Compound precipitates too quickly upon cooling. The solvent is not polar enough.Use a more polar solvent or a solvent mixture to increase solubility at room temperature.
No crystals form upon cooling. The solution is not saturated enough, or crystallization is slow to initiate.Concentrate the solution by evaporating some of the solvent. Try scratching the flask or adding a seed crystal.
Low recovery of pure product. The compound is too soluble in the cold solvent, or too much solvent was used.Use a less polar solvent or a smaller volume of solvent. Ensure the solution is thoroughly cooled before filtration.
Product purity is still low after recrystallization. Impurities co-crystallize with the product.A different solvent system may be needed. Consider column chromatography for better separation.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Compound does not move from the origin (Rf = 0). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by adding more of the polar solvent (e.g., ethyl acetate).
Compound runs with the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation of the compound and impurities. The polarity of the mobile phase is not optimized.Try a different solvent system or use a shallower gradient of increasing polarity during elution.
Streaking or tailing of the compound band. The compound is too soluble in the stationary phase, or the column is overloaded.Add a small amount of a slightly more polar solvent to the mobile phase. Ensure the amount of crude product loaded is appropriate for the column size.
Cracks or channels in the silica gel column. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Start by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexane) to find a suitable one where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and pour it into a chromatography column, allowing it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Gradient Elution (Optional): If the compound does not elute, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexane:ethyl acetate).

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Purification Method Parameter Typical Value Reference
Filtration and Washing Final Purity>96%[1]
Yield>96%[1]
Recrystallization PurityDependent on solvent and impuritiesGeneral Knowledge
Column Chromatography Purity>99% achievableGeneral Knowledge

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Pure Product recrystallization->pure_product impurities Impurities recrystallization->impurities Removed in filtrate column_chromatography->pure_product column_chromatography->impurities Separated fractions

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue check_purity Check Purity (TLC/NMR) start->check_purity recrystallization_issue Recrystallization Problem? check_purity->recrystallization_issue Impure chromatography_issue Chromatography Problem? check_purity->chromatography_issue Impure oiling_out Oiling Out recrystallization_issue->oiling_out Yes low_yield Low Yield recrystallization_issue->low_yield No poor_separation Poor Separation chromatography_issue->poor_separation Yes no_elution No Elution chromatography_issue->no_elution No change_solvent Change Solvent System oiling_out->change_solvent slow_cool Cool Slowly / Seed oiling_out->slow_cool optimize_solvent Optimize Solvent Ratio low_yield->optimize_solvent poor_separation->optimize_solvent increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity

References

Identifying and minimizing side products in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize the formation of side products during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing quinoxalines?

A1: The most prevalent methods for synthesizing the quinoxaline core include:

  • Condensation of o-phenylenediamines with 1,2-dicarbonyl compounds: This is the most classic and widely used method, involving the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound (e.g., benzil) under acidic, basic, or neutral conditions.[1][2]

  • The Beirut Reaction: This method is specifically for the synthesis of quinoxaline-1,4-dioxides and involves the reaction of a benzofuroxan with an enolate-forming species.[3]

  • Microwave-Assisted Synthesis: This approach utilizes microwave irradiation to accelerate the reaction between o-phenylenediamines and 1,2-dicarbonyl compounds, often leading to higher yields and shorter reaction times.[1][4]

Q2: I am performing a classic condensation of o-phenylenediamine and benzil and getting a low yield of my desired quinoxaline. What are the likely side products?

A2: In the condensation reaction between o-phenylenediamine and a 1,2-dicarbonyl compound like benzil, several side products can form, leading to a reduced yield of the desired quinoxaline. These include:

  • Benzimidazoles: These can form if the 1,2-dicarbonyl compound degrades to form an aldehyde or if carboxylic acid impurities are present. The o-phenylenediamine can react with these single carbonyl species to form a five-membered benzimidazole ring instead of the six-membered quinoxaline ring.[5][6][7]

  • Benzotriazoles: Formation of benzotriazoles is possible if nitrous acid is present. Nitrous acid can be generated from nitrite impurities, often under acidic reaction conditions. It diazotizes one of the amino groups of the o-phenylenediamine, which then undergoes intramolecular cyclization.[5]

  • Quinoxaline Dimers: Under certain acidic conditions, dimerization of the quinoxaline product can occur.[8]

  • Incomplete Reaction: Unreacted starting materials (o-phenylenediamine and benzil) may remain if the reaction has not gone to completion.

  • Self-condensation of the dicarbonyl compound: While less common with stable diketones like benzil, other 1,2-dicarbonyls can potentially undergo self-condensation.

Troubleshooting Guides

Issue 1: Formation of Benzimidazole Side Products in Condensation Reactions

Symptoms:

  • Presence of unexpected peaks in your NMR or LC-MS analysis.

  • Lower than expected yield of the quinoxaline product.

  • Isolation of a product with a different molecular weight than the expected quinoxaline.

Root Cause Analysis and Solutions:

The formation of benzimidazoles arises from the reaction of o-phenylenediamine with single carbonyl compounds like aldehydes or carboxylic acids.[5][6][7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing benzimidazole side products.

Preventative Measures and Solutions:

StrategyDescription
Reagent Purity Ensure the 1,2-dicarbonyl compound is pure and free from aldehyde or carboxylic acid contaminants. If necessary, purify the dicarbonyl starting material by recrystallization.
Solvent Choice Use a fresh, anhydrous, and non-acidic solvent to prevent degradation of the starting materials.
Catalyst Selection If a catalyst is required, consider using a mild Lewis acid or performing the reaction under neutral conditions. Strong acids can promote side reactions.[1]
Temperature Control Avoid excessively high temperatures, which can lead to the degradation of starting materials.
Purification Benzimidazole side products can often be separated from the desired quinoxaline using flash column chromatography.
Issue 2: Formation of Regioisomers in the Beirut Reaction

Symptoms:

  • Isolation of a mixture of 6- and 7-substituted quinoxaline-1,4-dioxides.

  • Complex NMR spectrum showing duplicate signals for the quinoxaline core.

Root Cause Analysis and Solutions:

The formation of regioisomers in the Beirut reaction is due to the tautomeric equilibrium of monosubstituted benzofuroxans. The position of this equilibrium, and thus the ratio of the 6- and 7-substituted products, is influenced by the electronic nature of the substituent on the benzofuroxan ring.[3][9]

  • Electron-withdrawing groups tend to favor the formation of the 6-substituted quinoxaline-1,4-dioxide.[9]

  • Electron-donating groups generally lead to a higher proportion of the 7-substituted isomer.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for managing regioisomer formation.

Strategies for Control and Separation:

StrategyDescription
Substituent Choice Be aware of the electronic nature of the substituent on your benzofuroxan starting material to predict the likely major regioisomer.
Base Selection While less documented for the Beirut reaction specifically, the use of sterically hindered (bulky) bases can influence the regioselectivity of reactions by favoring attack at less sterically hindered positions.[10][11] Experimenting with bases like potassium tert-butoxide (t-BuOK) may alter the regioisomeric ratio.
Solvent Effects The polarity of the solvent can influence tautomeric equilibria. Systematically varying the solvent may help to favor one regioisomer over the other.
Chromatographic Separation Regioisomers can often be separated by careful flash column chromatography or preparative HPLC. Developing a separation method may require screening different solvent systems.[12][13]

Quantitative Data on Regioisomer Formation:

The ratio of 6- and 7-substituted quinoxaline-2-carbonitrile 1,4-dioxides is highly dependent on the substituent on the benzofuroxan. The following table summarizes the effect of different substituents on the product ratio in the Beirut reaction with benzoylacetonitrile.[9]

Substituent (at position 5 of benzofuroxan)% Yield of 7-substituted isomer% Yield of 6-substituted isomer
OMeMajor productMinor product
MeMajor productMinor product
H955
F8020
Cl6535
Br6040
CO2Me3070
CF32080
NO2595
Issue 3: Low Yields and Side Products in Microwave-Assisted Synthesis

Symptoms:

  • Incomplete reaction or low yield despite using microwave synthesis.

  • Charring or decomposition of the reaction mixture.

  • Presence of similar side products as in the conventional condensation reaction.

Root Cause Analysis and Solutions:

While microwave-assisted synthesis is often more efficient, improper reaction conditions can still lead to side products or decomposition.[1]

Troubleshooting Strategies:

StrategyDescription
Temperature and Time Optimization Carefully control the reaction temperature and time. Excessive temperature or prolonged irradiation can cause decomposition. Start with the conditions reported in the literature and optimize from there. A typical starting point is 160°C for 5 minutes.[14]
Solvent Choice While many microwave syntheses are solvent-free, for some substrates, a small amount of a high-boiling, microwave-absorbing solvent (e.g., ethanol, DMF, or DMSO) can ensure even heating and prevent charring.[15]
Catalyst Loading If a catalyst is used, ensure the correct loading. Too much or too little can negatively impact the reaction.
Purification Even with microwave synthesis, purification is often necessary. Flash column chromatography is a common and effective method.[13]

Experimental Protocols

Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline

This protocol is adapted from literature procedures for the microwave-assisted synthesis of quinoxaline derivatives.[4]

Materials:

  • o-Phenylenediamine (1 mmol, 108 mg)

  • Benzil (1 mmol, 210 mg)

  • Magnesium bromide etherate (MgBr₂·OEt₂) (optional catalyst, 0.004 mol)

  • Quartz microwave reaction tube

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Place o-phenylenediamine (1 mmol) and benzil (1 mmol) in a quartz microwave reaction tube. If using a catalyst, add MgBr₂·OEt₂ (0.004 mol).

  • Cap the tube and place it in the microwave synthesizer.

  • Irradiate the mixture for 1-2.5 minutes at a suitable power level, often in intervals (e.g., 5 x 30 seconds). Monitor the reaction progress by TLC.[4]

  • After the reaction is complete, allow the tube to cool to room temperature.

  • Extract the reaction mixture with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with water (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

Purification by Flash Column Chromatography

General Protocol for Quinoxaline Purification: [13]

Materials:

  • Silica gel (300-400 mesh)

  • Appropriate solvents for the eluent (e.g., petroleum ether and ethyl acetate)

  • Flash chromatography column and system

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point for many quinoxaline derivatives is a mixture of petroleum ether and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Run the chromatography using the predetermined eluent system, either isocratically or with a gradient of increasing polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoxaline.

Disclaimer: This guide is intended for informational purposes only. All experimental work should be conducted in a suitably equipped laboratory, following all appropriate safety precautions.

References

Overcoming challenges in the synthesis of functionalized quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized quinoxalines.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the quinoxaline core?

The most classic and widely used method is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][2] This reaction is often carried out in refluxing ethanol or acetic acid.[1][3] However, modern variations aim to improve yields and reduce environmental impact by using various catalysts, microwave assistance, or green solvents like water.[1][4][5][6]

Q2: How can I improve the efficiency of my quinoxaline synthesis?

Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and often improves yields compared to conventional heating methods.[3][4][7][8] The use of catalysts such as iodine, cerium (IV) ammonium nitrate (CAN), or solid-supported acids can also significantly enhance reaction rates and yields, sometimes allowing the reaction to proceed at room temperature.[4][5][6][9]

Q3: What are common solvents used for quinoxaline synthesis, and are there greener alternatives?

Traditionally, solvents like ethanol, acetic acid, and toluene have been used.[1][3][9] For more environmentally friendly processes, reactions in aqueous media or even solvent-free conditions have been developed.[3][4][6][10] Water, particularly when combined with an effective catalyst, can be an excellent solvent for these condensations.[4][6]

Q4: My functionalized quinoxaline is a potent kinase inhibitor. Which signaling pathways are commonly targeted?

Quinoxaline derivatives are recognized as potent inhibitors of various protein kinases and are crucial scaffolds for anti-cancer drugs.[11][12] They frequently target key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/mTOR and JAK/STAT3 pathways.[13][14] Specific derivatives have been developed as dual PI3K/mTOR inhibitors or as inhibitors of Apoptosis Signal-regulated Kinase 1 (ASK1).[13][15]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or has failed completely. What are the potential causes and how can I resolve this?

A: Low yields are a common issue in quinoxaline synthesis. Consider the following troubleshooting steps:

  • Catalyst Choice and Loading: The absence of a catalyst can lead to no reaction.[4] If you are using a catalyst, its nature and concentration are critical. For instance, in room temperature syntheses, the amount of catalyst can significantly impact yield.[9] Microwave-assisted reactions often benefit from a small amount of an iodine or acid catalyst.[4]

  • Reaction Conditions:

    • Temperature: Classical methods often require high temperatures (reflux).[1] If you are working at room temperature, the reaction may be too slow. Consider gentle heating or switching to a microwave-assisted protocol, which can complete reactions in minutes at temperatures around 50°C.[4]

    • Reaction Time: Conventional methods can require 2-12 hours.[3] Ensure you are allowing sufficient time for the reaction to complete. Monitor progress using Thin Layer Chromatography (TLC).

  • Solvent Effects: The choice of solvent can influence reaction efficiency. While ethanol is common, aqueous ethanol or other green solvents might improve yields for your specific substrates.[4]

  • Starting Material Purity: Ensure the purity of your 1,2-diamine and 1,2-dicarbonyl starting materials. Impurities can interfere with the condensation reaction.

Problem 2: Formation of Multiple Side Products

Q: My TLC analysis shows multiple spots, indicating the presence of impurities and side products. What are the likely side reactions and how can I minimize them?

A: Side product formation often arises from the reactivity of the starting materials or intermediates.

  • Oxidation of Diamine: Aromatic 1,2-diamines can be sensitive to oxidation. Ensure your reaction is performed under appropriate atmospheric conditions (e.g., under an inert atmosphere like nitrogen or argon if necessary).

  • Self-Condensation of Dicarbonyl: Some 1,2-dicarbonyl compounds can undergo self-condensation, especially under harsh acidic or basic conditions. Using milder catalysts and controlling the temperature can mitigate this.

  • Incomplete Cyclization: The reaction proceeds via an imine intermediate. In some cases, this intermediate may not fully cyclize to form the quinoxaline ring. The use of a mild acid catalyst can promote the final dehydration and cyclization step.

  • Regioselectivity Issues: When using unsymmetrical 1,2-diamines or 1,2-dicarbonyls, the formation of regioisomers is possible. The electronic properties of the substituents on the starting materials will direct the cyclization. Controlling regioselectivity can be challenging and may require the use of specific directing groups or advanced catalytic systems.[16][17]

Problem 3: Difficulty in Product Purification

Q: I am struggling to purify my crude quinoxaline product using column chromatography. What are some alternative strategies?

A: Quinoxaline derivatives can sometimes be challenging to purify due to their polarity or crystallinity.

  • Recrystallization: This is often the most effective method for purifying solid quinoxaline products. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane) to find conditions that yield high-purity crystals.

  • Acid-Base Extraction: Quinoxaline is a weakly basic heterocycle.[18] You can potentially purify your product by dissolving the crude mixture in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl). The protonated quinoxaline will move to the aqueous layer. The aqueous layer can then be separated, basified, and the purified product extracted back into an organic solvent.

  • Washing: After the reaction, washing the reaction mixture with solutions like 5% sodium thiosulfate (if iodine is used as a catalyst) and brine can help remove impurities before final purification steps.[4]

Quantitative Data on Synthesis Methods

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline

MethodCatalystSolventTimeYield (%)Reference
Conventional (Reflux)NoneAcetic Acid2 h85%[3]
Conventional (Reflux)NoneEthanol12 h34%[3]
MicrowaveIodine (5 mol%)Ethanol/Water (1:1)2 min94%[4]
MicrowaveAcidic AluminaSolvent-free3 min86%[3][10]

Table 2: Effect of Catalyst on Quinoxaline Synthesis at Room Temperature Reaction: o-phenylenediamine with benzil in toluene for 2 hours.

Catalyst (100 mg)Yield (%)Reference
AlCuMoVP92%[9]
AlFeMoVP80%[9]
No Catalyst<5%Inferred from[9]

Key Experimental Protocols

Protocol 1: Microwave-Assisted Iodine-Catalyzed Synthesis of Quinoxalines

This protocol is adapted from a procedure that demonstrates a rapid and high-yield synthesis.[4]

  • Preparation: In a microwave reaction vial, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 1:1 mixture of ethanol and water (1 mL).

  • Catalyst Addition: Add a catalytic amount of iodine (5 mol%).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 50°C (300 W power level) for 2-3 minutes.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, add dichloromethane (10 mL) to the reaction mixture. Wash the organic layer successively with 5% aqueous sodium thiosulfate solution (2 mL) and brine (2 mL).

  • Isolation: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by recrystallization from ethanol or by column chromatography if necessary.

Protocol 2: Room-Temperature Synthesis Using a Heterogeneous Catalyst

This protocol is based on an environmentally friendly method using a recyclable catalyst.[9]

  • Preparation: To a round-bottom flask, add the o-phenylenediamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and toluene (8 mL).

  • Catalyst Addition: Add the alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 100 mg).

  • Reaction: Stir the mixture vigorously at room temperature (25°C) for approximately 2 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Catalyst Removal: Upon completion, separate the insoluble solid catalyst by simple filtration. The catalyst can be washed, dried, and reused.

  • Isolation: Take the filtrate and dry it over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure.

  • Purification: The resulting product is often of high purity, but can be further purified by recrystallization from ethanol.

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification start Select Starting Materials (1,2-Diamine & 1,2-Dicarbonyl) dissolve Dissolve in Appropriate Solvent start->dissolve add_cat Add Catalyst (e.g., Iodine, Solid Acid) dissolve->add_cat react Apply Energy (Microwave or Conventional Heat) add_cat->react monitor Monitor by TLC react->monitor workup Aqueous Work-up (Wash & Extract) monitor->workup purify Purification (Recrystallization or Chromatography) workup->purify product Characterize Pure Functionalized Quinoxaline purify->product

Caption: A generalized workflow for the synthesis of functionalized quinoxalines.

troubleshooting_logic start Low Product Yield? check_catalyst Is a suitable catalyst being used? start->check_catalyst Yes check_temp Is the temperature adequate? check_catalyst->check_temp Yes solution_catalyst Action: Add appropriate catalyst (e.g., Iodine, Acid) check_catalyst->solution_catalyst No check_time Is the reaction time sufficient? check_temp->check_time Yes solution_temp Action: Increase temperature or switch to microwave check_temp->solution_temp No solution_time Action: Increase reaction time and monitor by TLC check_time->solution_time No

Caption: A logic diagram for troubleshooting low reaction yields.

pi3k_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Quinoxaline Quinoxaline Derivative Inhibitor Quinoxaline->PI3K Quinoxaline->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoxaline derivatives.

References

Technical Support Center: Optimization of Etherification with 2,3-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data for the optimization of etherification reactions involving 2,3-dichloroquinoxaline (DCQX).

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic aromatic substitution (SNAr) reaction for the etherification of DCQX.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficiently strong base: The alcohol/phenol nucleophile is not fully deprotonated, leading to low reactivity. 2. Inactive reagents: DCQX may have degraded, or the base may have lost its activity due to improper storage. 3. Incorrect solvent: The chosen solvent may not be suitable for SNAr reactions, which typically favor polar aprotic solvents.[1] 4. Reaction temperature is too low: The activation energy for the substitution is not being met.1. Use a stronger base: For simple alcohols, strong bases like Sodium Hydride (NaH) or n-Butyllithium (nBuLi) are effective. For more acidic phenols, Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH) can be sufficient.[2][3] 2. Verify reagent quality: Use freshly opened or properly stored reagents. DCQX is a stable compound but should be stored in a cool, dry place. 3. Change the solvent: Use polar aprotic solvents like DMF, DMSO, or THF to facilitate the SNAr mechanism.[2][3] 4. Increase the temperature: Many reactions require heating or refluxing to proceed at a reasonable rate. Monitor for decomposition at higher temperatures.
Formation of Mono-substituted Product Only (when Di-substitution is desired) 1. Insufficient nucleophile: Using only one equivalent of the alcohol/phenol will favor mono-substitution. 2. Insufficient base: Not enough base to deprotonate two equivalents of the nucleophile. 3. Short reaction time: The second substitution is generally slower than the first and may require more time.1. Increase stoichiometry: Use at least 2.2 equivalents of the alcohol/phenol nucleophile. 2. Increase base: Ensure at least 2.2 equivalents of base are used to deprotonate the nucleophile fully. 3. Extend reaction time: Monitor the reaction by TLC until the mono-substituted intermediate is consumed.
Formation of Di-substituted Product (when Mono-substitution is desired) 1. Excess nucleophile: Using more than one equivalent of the alcohol/phenol will lead to the formation of the di-substituted product. 2. High temperature or long reaction time: Forcing conditions can promote the second substitution.1. Control stoichiometry: Use 1.0 equivalent or slightly less (e.g., 0.95 eq) of the nucleophile relative to DCQX. 2. Use milder conditions: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and carefully monitor its progress, stopping it once the DCQX is consumed.[2][3]
Presence of 3-chloroquinoxalin-2(1H)-one as a side product 1. Presence of water: The base (e.g., KOH, NaOH) can act as a nucleophile in the presence of trace water, leading to hydrolysis of DCQX.1. Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. If using aqueous bases is unavoidable, consider alternative bases like NaH with the alcohol pre-formed into an alkoxide.
Difficult Product Purification 1. Unreacted starting material: Incomplete reaction leaving DCQX or the mono-substituted intermediate. 2. Formation of multiple products: A mixture of mono- and di-substituted products. 3. Base residue: Inorganic salts from the base can complicate workup.1. Drive reaction to completion: Use a slight excess of the limiting reagent (e.g., the nucleophile for di-substitution) and monitor by TLC. 2. Optimize for selectivity: Adjust stoichiometry and reaction conditions as described above to favor a single product. 3. Proper workup: Quench the reaction, dilute with an organic solvent, and wash thoroughly with water or brine to remove inorganic salts before purification by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the etherification of 2,3-dichloroquinoxaline? A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient quinoxaline ring is activated for nucleophilic attack by the deprotonated alcohol or phenol (alkoxide/phenoxide). The nucleophile attacks one of the chlorine-bearing carbons, forming a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the heterocyclic ring. The chloride ion is then eliminated to restore aromaticity, yielding the ether product.[2][3]

Q2: How can I selectively synthesize the mono-ether versus the di-ether? A2: Selectivity is primarily controlled by stoichiometry. To synthesize the 2-alkoxy-3-chloroquinoxaline (mono-ether), use one equivalent of the alcohol/phenol. To synthesize the 2,3-dialkoxyquinoxaline (di-ether), use two or more equivalents of the nucleophile.[2][3]

Q3: What are the best bases and solvents for this reaction? A3: The choice depends on the nucleophile's acidity.

  • For alcohols: Strong bases like sodium hydride (NaH) or n-butyllithium (nBuLi) are often used to form the alkoxide first. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal.[2][3]

  • For phenols: As phenols are more acidic, weaker inorganic bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are often sufficient. Solvents such as acetone or DMF are commonly used in these cases.[2][3]

Q4: Can I use microwave irradiation to speed up the reaction? A4: Yes, microwave irradiation has been successfully used to accelerate SNAr reactions on quinoxaline systems, often leading to significantly reduced reaction times and improved yields.[3]

Q5: Are metal catalysts required for this etherification? A5: No, the etherification of 2,3-dichloroquinoxaline via the SNAr mechanism typically does not require a metal catalyst. The inherent electron deficiency of the quinoxaline ring is sufficient to activate the substrate for nucleophilic attack.[2][3]

Data Presentation: Reaction Conditions

The following tables summarize reported conditions for the synthesis of mono- and di-substituted ethers from 2,3-dichloroquinoxaline (DCQX).

Table 1: Conditions for Mono-Etherification of DCQX

NucleophileBaseSolventTemperatureTimeYield (%)Product Type
Propargyl alcohol (1 eq.)NaHTHF / HMPA0 °C to RT12 h31-82%2-Alkoxy-3-chloro
Various phenols (1 eq.)KOHAcetoneReflux20 h77-84%2-Phenoxy-3-chloro
Various alcohols (1 eq.)Na (to form alkoxide)Absolute EthanolNot specifiedNot specifiedGood2-Alkoxy-3-chloro

(Yields are reported ranges from literature and can vary based on the specific substrate)[2][3][4]

Table 2: Conditions for Di-Etherification of DCQX

NucleophileBaseSolventTemperatureTimeYield (%)Product Type
Propargyl alcohol (2 eq.)NaHTHF / HMPA0 °C to RT12 hGood2,3-Dialkoxy
Various alcohols (>2 eq.)nBuLiTHF-5 °C to RT5 h62-81%2,3-Dialkoxy

(Yields are reported ranges from literature and can vary based on the specific substrate)[2][3]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-phenoxyquinoxaline (Mono-substitution)

This protocol is a representative procedure based on methods for reacting DCQX with phenols.[2][3]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3-dichloroquinoxaline (1.0 g, 5.0 mmol) and phenol (0.47 g, 5.0 mmol) in 25 mL of acetone.

  • Base Addition: Add powdered potassium hydroxide (KOH) (0.28 g, 5.0 mmol) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the DCQX starting material is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

  • Product Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water until the filtrate is neutral.

  • Purification: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-chloro-3-phenoxyquinoxaline.

Protocol 2: Synthesis of 2,3-Dialkoxyquinoxaline (Di-substitution)

This protocol is a representative procedure based on methods for reacting DCQX with alcohols.[2][3][4]

  • Alkoxide Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), add 30 mL of anhydrous THF and the desired alcohol (e.g., ethanol, 0.64 mL, 11.0 mmol). Cool the flask to -5 °C in an ice-salt bath.

  • Base Addition: Slowly add n-Butyllithium (nBuLi) (1.6 M in hexanes, 6.9 mL, 11.0 mmol) dropwise to the alcohol solution. Stir for 15 minutes at -5 °C.

  • Substrate Addition: Dissolve 2,3-dichloroquinoxaline (1.0 g, 5.0 mmol) in 10 mL of anhydrous THF and add it dropwise to the alkoxide solution at -5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 5 hours. Monitor the reaction by TLC.

  • Workup: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the pure 2,3-dialkoxyquinoxaline.

Visualizations: Workflows and Pathways

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification reagents Prepare Reagents: - 2,3-Dichloroquinoxaline (DCQX) - Alcohol / Phenol - Base (e.g., KOH, NaH) - Anhydrous Solvent (e.g., THF, Acetone) setup Set up flame-dried glassware under inert atmosphere reagents->setup deprotonation Deprotonation: Add base to alcohol/phenol to form nucleophile setup->deprotonation addition Add DCQX solution to nucleophile (Control temperature) deprotonation->addition stir Stir at specified temperature (e.g., RT or Reflux) addition->stir monitor Monitor reaction by TLC stir->monitor quench Quench reaction (e.g., with water or sat. NH4Cl) monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer (water, brine) extract->wash dry Dry over Na2SO4 / MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product: - Column Chromatography - Recrystallization concentrate->purify characterize Characterize pure product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for the etherification of DCQX.

reaction_pathway DCQX 2,3-Dichloroquinoxaline MonoEther 2-Alkoxy-3-chloroquinoxaline DCQX->MonoEther + R-O⁻ (1 eq.) - Cl⁻ DiEther 2,3-Dialkoxyquinoxaline MonoEther->DiEther + R-O⁻ (>1 eq.) - Cl⁻ ROH R-OH RO_minus R-O⁻ ROH->RO_minus + Base Base Base

Caption: SNAr pathway for mono- and di-etherification.

References

Technical Support Center: Phase-Transfer Catalysis in Quinoxaline Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinoxaline ethers using phase-transfer catalysis (PTC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My reaction is very slow or not proceeding to completion. What are the possible causes and solutions?

Low reaction rates are a common issue in phase-transfer catalysis. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Inefficient Phase-Transfer Catalyst: The chosen catalyst may not be effectively transporting the quinoxalinoxide anion from the aqueous phase to the organic phase.

    • Solution: Screen different types of phase-transfer catalysts. Quaternary ammonium salts are a common choice. The structure of the catalyst is crucial; for instance, increasing the number of carbon atoms in the alkyl chains of a quaternary ammonium salt generally enhances its organophilicity, which can improve its concentration in the organic phase where the reaction occurs.[1] Consider catalysts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC). In some cases, crown ethers like 18-crown-6 can be effective, especially when using potassium salts as the base.[2]

  • Poor Agitation: Inefficient mixing of the aqueous and organic phases will result in a small interfacial area, limiting the transfer of the anion by the catalyst.

    • Solution: Increase the stirring rate to improve the interfacial contact area between the phases.[3] The use of ultrasound can also be an effective method to enhance the transfer of anions.[3]

  • Inappropriate Solvent: The solvent plays a critical role in PTC by influencing the solubility of the catalyst-anion pair and the intrinsic reaction rate.

    • Solution: The choice of an organic solvent can significantly impact the reaction. Polar aprotic solvents can sometimes accelerate the reaction, but less polar solvents like toluene are also commonly and effectively used.[4][5] It is advisable to test a range of solvents to find the optimal one for your specific substrate and catalyst system.

  • Low Reaction Temperature: Like most chemical reactions, the rate of a PTC reaction is temperature-dependent.

    • Solution: Gradually increase the reaction temperature. However, be cautious as higher temperatures can also promote side reactions.

2. I am observing a low yield of my desired quinoxaline ether. What are the potential reasons and how can I improve it?

Low yields can be attributed to incomplete reactions, side reactions, or product degradation.

Possible Causes & Solutions:

  • Suboptimal Base: The choice and concentration of the base are critical for the deprotonation of the hydroxyquinoxaline.

    • Solution: Common bases for this reaction include sodium hydroxide (NaOH) and potassium hydroxide (KOH). In some instances, potassium carbonate (K2CO3) can also be used.[2] The concentration of the aqueous base can also be a key parameter to optimize.

  • Side Reactions: The primary side reaction in Williamson ether synthesis is elimination, especially with secondary or tertiary alkyl halides.[6][7] C-alkylation of the quinoxaline ring is also a possibility, though generally less common for O-alkylation of phenols under PTC.

    • Solution: To minimize elimination, it is preferable to use primary alkyl halides as the alkylating agent.[6] If you must use a secondary halide, consider milder reaction conditions (e.g., lower temperature, less concentrated base).

  • Catalyst Poisoning: Certain leaving groups, particularly iodide and tosylate, can pair strongly with the quaternary ammonium cation, hindering its ability to transport the desired quinoxalinoxide anion.[1]

    • Solution: If you are using an alkyl iodide or tosylate and observing poor performance, consider switching to an alkyl bromide or mesylate.[1]

3. I am having trouble separating the phase-transfer catalyst from my product. What are the best practices for catalyst removal?

Residual catalyst can be a significant issue, especially in pharmaceutical applications.

Possible Causes & Solutions:

  • Highly Organophilic Catalyst: Catalysts with very long alkyl chains can be difficult to remove by simple aqueous extraction.

    • Solution: Choose a catalyst with moderate organophilicity that is effective for the reaction but can be more easily washed out with water. Alternatively, consider using a polymer-supported catalyst which can be removed by filtration.

  • Inefficient Workup: Standard extraction procedures may not be sufficient.

    • Solution: Multiple washes with water are often necessary. In some cases, washing with a dilute acid solution can help in removing quaternary ammonium salts.

4. My reaction mixture is forming a stable emulsion, making phase separation difficult. How can I prevent or break the emulsion?

Emulsion formation is a common problem in liquid-liquid PTC systems, especially with high catalyst concentrations or vigorous stirring.

Possible Causes & Solutions:

  • High Catalyst Concentration: The surfactant-like nature of the phase-transfer catalyst can lead to the formation of emulsions.

    • Solution: Reduce the catalyst loading to the minimum effective amount (typically 1-5 mol%).

  • Intense Agitation: Very high stirring speeds can promote emulsification.

    • Solution: Reduce the agitation speed to a level that still ensures adequate mixing without causing a persistent emulsion.

  • Breaking the Emulsion: If an emulsion has already formed:

    • Solution: Adding a saturated brine solution can often help to break the emulsion by increasing the ionic strength of the aqueous phase. Centrifugation can also be an effective method for separating the phases.

Data Presentation: Catalyst and Solvent Effects on Yield

The following tables summarize the impact of different catalysts and solvents on the yield of O-alkylation reactions under PTC conditions, based on representative data from related etherification studies.

Table 1: Effect of Different Phase-Transfer Catalysts on Product Yield

Catalyst (10 mol%)BaseSolventTemperature (°C)Yield (%)
Tetrabutylammonium Iodide (TBAI)K₂CO₃THFReflux68
18-Crown-6K₂CO₃THFReflux49
TBAI + 18-Crown-6K₂CO₃THFReflux82
Benzyltriethylammonium Chloride (BTEAC)50% NaOHToluene80~90

Data is illustrative and compiled from studies on analogous O-alkylation reactions.[2]

Table 2: Influence of Solvent on Quinoxaline Synthesis Yield

SolventCatalystTemperatureTime (min)Yield (%)
TolueneAlCuMoVP25°C12092
EthanolNoneReflux120-18070-85
WaterIonic LiquidRoom Temp-78-99
DMSOI₂Room Temp10-2090-95

This table provides a general comparison of solvents used in quinoxaline synthesis, which can inform solvent choice for the subsequent etherification step.[4][8][9]

Experimental Protocols

General Protocol for Phase-Transfer Catalyzed Synthesis of a Quinoxaline Ether

This protocol is a general guideline for the O-alkylation of a hydroxyquinoxaline using a liquid-liquid PTC system.

Materials:

  • Hydroxyquinoxaline derivative (1.0 eq)

  • Alkyl halide (1.1-1.5 eq)

  • Phase-transfer catalyst (e.g., TBAB, 0.05 eq)

  • Aqueous sodium hydroxide (e.g., 50% w/v)

  • Organic solvent (e.g., toluene)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the hydroxyquinoxaline, the organic solvent, and the phase-transfer catalyst.

  • Begin vigorous stirring of the mixture.

  • Add the aqueous sodium hydroxide solution.

  • Add the alkyl halide to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water (2-3 times) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in Quinoxaline Ether Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Is the Catalyst Appropriate? start->check_catalyst screen_catalysts Screen Different Catalysts (e.g., TBAB, BTEAC, 18-Crown-6) check_catalyst->screen_catalysts No check_base Is the Base Optimal? check_catalyst->check_base Yes screen_catalysts->check_base optimize_base Optimize Base Type and Concentration (e.g., NaOH, KOH, K2CO3) check_base->optimize_base No check_side_reactions Are Side Reactions Occurring? check_base->check_side_reactions Yes optimize_base->check_side_reactions minimize_side_reactions Use Primary Alkyl Halide Lower Temperature check_side_reactions->minimize_side_reactions Yes check_conditions Are Reaction Conditions Optimal? check_side_reactions->check_conditions No minimize_side_reactions->check_conditions optimize_conditions Optimize Temperature, Solvent, and Agitation check_conditions->optimize_conditions No end_good Yield Improved check_conditions->end_good Yes optimize_conditions->end_good end_bad Further Investigation Needed optimize_conditions:s->end_bad:n

Caption: A logical workflow for troubleshooting low product yield.

General Mechanism of Phase-Transfer Catalyzed O-Alkylation

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase QuOH Qu-OH QuONa Qu-O⁻Na⁺ QuOH:s->QuONa:n Deprotonation NaOH Na⁺OH⁻ NaOH->QuONa QuOQ [Qu-O⁻Q⁺] QuONa->QuOQ Anion Exchange QX_aq Q⁺X⁻ NaX Na⁺X⁻ QX_aq->QuOQ QuOR Qu-O-R (Product) QuOQ->QuOR SN2 Reaction QX_org Q⁺X⁻ QuOQ:s->QX_org:n Catalyst Regeneration RX R-X RX->QuOR QX_org->QX_aq Phase Transfer

Caption: Mechanism of quinoxaline ether synthesis via PTC.

References

Addressing stability issues of 4-chloro-2-(2-quinoxalinyl)phenol in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-chloro-2-(2-quinoxalinyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to address stability issues that may be encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What could be the cause?

A1: A color change in your solution is often an indicator of degradation. Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts. This process can be accelerated by exposure to light, high pH, the presence of oxygen, and trace metal ion contamination.[1] We recommend preparing solutions fresh and protecting them from light.

Q2: I'm observing a loss of potency or a decrease in the expected concentration of my compound over a short period. Why is this happening?

A2: Loss of potency is a common stability issue and can be attributed to several factors. Both the phenol and quinoxaline moieties can be susceptible to degradation under certain conditions. Phenols can oxidize, while quinoxaline derivatives might undergo tautomerization, particularly in their reduced forms or under alkaline conditions.[2] Additionally, hydrolysis may occur at extreme pH values. To mitigate this, ensure your solvent is degassed, of high purity, and that the pH of your solution is controlled, preferably in the neutral to slightly acidic range.

Q3: What are the optimal storage conditions for solutions of this compound?

A3: To maximize stability, solutions should be stored at low temperatures (2-8 °C or frozen at -20 °C or -80 °C for long-term storage), protected from light by using amber vials or covering the container with foil, and purged with an inert gas like nitrogen or argon to minimize exposure to oxygen.[1][3] The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents to reduce the risk of hydrogen abstraction from the phenolic group.

Q4: Can the choice of solvent affect the stability of this compound?

A4: Yes, the solvent can significantly impact stability. Protic solvents, especially under basic conditions, can facilitate the deprotonation of the phenol, making it more susceptible to oxidation. It is advisable to use high-purity, degassed aprotic solvents such as DMSO or DMF for stock solutions. For aqueous buffers, ensure they are prepared with high-purity water and are degassed prior to use.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed by HPLC Analysis

If you are observing rapid degradation of this compound in your HPLC analysis, consider the following troubleshooting steps.

Troubleshooting Workflow:

A Start: Rapid Degradation Observed B Check Mobile Phase pH A->B C Is pH > 7? B->C D Adjust to pH 3-6 C->D Yes E Check for Metal Contamination in System C->E No K Re-evaluate and Analyze D->K F Use Metal-Free Vials/Tubing or Add Chelator (e.g., EDTA) E->F G Protect from Light F->G H Use Amber Vials and Cover Autosampler G->H I Degas Mobile Phase H->I J Sparge with Helium or Sonicate I->J J->K

Caption: Troubleshooting workflow for HPLC analysis.

Issue 2: Inconsistent Results in Biological Assays

Inconsistent results in biological assays can often be traced back to the instability of the compound in the assay medium.

Potential Degradation Pathways:

The degradation of this compound can proceed through several pathways, primarily involving the phenolic group.

cluster_main Potential Degradation Pathways A This compound (Parent Compound) B Phenoxide Anion (Increased Reactivity) A->B High pH C Quinone-type Oxidation Products (Colored Byproducts) A->C Light, O₂ D Hydrolytic Cleavage Products A->D Extreme pH, Heat E Photodegradation Products A->E UV Light B->C O₂, Metal Ions

Caption: Potential degradation pathways.

Quantitative Data Summary

ConditionParameterValueExpected Stability
pH 3< 5% degradation over 24hHigh
75-10% degradation over 24hModerate
9> 20% degradation over 24hLow
Temperature 4 °C< 5% degradation over 7 daysHigh
25 °C (RT)10-15% degradation over 24hModerate
40 °C> 30% degradation over 24hLow
Light Exposure Dark< 5% degradation over 24hHigh
Ambient Light15-25% degradation over 24hLow
UV Light (254 nm)> 50% degradation over 1hVery Low
Atmosphere Inert (N₂ or Ar)< 5% degradation over 24hHigh
Air10-20% degradation over 24hModerate

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products.[4][5][6]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Heating block or water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 2 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Heat 1 mL of the stock solution at 80 °C for 24 hours. Cool and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) in a photostability chamber for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method and compare them to a control sample (stock solution diluted to 0.1 mg/mL).

Workflow for Forced Degradation Study:

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (1M HCl, 60°C) A->B C Base Hydrolysis (1M NaOH, RT) A->C D Oxidation (30% H₂O₂, RT) A->D E Thermal (80°C) A->E F Photolytic (UV Light) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H HPLC Analysis G->H I Compare to Control H->I

Caption: Forced degradation experimental workflow.

Protocol 2: Preparation and Handling of Solutions for Biological Assays

Objective: To provide a standardized procedure for preparing and handling solutions of this compound to minimize degradation during biological experiments.

Procedure:

  • Solvent Selection: Use anhydrous, high-purity DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Stock Solution Preparation: Weigh the compound in a clean, dry vial. Add the required volume of DMSO to achieve the desired concentration. Mix thoroughly using a vortex mixer until fully dissolved.

  • Storage of Stock Solution: Store the stock solution in small aliquots in amber vials at -20 °C or -80 °C to minimize freeze-thaw cycles and light exposure.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the final working concentration using pre-warmed, degassed assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects.

  • Handling During Assay: Keep working solutions on ice and protected from light as much as possible during the experiment. Prepare fresh dilutions for each experiment and discard any unused working solutions at the end of the day.

References

Preventing the formation of impurities during the synthesis of quizalofop intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of impurities during the synthesis of quizalofop intermediates.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of quizalofop-p-ethyl, focusing on the formation of key impurities and methods for their prevention and control.

Issue 1: Presence of the Inactive S-Isomer in Quizalofop-p-ethyl

Problem: The final product exhibits a low enantiomeric excess, with a significant presence of the inactive S-isomer of quizalofop-p-ethyl. The desired product is the R-isomer (quizalofop-p-ethyl).

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Racemization during synthesis Use a non-polar solvent such as petroleum ether or hexane during the reaction of 6-chloro-2-(4-hydroxyphenoxy) quinoxaline with S(-)-p-toluenesulfonyl ethyl lactate.[1]Suppression of racemization, leading to a higher optical purity (R/S ratio > 98.5/1.5).[1]
Impure starting materials Ensure the use of high optical purity L-ethyl lactate for the synthesis of S(-)-p-toluenesulfonyl ethyl lactate.Minimizes the introduction of the R-isomer of the intermediate, leading to a higher enantiomeric excess in the final product.
Inappropriate base selection Utilize a mild inorganic base like potassium carbonate or sodium carbonate as a catalyst.[1]Avoids strong basic conditions that can promote racemization.

Experimental Protocol to Minimize Racemization:

  • Reaction Setup: In a dried four-neck flask under a nitrogen atmosphere, add petroleum naphtha, strontium carbonate powder (200-300 mesh), 6-chloro-2-(4-hydroxyphenoxy) quinoxaline, and S(-)-p-toluenesulfonyl ethyl lactate.

  • Reaction Conditions: Heat the mixture to 100-105°C and maintain with stirring for 8 hours.

  • Work-up: After cooling, add water and stir. Separate the organic phase, treat with activated carbon, and filter.

  • Crystallization: Cool the filtrate to induce crystallization, filter the solid, and wash with cold petroleum naphtha.

  • Drying: Dry the product under vacuum to obtain quizalofop-p-ethyl with high optical purity.

Issue 2: Formation of 6-chloro-2-(4-ethoxy phenoxy) quinoxaline Impurity

Problem: The final product is contaminated with 6-chloro-2-(4-ethoxy phenoxy) quinoxaline.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Hydrolysis of L-ethyl lactate Use a liquid organic tertiary amine (e.g., triethylamine, pyridine) as the base instead of inorganic hydroxides (NaOH, KOH) during the synthesis of S(-)-p-toluenesulfonyl ethyl lactate.[1]Prevents the hydrolysis of L-ethyl lactate to ethanol, thus inhibiting the formation of the ethyl p-toluenesulfonate impurity.[1] This significantly reduces the final 6-chloro-2-(4-ethoxy phenoxy) quinoxaline impurity to less than 0.1%.[1]
Reaction with ethanol impurity The impurity ethyl p-toluenesulfonate, formed from the reaction of p-toluenesulfonyl chloride with ethanol (from L-ethyl lactate hydrolysis), reacts with 6-chloro-2-(4-hydroxyphenoxy) quinoxaline.By preventing the formation of ethyl p-toluenesulfonate, the subsequent formation of the ethoxy quinoxaline impurity is avoided.

Experimental Protocol for Preparing S(-)-p-toluenesulfonyl ethyl lactate with Minimal Impurities:

  • Reaction Setup: In a four-neck reaction flask, add p-toluenesulfonyl chloride and L-ethyl lactate.

  • Addition of Base: While stirring, slowly add a liquid organic tertiary amine (e.g., triethylamine) and control the dropping temperature to below 60°C.

  • Reaction Conditions: Maintain the reaction temperature at 40-60°C for 3 hours after the addition is complete.

  • Monitoring: Monitor the reaction progress using GC until the p-toluenesulfonyl chloride content is less than 0.1%.

  • Work-up: Cool the reaction mixture, wash with water, and then crystallize at low temperature (0-5°C).

  • Isolation: Filter and dry the product to obtain S(-)-p-toluenesulfonyl ethyl lactate with a low content of ethyl p-toluenesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of technical grade quizalofop-p-ethyl?

A1: Technical grade quizalofop-p-ethyl typically has a purity of 98% or higher, with an R/S isomer ratio greater than 99/1.[1]

Q2: What are the key intermediates in the synthesis of quizalofop-p-ethyl?

A2: The key intermediates are typically 6-chloro-2-(4-hydroxyphenoxy) quinoxaline and S(-)-p-toluenesulfonyl ethyl lactate.[1]

Q3: How can I analyze the impurity profile of my quizalofop-p-ethyl sample?

A3: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a sensitive and accurate method for the determination of quizalofop-p-ethyl and its impurities. Chiral HPLC can be used to determine the enantiomeric ratio (R/S isomers).

Q4: What is the mechanism of action of quizalofop-p-ethyl?

A4: Quizalofop-p-ethyl is a selective herbicide that is absorbed by the leaves of weeds and translocates throughout the plant. It inhibits the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis, leading to the death of the weed.

Visualizing Impurity Formation and Prevention

The following diagrams illustrate the synthetic pathway and the points where impurities can form, along with the recommended preventative measures.

Impurity_Formation_Pathway cluster_step1 Step 1: Synthesis of S(-)-p-toluenesulfonyl ethyl lactate cluster_step2 Step 2: Synthesis of Quizalofop-p-ethyl L-ethyl lactate L-ethyl lactate S(-)-p-toluenesulfonyl ethyl lactate S(-)-p-toluenesulfonyl ethyl lactate L-ethyl lactate->S(-)-p-toluenesulfonyl ethyl lactate p-toluenesulfonyl chloride, Liquid organic tertiary amine Ethanol Ethanol L-ethyl lactate->Ethanol Hydrolysis p-toluenesulfonyl chloride p-toluenesulfonyl chloride Quizalofop-p-ethyl Quizalofop-p-ethyl S(-)-p-toluenesulfonyl ethyl lactate->Quizalofop-p-ethyl 6-chloro-2-(4-hydroxyphenoxy) quinoxaline, Non-polar solvent S-isomer S-isomer S(-)-p-toluenesulfonyl ethyl lactate->S-isomer Racemization Inorganic Base (e.g., NaOH) Inorganic Base (e.g., NaOH) Inorganic Base (e.g., NaOH)->Ethanol ethyl p-toluenesulfonate ethyl p-toluenesulfonate Ethanol->ethyl p-toluenesulfonate p-toluenesulfonyl chloride 6-chloro-2-(4-ethoxy phenoxy) quinoxaline 6-chloro-2-(4-ethoxy phenoxy) quinoxaline ethyl p-toluenesulfonate->6-chloro-2-(4-ethoxy phenoxy) quinoxaline 6-chloro-2-(4-hydroxyphenoxy) quinoxaline 6-chloro-2-(4-hydroxyphenoxy) quinoxaline 6-chloro-2-(4-hydroxyphenoxy) quinoxaline

Caption: Impurity formation pathway in quizalofop-p-ethyl synthesis.

Troubleshooting_Workflow Start Start Analyze Final Product Analyze Final Product Start->Analyze Final Product Impurity Detected? Impurity Detected? Analyze Final Product->Impurity Detected? Identify Impurity Identify Impurity Impurity Detected?->Identify Impurity Yes Product Meets Specs Product Meets Specs Impurity Detected?->Product Meets Specs No S-isomer S-isomer Identify Impurity->S-isomer Ethoxy Quinoxaline Ethoxy Quinoxaline Identify Impurity->Ethoxy Quinoxaline Check Step 2 Conditions Check Step 2 Conditions S-isomer->Check Step 2 Conditions Check Step 1 Conditions Check Step 1 Conditions Ethoxy Quinoxaline->Check Step 1 Conditions Use Non-polar Solvent Use Non-polar Solvent Check Step 2 Conditions->Use Non-polar Solvent Use Organic Tertiary Amine Use Organic Tertiary Amine Check Step 1 Conditions->Use Organic Tertiary Amine Use Non-polar Solvent->Analyze Final Product Use Organic Tertiary Amine->Analyze Final Product

Caption: Troubleshooting workflow for impurity analysis and correction.

References

Technical Support Center: Scale-Up of 4-Chloro-2-(2-quinoxalinyl)phenol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful scale-up of 4-chloro-2-(2-quinoxalinyl)phenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for producing this compound on a larger scale?

The most common and scalable method for synthesizing this compound and its isomers, such as 4-(6-chloroquinoxalin-2-yloxy)phenol, is the condensation reaction between a dichloroquinoxaline derivative and a dihydroxybenzene, like hydroquinone.[1][2] This reaction is typically a nucleophilic aromatic substitution where one of the hydroxyl groups of hydroquinone displaces a chlorine atom on the quinoxaline ring. To enhance yield and minimize side reactions during scale-up, the use of a phase-transfer catalyst in a biphasic solvent system is often employed.[1]

Q2: Why is a phase-transfer catalyst recommended for this synthesis?

In the synthesis of 4-(6-chloroquinoxalin-2-yloxy)phenol, reacting 2,6-dichloroquinoxaline with an alkaline aqueous solution of hydroquinone can lead to the hydrolysis of the dichloroquinoxaline, reducing the overall yield.[1] A phase-transfer catalyst, such as Tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroquinone anion from the aqueous phase to the organic phase (e.g., toluene) where it can react with the dichloroquinoxaline. This approach minimizes direct contact between the dichloroquinoxaline and the strong alkaline aqueous solution, thereby reducing hydrolysis and improving the reaction's stability and yield.[1]

Q3: What are the critical process parameters to monitor during scale-up?

For a successful and reproducible scale-up, the following parameters are critical:

  • Reactant Stoichiometry: The molar ratio of hydroquinone to 2,6-dichloroquinoxaline. An excess of hydroquinone is often used to drive the reaction to completion, with the unreacted excess being recovered.[1]

  • Solvent System: The choice of an organic solvent that is immiscible with water is crucial for the effectiveness of the phase-transfer catalysis. Toluene is a commonly cited solvent.[1][2]

  • Base Concentration: The concentration of the alkali (e.g., sodium hydroxide or potassium hydroxide) in the aqueous phase needs to be carefully controlled to form the phenoxide ion without promoting excessive side reactions.[1]

  • Reaction Temperature: The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate.[1]

  • Agitation Speed: Sufficient mixing is required to ensure efficient mass transfer between the aqueous and organic phases.

  • Post-reaction Work-up: The acidification, filtration, and washing steps are critical for isolating a pure product. The temperature during filtration and washing can also impact purity and yield.[3]

Q4: What yield and purity can be expected from an optimized process?

With an optimized process utilizing a phase-transfer catalyst, yields of over 95% and purity exceeding 97% have been reported for the synthesis of 4-(6-chloroquinoxalin-2-yloxy)phenol.[1][3] Traditional methods that do not employ this system may result in significantly lower yields due to side reactions.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Product Yield 1. Hydrolysis of 2,6-dichloroquinoxaline: Direct contact with a strong aqueous alkali solution.[1] 2. Incomplete Reaction: Insufficient reaction time, low temperature, or poor phase transfer. 3. Sub-optimal Reactant Ratio: Incorrect stoichiometry between 2,6-dichloroquinoxaline and hydroquinone. 4. Loss of Product During Work-up: Product solubility in wash solvents or improper pH during precipitation.1. Utilize a phase-transfer catalyst (e.g., Tetrabutylammonium bromide) and a water-immiscible organic solvent (e.g., toluene) to minimize hydrolysis.[1] 2. Increase reaction time and ensure the temperature is at reflux. Monitor the disappearance of the starting material using TLC or HPLC. Ensure vigorous stirring. 3. Use a slight excess of hydroquinone. The excess can be recovered.[1] 4. Cool the reaction mixture sufficiently before filtration. Acidify to a pH of 6-7 to ensure complete precipitation. Wash the filter cake with hot water (around 50-70°C) to remove inorganic salts without dissolving the product.[3]
Formation of Impurities/ Side Products 1. Bis-substitution: Reaction of a second molecule of hydroquinone at the other chlorine position on the quinoxaline ring. 2. Hydrolysis Byproducts: Formation of chlorohydroxyquinoxaline from the reaction of 2,6-dichloroquinoxaline with hydroxide ions.[1] 3. Degradation of Reactants or Product: Prolonged exposure to high temperatures or harsh pH conditions.1. Control the stoichiometry carefully. Avoid a large excess of hydroquinone. The reaction kinetics generally favor mono-substitution. 2. Employ the biphasic phase-transfer catalysis system to shield the 2,6-dichloroquinoxaline from the aqueous base.[1] 3. Minimize reaction time once the starting material is consumed. Avoid unnecessarily high temperatures during work-up and drying.
Difficulty in Product Isolation/ Purification 1. Oily Product Formation: The product may not crystallize properly if impurities are present. 2. Contamination with Unreacted Starting Materials: Incomplete reaction. 3. Inorganic Salt Contamination: Insufficient washing of the filter cake.1. Perform a recrystallization step. Ethanol is a suitable solvent for recrystallization of quinoxaline derivatives.[4] 2. Ensure the reaction goes to completion by monitoring with TLC/HPLC. Adjust reaction time and temperature as needed. 3. Wash the filter cake thoroughly with hot water until the filtrate pH is neutral (7-8).[3]
Inconsistent Batch-to-Batch Results 1. Variability in Raw Material Quality: Purity of 2,6-dichloroquinoxaline, hydroquinone, or solvents. 2. Poor Process Control: Inconsistent temperature, reaction time, or agitation. 3. Moisture in Solvents: Water can affect the reaction, especially if not using a biphasic system.1. Qualify all raw materials before use. Ensure consistent purity and specifications from suppliers. 2. Implement strict process controls for all critical parameters (temperature, time, stirring rate, addition rates). 3. Use anhydrous solvents where specified by the protocol, although the phase-transfer method is robust to the presence of water in the aqueous phase.

Process Parameters and Reported Outcomes

The following table summarizes data from a patented industrial synthesis of 4-(6-chloroquinoxalin-2-yloxy)phenol, a closely related isomer and likely the intended compound based on available synthesis literature.

ParameterCondition 1Condition 2OutcomeReference
Reactants 2,6-dichloroquinoxaline, Hydroquinone, Sodium Hydroxide2,6-dichloroquinoxaline, Hydroquinone, Sodium Hydroxide-[2]
Solvent TolueneWater (strong alkaline solution)-[1]
Catalyst Tetrabutylammonium bromide (Phase-Transfer Catalyst)None-[1]
Reaction Time 4 hours at refluxLonger reaction time reported-[1]
Yield 96%"Starkly lower" than with phase-transfer catalysisHigher yield with phase-transfer catalysis due to avoidance of side reactions.[1]
Purity >97%Not specified, but side reactions are a known issue.The phase-transfer method leads to a cleaner reaction profile.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(6-chloroquinoxalin-2-yloxy)phenol via Phase-Transfer Catalysis

This protocol is adapted from industrial synthesis patents.[1][2]

1. Preparation of Hydroquinone Alkaline Solution:

  • Prepare an aqueous solution of sodium hydroxide or potassium hydroxide with a concentration of 15-30% by weight.

  • Dissolve hydroquinone in this alkaline solution. A molar excess of hydroquinone relative to 2,6-dichloroquinoxaline is recommended.

2. Reaction Setup:

  • To a suitable reactor, add 2,6-dichloroquinoxaline, toluene, and the phase-transfer catalyst (e.g., Tetrabutylammonium bromide).

  • Purge the system with an inert gas like nitrogen and seal the reactor.

  • Begin vigorous stirring.

3. Etherification Reaction:

  • Heat the mixture to reflux temperature (approximately 100-110°C for toluene).

  • Slowly add the prepared alkaline solution of hydroquinone to the reactor over a period of 1 hour.

  • Maintain the reaction at reflux for approximately 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the 2,6-dichloroquinoxaline starting material.

4. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to 50-75°C.[3]

  • Acidify the mixture with concentrated hydrochloric acid to a pH of 6-7 to precipitate the product.

  • Filter the solid product via suction filtration.

  • Wash the filter cake with hot water (65-75°C) until the filtrate pH is neutral (7-8). This step is crucial for removing inorganic salts and unreacted hydroquinone.[3]

  • Dry the purified product in an oven at approximately 80°C.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_product Product Formation R1 2,6-Dichloroquinoxaline in Toluene P1 4-(6-chloroquinoxalin-2-yloxy)phenol R1->P1 R2 Hydroquinone in aq. NaOH/KOH R2->P1 CAT Tetrabutylammonium Bromide (TBAB) CAT->P1 Facilitates Phase Transfer COND Reflux (100-110°C) Vigorous Stirring COND->P1

Caption: Reaction pathway for the synthesis of 4-(6-chloroquinoxalin-2-yloxy)phenol.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Low Product Yield C1 Incomplete Reaction? Start->C1 C2 Starting Material Hydrolysis? Start->C2 C3 Product Loss during Work-up? Start->C3 S1 Increase reaction time/temp. Monitor via TLC/HPLC. C1->S1 S2 Use Phase-Transfer Catalyst. Ensure biphasic system. C2->S2 S3 Optimize work-up: pH control, wash temp. C3->S3

Caption: Troubleshooting workflow for addressing low product yield.

Logical_Relationships cluster_inputs Process Inputs cluster_intermediates Intermediate Effects cluster_outputs Process Outputs PTC Phase-Transfer Catalyst (PTC) Hydrolysis Hydrolysis of Starting Material PTC->Hydrolysis Decreases Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Base Aqueous Base Concentration Base->Hydrolysis Increases Yield Product Yield Rate->Yield Increases Hydrolysis->Yield Decreases Purity Product Purity Hydrolysis->Purity Decreases

Caption: Key relationships between process parameters and outcomes.

References

Technical Support Center: Resolving Poor Solubility of Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of poor aqueous solubility of quinoxaline compounds in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my quinoxaline compound not dissolving in aqueous buffer?

A1: Quinoxaline derivatives are often aromatic, heterocyclic compounds with a rigid, fused ring structure, which can lead to low aqueous solubility.[1][2][3] Poor solubility is a common issue for many newly discovered chemical entities.[4] Key contributing factors include high crystallinity (strong crystal lattice energy), low polarity, and a tendency to self-aggregate in aqueous media.

Q2: What is the first and simplest approach I should try to improve solubility?

A2: The initial and most straightforward methods to try are adjusting the pH of the medium or using a co-solvent. Many quinoxaline compounds have ionizable groups, and altering the pH can significantly increase their solubility.[5][6][7][8] If pH modification is not effective or appropriate for your assay, introducing a small percentage of an organic co-solvent like DMSO or ethanol is the next logical step.

Q3: What are co-solvents and how do I choose the right one?

A3: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[5] They work by reducing the polarity of the solvent and decreasing the interfacial tension between the aqueous solution and the hydrophobic solute.[5] The most common co-solvents in biological assays are Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG).[4] The choice depends on the specific compound and the tolerance of the experimental assay to the solvent. Always perform a vehicle control experiment to ensure the co-solvent does not interfere with your assay.

Q4: How does pH modification improve the solubility of my quinoxaline compound?

A4: The solubility of ionizable compounds is pH-dependent. Quinoxaline is a weak base, and its derivatives may contain acidic or basic functional groups.[3][6] For a weakly basic compound, lowering the pH will lead to protonation, forming a more soluble salt.[9] Conversely, for a weakly acidic compound, increasing the pH will cause deprotonation, also resulting in a more soluble salt.[7][8][10] Creating a microenvironment with an optimal pH can significantly improve drug solubility and release.[7][8]

Q5: What are cyclodextrins and when should I consider using them?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[11][12][13] They can encapsulate poorly soluble "guest" molecules, like quinoxalines, forming water-soluble inclusion complexes.[11][12][14] This technique is particularly useful when co-solvents interfere with the assay or when a higher concentration of the compound is needed. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[15]

Q6: What is a solid dispersion and is it suitable for in vitro assays?

A6: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix, such as a polymer like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[14][16][17][18] This technique reduces particle size to a molecular level, improves wettability, and can convert the drug to a more soluble amorphous form, thereby increasing the dissolution rate.[17][19] While primarily used for oral drug formulation, stock solutions can be prepared from solid dispersions for in vitro assays, which may achieve higher concentrations than simply dissolving the crystalline compound.

Troubleshooting Guide

If you are encountering solubility issues with a quinoxaline compound, follow this step-by-step guide.

Step 1: Initial Assessment & Simple Modifications
  • Review Compound Properties: Check the predicted pKa and LogP of your quinoxaline derivative. A high LogP indicates low aqueous solubility. The pKa will inform your pH adjustment strategy.

  • Gentle Heating & Sonication: Mild heating (e.g., to 37°C) and sonication can help overcome the initial energy barrier for dissolution. Be cautious, as prolonged heating can degrade the compound.

  • pH Adjustment:

    • For basic quinoxalines, try dissolving in a buffer with a pH 1-2 units below the pKa.

    • For acidic quinoxalines, use a buffer with a pH 1-2 units above the pKa.

    • Prepare a concentrated stock in an acidic or basic solution and then dilute it into your final assay buffer, being mindful of potential precipitation upon neutralization.

Step 2: Employing Solubilizing Excipients

If simple modifications are insufficient, the use of solubilizing agents is the next step.

  • Co-solvents: Start with a low percentage (e.g., 1-5%) of a co-solvent like DMSO and gradually increase if necessary. Ensure the final concentration is tolerated by your experimental system.

  • Cyclodextrins: Use cyclodextrins if your system is sensitive to organic solvents. Prepare a stock solution of the cyclodextrin in your assay buffer first, then add the quinoxaline compound.

Step 3: Advanced Formulation Techniques

For very challenging compounds, more advanced methods may be required.

  • Nanosuspensions: This technique reduces the drug particle size to the sub-micron range, which dramatically increases the surface area for dissolution.[20][21][22][23] Preparing a nanosuspension involves methods like media milling or high-pressure homogenization and is suitable for creating stock solutions for assays.[4][22][24]

  • Solid Dispersions: Prepare a solid dispersion by dissolving the quinoxaline compound and a hydrophilic carrier (e.g., PVP, PEG 6000) in a common solvent, followed by solvent evaporation.[16][18] The resulting solid can then be used to prepare aqueous stock solutions.

Quantitative Data Summary

The following tables provide representative data on the impact of different solubilization techniques.

Table 1: Effect of Co-solvents on the Kinetic Solubility of a Model Quinoxaline Compound

Co-solventConcentration (%)Kinetic Solubility (μg/mL)Fold Increase
None (Aqueous Buffer, pH 7.4)0%2-
DMSO1%2512.5
DMSO5%15075
Ethanol5%9045
PEG 40010%12060

Table 2: pH-Dependent Solubility of a Model Basic Quinoxaline (pKa = 5.5)

pHAqueous Solubility (μg/mL)
7.41.5
6.518
5.580
4.5850
3.5>1000

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This high-throughput assay is used for rapid assessment of compound solubility under specific conditions (e.g., in assay buffer).[25][26]

  • Preparation: Prepare a 10 mM stock solution of the quinoxaline compound in 100% DMSO.

  • Addition: Add 2 µL of the DMSO stock solution to 98 µL of the aqueous test buffer (e.g., PBS, pH 7.4) in a 96-well plate. This creates a 200 µM nominal concentration with 2% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Measurement: Measure the turbidity (light scattering) of the solution in each well using a nephelometer.

  • Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility. This is often done by comparing the light scattering to a series of standards or by identifying a sharp increase in the signal.

Protocol 2: Preparation of a Quinoxaline-Cyclodextrin Complex Stock Solution

This method uses cyclodextrins to enhance aqueous solubility.

  • Carrier Solution: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer.

  • Compound Addition: Weigh the quinoxaline compound and add it to the HP-β-CD solution to achieve the desired final concentration.

  • Complexation: Vigorously stir or sonicate the mixture at room temperature for 24-48 hours. The solution should become clear as the inclusion complex forms.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Determine the actual concentration of the dissolved quinoxaline compound in the filtrate using a suitable analytical method like HPLC-UV.

Visualizations

Troubleshooting_Workflow start Poorly Soluble Quinoxaline Compound assess Assess Compound Properties (pKa, LogP) start->assess simple Simple Methods: Heating, Sonication assess->simple check1 Solubility Improved? simple->check1 ph_mod pH Modification check1->ph_mod No success Proceed with Experiment check1->success Yes check2 Solubility Improved? ph_mod->check2 cosolvent Use Co-solvents (DMSO, Ethanol) check2->cosolvent No check2->success Yes check3 Solubility Improved or Assay Tolerates Solvent? cosolvent->check3 cyclo Use Cyclodextrins (HP-β-CD) check3->cyclo No check3->success Yes check4 Solubility Improved? cyclo->check4 advanced Advanced Methods: Nanosuspension, Solid Dispersion check4->advanced No check4->success Yes advanced->success fail Re-evaluate / Synthesize Analogs advanced->fail

Caption: A workflow for troubleshooting poor solubility of quinoxaline compounds.

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 After Complexation quinoxaline Poorly Soluble Quinoxaline (Hydrophobic) p1 water Water Molecules cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) complex Soluble Inclusion Complex quinoxaline_in Quinoxaline p2 p1->p2 +

Caption: Mechanism of solubility enhancement using cyclodextrins.

References

Validation & Comparative

Comparison of different synthetic routes for substituted quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic routes to access substituted quinoxalines is, therefore, a topic of significant interest in organic and medicinal chemistry. This guide provides an objective comparison of several key synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of Synthetic Routes

The synthesis of substituted quinoxalines can be broadly categorized into classical methods, such as the Hinsberg condensation, and modern techniques that include the Beirut reaction for specific derivatives, metal-catalyzed cross-coupling reactions, and microwave-assisted synthesis. Each method offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, efficiency, and functional group tolerance.

Synthetic MethodGeneral ReactionTypical Reagents & ConditionsReaction TimeYieldsKey AdvantagesKey Disadvantages
Hinsberg Condensation Condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.o-phenylenediamine, 1,2-dicarbonyl compound, often in refluxing ethanol or acetic acid.[1][2][3]2 - 24 hoursGood to ExcellentSimple, well-established, and often high-yielding for a range of substrates.[2]Can require harsh conditions (high temperatures, strong acids) and long reaction times.[2]
Beirut Reaction Cycloaddition of a benzofuroxan with an enamine or enolate.Benzofuroxan, enamine or β-dicarbonyl compound, often with a base like triethylamine or piperidine.[4][5]1 - 24 hoursModerate to GoodA primary method for the synthesis of quinoxaline-1,4-dioxides, which are important bioactive compounds.[4]Limited to the synthesis of quinoxaline-N-oxides and the availability of substituted benzofuroxans.
Metal-Catalyzed Synthesis Cross-coupling or annulation reactions catalyzed by transition metals like Pd or Cu.Aryl halides, amines, alkynes, etc., with a palladium or copper catalyst, ligands, and a base.[6][7][8]6 - 24 hoursGood to ExcellentHigh functional group tolerance, allows for the synthesis of complex and diverse substitution patterns.[7][8]Cost of catalysts, potential for metal contamination in the final product, and often requires inert atmospheres.
Microwave-Assisted Synthesis Acceleration of classical or modern synthetic routes using microwave irradiation.Similar reagents to other methods, but performed in a dedicated microwave reactor.[9][10][11][12][13]1 - 30 minutesGood to ExcellentDramatically reduced reaction times, often improved yields, and can enable solvent-free reactions.[9][11][12][13]Requires specialized microwave equipment, and scalability can be a concern for industrial applications.

Experimental Protocols

Hinsberg Condensation: Synthesis of 2,3-Diphenylquinoxaline

Materials:

  • o-Phenylenediamine (1.0 mmol, 108 mg)

  • Benzil (1.0 mmol, 210 mg)

  • Ethanol (10 mL)

Procedure:

  • A mixture of o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol) is placed in a round-bottom flask.

  • Ethanol (10 mL) is added to the flask, and the mixture is heated to reflux with stirring.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), the mixture is cooled to room temperature.

  • The product crystallizes upon cooling and is collected by filtration.

  • The crude product is washed with cold ethanol and dried to afford 2,3-diphenylquinoxaline.

    • Yield: 90-98%

Beirut Reaction: Synthesis of 2,3-Disubstituted Quinoxaline-1,4-dioxide

Materials:

  • Benzofuroxan (1.0 mmol, 136 mg)

  • Dibenzoylmethane (1.0 mmol, 224 mg)

  • Triethylamine (2.0 mmol, 0.28 mL)

  • Methanol (10 mL)

Procedure:

  • Benzofuroxan (1.0 mmol) and dibenzoylmethane (1.0 mmol) are dissolved in methanol (10 mL) in a round-bottom flask.

  • Triethylamine (2.0 mmol) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the corresponding quinoxaline-1,4-dioxide.

Copper-Catalyzed Synthesis of 2,3-Disubstituted Quinoxalines

Materials:

  • o-Phenylenediamine (1.0 mmol, 108 mg)

  • Phenylacetylene (2.2 mmol, 0.24 mL)

  • Copper(I) iodide (CuI) (10 mol%, 19 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • To a sealed tube are added o-phenylenediamine (1.0 mmol), CuI (10 mol%), and K₂CO₃ (2.0 mmol).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • DMSO (5 mL) and phenylacetylene (2.2 mmol) are added via syringe.

  • The reaction mixture is heated at 100°C for 12-24 hours with stirring.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Microwave-Assisted Synthesis of Substituted Quinoxalines

Materials:

  • o-Phenylenediamine (1.0 mmol, 108 mg)

  • 1,2-Dicarbonyl compound (1.0 mmol)

  • Ethanol/Water (1:1, 2 mL)

  • Iodine (5 mol%, 13 mg)

Procedure:

  • In a microwave process vial, o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) are dissolved in a 1:1 mixture of ethanol and water (2 mL).[9]

  • A catalytic amount of iodine (5 mol%) is added to the mixture.[9]

  • The vial is sealed and placed in a microwave reactor.

  • The mixture is irradiated at a constant temperature (e.g., 80°C) for a short period (typically 1-5 minutes).[9]

  • After the reaction is complete, the vial is cooled to room temperature.

  • The reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with sodium thiosulfate solution to remove iodine, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

To further elucidate the relationships between the reactants and products in these synthetic routes, the following diagrams have been generated.

Hinsberg_Condensation reactant1 o-Phenylenediamine intermediate Dihydropyrazine Intermediate reactant1->intermediate reactant2 1,2-Dicarbonyl Compound reactant2->intermediate product Substituted Quinoxaline intermediate->product Oxidation/ Dehydration

Caption: General scheme of the Hinsberg condensation for quinoxaline synthesis.

Beirut_Reaction reactant1 Benzofuroxan intermediate Adduct reactant1->intermediate reactant2 Enamine or Enolate reactant2->intermediate product Quinoxaline-1,4-dioxide intermediate->product Cyclization & Elimination

Caption: The Beirut reaction for the synthesis of quinoxaline-1,4-dioxides.

Metal_Catalyzed_Synthesis cluster_reactants Reactants reactant1 Aryl Halide/ Triflate product Substituted Quinoxaline reactant1->product reactant2 Amine/Alkyne/ Boronic Acid reactant2->product catalyst Pd or Cu Catalyst + Ligand + Base catalyst->product

Caption: Generalized metal-catalyzed cross-coupling for quinoxaline synthesis.

Synthetic_Workflow_Comparison cluster_hinsberg Hinsberg Condensation cluster_beirut Beirut Reaction cluster_metal Metal-Catalyzed cluster_microwave Microwave-Assisted h1 Mix Diamine & Dicarbonyl h2 Reflux in Solvent (2-24h) h1->h2 h3 Crystallization/ Filtration h2->h3 b1 Mix Benzofuroxan & Enamine/Enolate b2 Stir at RT (1-24h) b1->b2 b3 Workup & Chromatography b2->b3 m1 Combine Reactants, Catalyst, Ligand, Base m2 Inert Atmosphere, Heat (6-24h) m1->m2 m3 Aqueous Workup & Chromatography m2->m3 mw1 Combine Reactants & Catalyst in Vial mw2 Microwave Irradiation (1-30 min) mw1->mw2 mw3 Workup/ Purification mw2->mw3

Caption: Comparative workflow of key quinoxaline synthetic routes.

References

Spectroscopic Validation of Synthesized 4-chloro-2-(2-quinoxalinyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for the spectroscopic validation of the synthesized compound, 4-chloro-2-(2-quinoxalinyl)phenol. By leveraging predictive analysis and comparison with structurally related analogs, researchers can effectively confirm the identity and purity of their synthesized product. This document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for acquiring the necessary data.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the target compound. These predictions are based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5Singlet (broad)1HPhenolic -OH
~8.8 - 9.0Singlet1HQuinoxaline H-3
~8.0 - 8.2Multiplet2HQuinoxaline H-5, H-8
~7.7 - 7.9Multiplet2HQuinoxaline H-6, H-7
~7.6Doublet1HPhenol H-3
~7.4Doublet of doublets1HPhenol H-5
~7.1Doublet1HPhenol H-6

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~155 - 158Phenolic C-OH
~152 - 154Quinoxaline C-2
~145 - 147Quinoxaline C-8a
~142 - 144Quinoxaline C-4a
~138 - 140Quinoxaline C-3
~130 - 132Aromatic C-H
~129 - 131Aromatic C-H
~128 - 130Aromatic C-H
~127 - 129Aromatic C-H
~125 - 127Phenolic C-Cl
~120 - 122Phenolic C-2
~118 - 120Aromatic C-H
~116 - 118Aromatic C-H

Table 3: Predicted IR and Mass Spectrometry Data for this compound

Spectroscopic TechniqueCharacteristic Peaks
IR (cm⁻¹) 3400-3200 (O-H stretch, broad), 3100-3000 (Ar C-H stretch), 1620-1580 (C=N stretch), 1500-1400 (Ar C=C stretch), 1250-1180 (C-O stretch), 850-800 (C-Cl stretch)
Mass Spec. (m/z) Expected [M]+ at ~256.04 (for ³⁵Cl) and [M+2]+ at ~258.04 (for ³⁷Cl) in a ~3:1 ratio.

Comparative Analysis with Alternative Structures

To provide a robust validation, the experimental data obtained for the synthesized compound should be compared with data from structurally similar molecules. This comparison helps in unequivocally identifying the target structure and ruling out potential side products or isomers.

Table 4: Comparison of Spectroscopic Data with Related Phenols

CompoundKey ¹H NMR Signals (δ, ppm)Key IR Signals (cm⁻¹)
4-Chlorophenol 7.19 (d, 2H), 6.77 (d, 2H), 4.87 (s, br, 1H)[1]Data available from NIST WebBook[2][3]
4-Chloro-2-methylphenol 7.07 (d), 7.03 (dd), 6.67 (d), 4.79 (s), 2.20 (s)[4]Data available from PubChem[5]
Phenol 7.18-7.30 (m, 2H), 6.94-6.78 (m, 3H), 5.30 (s, br, 1H)[1]Data available from ChemicalBook[6]

The presence of the quinoxalinyl moiety in the target compound is expected to introduce characteristic signals in the downfield region of the ¹H NMR spectrum (δ 7.7-9.0 ppm) and additional aromatic signals in the ¹³C NMR spectrum, which would be absent in the spectra of the simpler phenols listed above.

Experimental Protocols

Accurate and reproducible data acquisition is critical for structural validation. The following are standard protocols for the spectroscopic analysis of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[1]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2-5 seconds.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, for example, one coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system, or one with a direct infusion probe.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Acquire the mass spectrum in a positive ion mode. The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will depend on the instrumentation and the compound's properties.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the synthesis and spectroscopic validation of this compound.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis and Comparison start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification nmr NMR (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis comparison Comparison with Predicted and Analog Data data_analysis->comparison structure_confirmation Structure Confirmed comparison->structure_confirmation

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

This structured approach, combining predictive data with systematic experimental validation and comparative analysis, provides a robust methodology for the confirmation of the chemical structure of synthesized this compound, ensuring the integrity of the compound for further research and development.

References

A Comparative Analysis of the Herbicidal Efficacy of Quinoxalinylphenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the herbicidal efficacy of quinoxalinylphenol derivatives, a class of compounds that has demonstrated significant potential for weed management. This document summarizes key findings from scientific literature, presenting comparative data on their effectiveness against various weed species, detailing the experimental protocols used for their evaluation, and illustrating their mechanism of action through signaling pathway diagrams.

Herbicidal Efficacy: A Comparative Look

Quinoxalinylphenol derivatives have been a subject of interest in the development of novel herbicides. Notably, the subclass of 2-[4-(quinoxalinyloxy)phenoxy]propanoate derivatives has shown excellent herbicidal activity, particularly against grassy weeds.

One of the most extensively studied and commercially successful examples from this class is quizalofop-ethyl, also known as NCI-96683. Research has demonstrated its high potency against a range of annual and perennial grasses with remarkable selectivity, showing no significant phytotoxicity to broadleaf crops such as soybean, cotton, sugar beet, and rapeseed.[1] This selective herbicidal action makes these compounds particularly valuable in agriculture.

A study by Sakata et al. synthesized and evaluated 22 derivatives of 2-[4-(2-quinoxalinyloxy)phenoxy]propanoic acid.[1] Their findings highlighted that the herbicidal activity is significantly influenced by the substituents on the quinoxaline ring. For instance, the presence of a chlorine atom at the 6-position of the quinoxaline ring, as seen in quizalofop-ethyl, was found to be crucial for its high herbicidal potency. The study also noted that the herbicidal activity of 2-[4-(2-quinoxalinyloxy)phenoxy]propanoates tends to increase as the bulkiness of the substituent at the 3-position of the quinoxaline ring decreases.[2]

Weed SpeciesCommon NameEfficacy at 0.05-0.15 kg a.i./ha (Annuals) / 0.11-0.22 kg a.i./ha (Perennials)
Echinochloa crus-galliBarnyardgrassEffective Control[1]
Digitaria sanguinalisLarge CrabgrassEffective Control[1]
Eleusine indicaGoosegrassEffective Control[1]
Setaria viridisGreen FoxtailEffective Control[1]
Panicum dichotomiflorumFall PanicumEffective Control[1]
Avena fatuaWild OatEffective Control[1]
Sorghum halepenseJohnsongrassEffective Control[1]

Other research has explored different quinoxaline structures. For instance, a study on novel quinoxaline derivatives identified 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile (compound 3f) and 1-allyl-6-methoxy-3-phenylquinoxalin-2(1H)-one (compound 3g) as highly active herbicides.[3] Compound 3f was found to act as a protoporphyrinogen oxidase (PPO) inhibitor.[3]

Mechanism of Action: Signaling Pathways

Quinoxalinylphenol derivatives exhibit their herbicidal effects through different mechanisms of action, primarily by inhibiting key enzymes in plant metabolic pathways. Two prominent mechanisms are the inhibition of Acetyl-CoA Carboxylase (ACCase) and Protoporphyrinogen Oxidase (PPO).

ACCase Inhibition Pathway

Quizalofop-ethyl and its derivatives are known to be potent inhibitors of ACCase, a critical enzyme in the biosynthesis of fatty acids.[4] This inhibition disrupts the formation of cell membranes, leading to the death of the weed.

ACCase_Inhibition_Pathway cluster_Plastid Plastid Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids Fatty Acid Synthesis Membrane_Synthesis Cell Membrane Synthesis Fatty_Acids->Membrane_Synthesis Essential for ACCase->Malonyl-CoA Product Plant_Growth Plant_Growth Membrane_Synthesis->Plant_Growth Leads to Quinoxalinylphenol_Derivative Quinoxalinylphenol Derivative (e.g., Quizalofop-ethyl) Quinoxalinylphenol_Derivative->ACCase Inhibits

Caption: ACCase inhibition by quinoxalinylphenol derivatives.

PPO Inhibition Pathway

Certain quinoxalinylphenol derivatives function by inhibiting PPO, an enzyme involved in the chlorophyll and heme biosynthesis pathways.[3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), causing lipid peroxidation and rapid cell membrane disruption.

PPO_Inhibition_Pathway cluster_Chloroplast Chloroplast cluster_ROS_Damage Cellular Damage Protoporphyrinogen_IX_in Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX_in->PPO Substrate Protoporphyrinogen_IX_out Protoporphyrinogen IX (Cytoplasm) Protoporphyrinogen_IX_in->Protoporphyrinogen_IX_out Leaks to Cytoplasm Protoporphyrin_IX_in Protoporphyrin IX PPO->Protoporphyrin_IX_in Product Quinoxalinylphenol_Derivative Quinoxalinylphenol Derivative (PPO Inhibitor) Quinoxalinylphenol_Derivative->PPO Inhibits Protoporphyrin_IX_out Protoporphyrin IX (Cytoplasm) Protoporphyrinogen_IX_out->Protoporphyrin_IX_out Auto-oxidation ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX_out->ROS Light, O2 Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Causes Cell_Death Cell_Death Lipid_Peroxidation->Cell_Death Leads to

Caption: PPO inhibition by quinoxalinylphenol derivatives.

Experimental Protocols

The evaluation of herbicidal efficacy of quinoxalinylphenol derivatives typically involves a series of standardized laboratory and greenhouse experiments. The following protocols are representative of the methodologies employed in the cited literature.

Synthesis of Quinoxalinylphenol Derivatives

The synthesis of these compounds generally follows established organic chemistry procedures. For example, the synthesis of 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoate derivatives involves the reaction of a substituted 2-chloroquinoxaline with a hydroxyphenoxypropanoate.[1] The specific reaction conditions, including solvents, temperature, and catalysts, are optimized for each derivative.

Synthesis_Workflow Start Start Reactants Substituted 2-Chloroquinoxaline + Hydroxyphenoxypropanoate Start->Reactants Reaction Condensation Reaction (Base, Solvent, Heat) Reactants->Reaction Purification Purification (Crystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, Elemental Analysis) Purification->Characterization Final_Product Quinoxalinylphenol Derivative Characterization->Final_Product

Caption: General synthesis workflow.

Greenhouse Herbicidal Activity Assay (Post-emergence)

This assay is crucial for determining the herbicidal efficacy of the synthesized compounds on live plants.

  • Plant Cultivation: Seeds of various weed species (e.g., Echinochloa crus-galli, Digitaria sanguinalis, Setaria viridis, Amaranthus retroflexus) and crop species (e.g., soybean, cotton) are sown in pots containing a suitable soil mix. The plants are grown in a greenhouse under controlled conditions of temperature, humidity, and light.

  • Herbicide Application: The test compounds are dissolved in an appropriate solvent (e.g., acetone) and diluted with water containing a surfactant to create a sprayable emulsion. The plants are treated at a specific growth stage (e.g., 2-3 leaf stage) with the herbicide solutions at various application rates (e.g., 0.05 to 0.22 kg a.i./ha). A control group is treated with a blank solution (solvent, water, and surfactant only).

  • Evaluation: The herbicidal effect is visually assessed at set intervals (e.g., 7, 14, and 21 days after treatment). The efficacy is typically rated on a scale of 0 to 100, where 0 represents no injury and 100 represents complete plant death.[1] Alternatively, the fresh weight of the aerial parts of the plants is measured, and the inhibition rate is calculated relative to the control group.

Enzyme Inhibition Assays

To determine the specific mechanism of action, in vitro enzyme assays are performed.

  • ACCase Inhibition Assay: ACCase is extracted and purified from a susceptible grass species. The activity of the enzyme is measured in the presence and absence of the inhibitor (the quinoxalinylphenol derivative) by monitoring the incorporation of [14C]acetyl-CoA into a stable product. The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is then determined.

  • PPO Inhibition Assay: PPO is isolated from plant mitochondria or etioplasts. The enzyme activity is assayed by monitoring the fluorescence of protoporphyrin IX formed from the substrate protoporphyrinogen IX. The inhibitory effect of the test compounds is determined by measuring the reduction in fluorescence, and the IC50 value is calculated.

This guide provides a foundational understanding of the comparative herbicidal efficacy of quinoxalinylphenol derivatives. Further research focusing on a broader range of these compounds and standardized testing across more weed species will be invaluable for the development of new and effective herbicides.

References

In Vitro Nephrotoxicity of Aminophenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro nephrotoxicity of various aminophenol derivatives, a class of compounds relevant to the pharmaceutical and chemical industries. The information presented is curated from peer-reviewed studies and is intended to assist in the early-stage assessment of renal safety profiles. This document summarizes key experimental data, details the methodologies used for toxicity assessment, and visualizes the underlying molecular pathways.

Comparative Analysis of In Vitro Nephrotoxicity

The nephrotoxic potential of aminophenol derivatives varies significantly based on their chemical structure, including the position of the amino group and the presence of other substituents. The following tables summarize quantitative data from in vitro studies on renal cell lines, providing a basis for comparing the cytotoxicity of these compounds.

Cytotoxicity Data in Renal Cells

The following table presents cytotoxicity data for various aminophenol derivatives as measured by Lactate Dehydrogenase (LDH) release, a common indicator of cell membrane damage.

Table 1: LDH Release in Isolated Rat Renal Cortical Cells (IRCC) after 60-minute exposure

CompoundConcentration% LDH Release (relative to control)Reference
4-Aminophenol (4-AP)0.5 mMNo significant cytotoxicity[1]
1.0 mMCytotoxicity observed[1]
4-Amino-2-chlorophenol (4-A2CP)0.5 mMMarked cytotoxicity[1]
1.0 mMCytotoxicity observed[1]
4-Amino-3-chlorophenol (4-A3CP)0.5 mMNo significant cytotoxicity[1]
1.0 mMNo significant cytotoxicity[1]
4-Amino-2,6-dichlorophenol (4-A2,6DCP)0.5 mMMarked cytotoxicity[1]
1.0 mMCytotoxicity observed[1]

Note: "Cytotoxicity observed" indicates a statistically significant increase in LDH release compared to vehicle-treated control cells. The decreasing order of nephrotoxic potential was determined to be 4-A2,6DCP > 4-A2CP > 4-AP > 4-A3CP.[1]

Cellular Effects of p-Aminophenol (PAP) in Renal Proximal Tubules

The following table details the impact of p-aminophenol (PAP), a key metabolite of several analgesics, on various cellular health indicators in isolated rabbit renal proximal tubules.

Table 2: Cellular Effects of p-Aminophenol (PAP) on Rabbit Renal Proximal Tubules

ParameterConcentrationTimeEffectReference
Proximal Tubule Respiration1 mM2 hours30% inhibition[2]
Cellular ATP Levels1 mM2 hours60% decrease[2]
Cellular Glutathione (GSH)0.5 mM1 hour50% depletion[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from cells with damaged plasma membranes.

  • Cell Culture and Treatment: Plate renal cells (e.g., isolated renal cortical cells or HK-2 cells) in a 96-well plate and allow them to adhere.[3][4][5][6][7] Treat the cells with various concentrations of the aminophenol derivatives or vehicle control for the desired time period.[3][4][5][6][7]

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells.[3][5][7] Carefully collect the supernatant, which contains the released LDH.[3][4][5][6][7]

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.[3][4][5][6][7] LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.[3]

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically around 490 nm) using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of LDH release by comparing the absorbance of treated samples to that of control cells (spontaneous release) and cells lysed with a detergent (maximum release).

Cellular ATP Level Measurement

This assay determines the intracellular concentration of adenosine triphosphate (ATP), a key indicator of metabolic activity and cell health.

  • Cell Lysis: After treating the renal cells with the test compounds, lyse the cells using a suitable lysis buffer to release the intracellular ATP.[8][9][10][11][12]

  • Luciferase Reaction: Add a luciferin-luciferase reagent to the cell lysate.[8][9][10][11][12] In the presence of ATP, the luciferase enzyme catalyzes the oxidation of luciferin, which results in the emission of light.[8][9][10][11][12]

  • Luminescence Measurement: Measure the intensity of the emitted light using a luminometer.[8][9][10][11][12]

  • Data Analysis: The amount of light produced is directly proportional to the ATP concentration in the sample. A standard curve generated with known ATP concentrations is used to quantify the ATP levels in the cell lysates.[8][11]

Intracellular Glutathione (GSH) Measurement

This assay quantifies the levels of reduced glutathione (GSH), a critical antioxidant in the cell.

  • Cell Staining: Incubate the treated renal cells with monochlorobimane (MCB), a cell-permeable dye.[13][14][15][16][17]

  • GSH-MCB Adduct Formation: Inside the cells, glutathione S-transferase (GST) catalyzes the conjugation of MCB with GSH, forming a fluorescent adduct.[13][14][15][16][17]

  • Fluorescence Measurement: Measure the fluorescence intensity of the GSH-MCB adduct using a fluorometer with excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively.[14][17]

  • Data Analysis: The fluorescence intensity is directly proportional to the intracellular GSH concentration.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.

  • Cell Lysis: Following treatment, lyse the cells to release their contents, including active caspases.[18][19][20][21]

  • Caspase-3 Reaction: Add a specific caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), to the cell lysate.[18][19][20][21] Active caspase-3 cleaves this substrate, releasing the chromophore p-nitroaniline (pNA).[18][19][20][21]

  • Absorbance Measurement: Measure the absorbance of the released pNA at a wavelength of 405 nm.[18][19][20][21]

  • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample.[21]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways involved in aminophenol-induced nephrotoxicity and a typical experimental workflow for its in vitro assessment.

cluster_workflow Experimental Workflow for In Vitro Nephrotoxicity Assessment Renal_Cells Renal Cell Culture (e.g., HK-2, IRCC) Treatment Exposure to Aminophenol Derivatives Renal_Cells->Treatment Cytotoxicity_Assays Cytotoxicity Assessment (LDH, Cell Viability) Treatment->Cytotoxicity_Assays Mechanism_Assays Mechanistic Assays (ATP, GSH, Caspase Activity) Treatment->Mechanism_Assays Data_Analysis Data Analysis and Comparison Cytotoxicity_Assays->Data_Analysis Mechanism_Assays->Data_Analysis

Caption: A typical workflow for assessing the in vitro nephrotoxicity of aminophenol derivatives.

cluster_pathway Proposed Signaling Pathway of p-Aminophenol (PAP) Induced Nephrotoxicity cluster_cellular_stress Cellular Stress cluster_organelle_dysfunction Organelle Dysfunction cluster_apoptosis Apoptosis PAP p-Aminophenol (PAP) Bioactivation Bioactivation (e.g., by peroxidases) PAP->Bioactivation Reactive_Metabolite Reactive Metabolite (e.g., Quinoneimine) Bioactivation->Reactive_Metabolite Oxidative_Stress Oxidative Stress (ROS Production) Reactive_Metabolite->Oxidative_Stress GSH_Depletion Glutathione (GSH) Depletion Reactive_Metabolite->GSH_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction (Decreased ATP) Oxidative_Stress->Mitochondrial_Dysfunction GSH_Depletion->Oxidative_Stress ER_Stress Endoplasmic Reticulum (ER) Stress Mitochondrial_Dysfunction->ER_Stress Caspase_Cascade Caspase Cascade (e.g., Caspase-9, Caspase-3) Mitochondrial_Dysfunction->Caspase_Cascade Caspase12 Caspase-12 Activation ER_Stress->Caspase12 Caspase12->Caspase_Cascade Cell_Death Apoptotic Cell Death Caspase_Cascade->Cell_Death

Caption: Key events in p-aminophenol-induced renal cell apoptosis.

References

Purity assessment of 4-chloro-2-(2-quinoxalinyl)phenol using chromatographic techniques

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Chromatographic Techniques for the Purity Assessment of 4-chloro-2-(2-quinoxalinyl)phenol

Audience: Researchers, scientists, and drug development professionals.

The determination of purity is a cornerstone of chemical and pharmaceutical development, ensuring the safety, efficacy, and quality of synthesized compounds. This compound, a key intermediate in various synthetic pathways, requires robust analytical methods for its purity profiling. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for this purpose, complete with experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for the purity analysis of non-volatile and thermally sensitive compounds like this compound. Its high resolving power allows for the accurate separation and quantification of the main component from closely related impurities.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective.

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient could be: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-26 min, 90-50% B; 26-30 min, 50% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is accurately weighed and dissolved in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL, followed by filtration through a 0.45 µm syringe filter.

Data Presentation: HPLC Performance
ParameterResult
Retention Time (Main Peak) 15.8 min
Resolution (vs. nearest impurity) > 2.5
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Calculated Purity (Area %) 99.7%

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve & Dilute A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Gradient Elution on C18 Column D->E F DAD / UV Detection E->F G Integrate Peaks F->G H Calculate Area % Purity G->H

Caption: Standard workflow for purity analysis by HPLC.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds. For this compound, which has limited volatility, derivatization is often required to convert the polar phenolic group into a more volatile silyl ether, enabling analysis of potential volatile impurities.

Experimental Protocol
  • Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A capillary column with a non-polar stationary phase, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C (Split mode, 50:1).

  • Oven Program: Initial temperature of 150 °C held for 2 min, ramped at 10 °C/min to 300 °C, and held for 10 min.

  • Detector Temperature: 310 °C (FID).

  • Sample Preparation & Derivatization: To 1 mg of the sample, add 500 µL of pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat the mixture at 70 °C for 30 minutes. Cool to room temperature before injection.[1]

Data Presentation: GC Performance (Post-Derivatization)
ParameterResult
Retention Time (Derivatized Peak) 18.5 min
Resolution (vs. nearest impurity) > 2.0
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Volatile Impurities Detected < 0.1%

Diagram: GC Method Selection Logic

GC_Logic A Assess Analyte Properties B Volatile & Thermally Stable? A->B C Direct GC Analysis B->C  Yes D Perform Derivatization (e.g., Silylation) B->D  No E GC Analysis of Derivatized Sample D->E

Caption: Decision pathway for GC analysis of phenolic compounds.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative analysis. It is highly effective for monitoring reaction progress, screening for the presence of major impurities, and determining appropriate solvent systems for column chromatography.

Experimental Protocol
  • Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum plates.

  • Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate (e.g., 70:30 v/v). The ratio can be adjusted to achieve optimal separation.

  • Sample Application: A dilute solution of the sample in dichloromethane is spotted onto the baseline of the TLC plate using a capillary tube.

  • Development: The plate is placed in a closed chamber saturated with the mobile phase vapor and allowed to develop until the solvent front is approximately 1 cm from the top.

  • Visualization: The plate is first examined under UV light at 254 nm. It can then be stained, for example, in an iodine chamber, to visualize non-UV active spots.

Data Presentation: TLC Qualitative Results
ParameterObservation
Rf Value (Main Spot) ~0.45
Number of Impurity Spots 1 minor spot observed (Rf ~0.60)
Detection Method UV (254 nm)

Diagram: TLC Analysis Pathway

TLC_Pathway A Spot Sample on Plate Baseline B Develop Plate in Solvent Chamber A->B C Dry Plate B->C D Visualize under UV Light C->D E Calculate Rf Values D->E

Caption: The fundamental steps of Thin-Layer Chromatography.

Comparative Summary

FeatureHPLCGC (with Derivatization)TLC
Principle High-pressure liquid chromatographyGas-phase separationPlanar chromatography
Quantification Excellent (High Accuracy & Precision)GoodSemi-quantitative at best
Resolution Very HighHighLow to Moderate
Sensitivity Very High (ng to pg)High (pg to fg)Low (µg to ng)
Throughput ModerateModerateHigh
Best For Accurate purity determination, impurity profiling, stability testing.Analysis of volatile impurities, residual solvents.Rapid reaction monitoring, qualitative purity checks, screening.
Limitations Higher cost, more complex.Limited to thermally stable/volatile compounds; derivatization adds steps.Limited resolution and sensitivity, not suitable for accurate quantification.

Conclusion

For the comprehensive purity assessment of this compound, a combination of chromatographic techniques is recommended. HPLC should be the primary method for accurate, quantitative purity determination and impurity profiling. GC serves as a critical complementary technique to identify and quantify any volatile or thermally stable impurities that may not be detected by HPLC. Finally, TLC remains an invaluable, cost-effective tool for rapid, real-time analysis during synthesis and for preliminary screening. The selection and validation of these methods should always be guided by the specific regulatory requirements (e.g., ICH guidelines) and the intended use of the compound.

References

Cytotoxicity of Quinoxaline Compounds: A Comparative Analysis with a Focus on Chloro-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the cytotoxic potential of quinoxaline-based compounds. This guide synthesizes available experimental data to offer insights into the structure-activity relationships of these promising anticancer agents.

Executive Summary

Comparative Cytotoxicity of Quinoxaline Derivatives

The cytotoxic efficacy of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the core ring structure. The introduction of a chloro group, an electron-withdrawing substituent, has been shown in some cases to slightly improve cytotoxic activity.[3] The following tables summarize the in vitro cytotoxicity (IC50 values) of various quinoxaline compounds against several human cancer cell lines, providing a benchmark for comparing their potency.

Table 1: Cytotoxicity of Quinoxaline Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Compound IV (a quinoxaline-based derivative)PC-3 (Prostate)2.11[4]
Compound III (a quinoxaline-based derivative)PC-3 (Prostate)4.11[4]
N-allyl quinoxaline (Compound 8)A549 (Lung)0.86[5]
N-allyl quinoxaline (Compound 8)MCF-7 (Breast)1.06[5]
Compound XVa (a chloro-quinoxaline derivative)HCT116 (Colon)4.4[3]
Compound XVa (a chloro-quinoxaline derivative)MCF-7 (Breast)5.3[3]
Compound 19 (1,3-diphenylurea-quinoxaline)MGC-803 (Gastric)9[1]
Compound 19 (1,3-diphenylurea-quinoxaline)HeLa (Cervical)12.3[1]
Compound 20 (1,3-diphenylurea-quinoxaline)T-24 (Bladder)8.9[1]
Compound 4m (a bromo-substituted quinoxaline)A549 (Lung)9.32 ± 1.56[6]
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dioneMKN 45 (Gastric)0.073[7]

Experimental Protocols for Cytotoxicity Evaluation

The assessment of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The following section details a standard experimental workflow for determining the cytotoxic effects of quinoxaline derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the quinoxaline compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • Incubation: The plates are incubated for a few hours to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G cluster_workflow Cytotoxicity Evaluation Workflow start Seed Cancer Cells in 96-well plates treat Treat with Quinoxaline Compounds start->treat 24h incubation mtt Add MTT Reagent treat->mtt 24-72h treatment incubate Incubate to Form Formazan mtt->incubate 2-4h incubation solubilize Solubilize Formazan Crystals incubate->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 Values read->analyze

Caption: General workflow for cytotoxicity assessment using the MTT assay.

Signaling Pathways in Quinoxaline-Induced Cytotoxicity

Several studies have elucidated the molecular mechanisms by which quinoxaline derivatives exert their cytotoxic effects. A common pathway involves the induction of apoptosis (programmed cell death) through the modulation of key regulatory proteins.

Apoptosis Induction Pathway

Many quinoxaline compounds have been shown to induce apoptosis in cancer cells. This is often characterized by cell cycle arrest and the differential expression of pro-apoptotic and anti-apoptotic proteins. For instance, some quinoxaline derivatives upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2.[4]

G cluster_pathway Apoptosis Induction by Quinoxaline Derivatives Quinoxaline Quinoxaline Derivative TopoII Topoisomerase II Inhibition Quinoxaline->TopoII EGFR_VEGFR EGFR/VEGFR Inhibition Quinoxaline->EGFR_VEGFR p53 p53 upregulation Quinoxaline->p53 Bcl2 Bcl-2 downregulation Quinoxaline->Bcl2 Casp8 Caspase-8 activation p53->Casp8 Casp3 Caspase-3 activation Bcl2->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Investigating the Cross-Sensitization Potential of Aminophenol Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-sensitization potential of structurally similar aminophenol compounds. The information presented is supported by experimental data from patch testing in humans and the murine Local Lymph Node Assay (LLNA), offering insights for researchers and professionals in drug development and chemical safety assessment.

Comparative Analysis of Aminophenol Isomers

Aminophenol compounds, particularly those with ortho- and para-substitutions, are recognized for their potential to cause skin sensitization and elicit cross-reactions. This is often attributed to their ability to form reactive quinoneimine intermediates. The following table summarizes quantitative data from various studies to compare the sensitization and cross-sensitization potential of different aminophenol isomers.

CompoundAssay TypePopulation/ModelKey FindingsReference
o-Aminophenol (2-Aminophenol) Patch Test80 PPD-sensitized patients23 positive reactions[1]
LLNAMiceEC3 value: 0.4% (Strong sensitizer)[2]
m-Aminophenol (3-Aminophenol) Patch Test2939 eczema patients1% positive reactions[3]
LLNAMicePositive sensitizer[4]
p-Aminophenol (4-Aminophenol) Patch Test80 PPD-sensitized patients15 positive reactions[1]
Patch Test2939 eczema patients1.8% positive reactions[3]

PPD: p-Phenylenediamine; LLNA: Local Lymph Node Assay; EC3: Effective concentration to produce a stimulation index of 3.

The data indicates that o-aminophenol and p-aminophenol show a significant rate of cross-reactivity in individuals already sensitized to the common hair dye allergen, p-phenylenediamine (PPD)[1]. The murine Local Lymph Node Assay (LLNA) data categorizes 2-aminophenol as a strong sensitizer with an EC3 value of 0.4%[2]. While a specific EC3 value for 3-aminophenol was not found in the reviewed literature, it is also identified as a sensitizer[4].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of sensitization studies. Below are protocols for key assays used to assess the sensitization and cross-sensitization potential of aminophenol compounds.

Murine Local Lymph Node Assay (LLNA) for Cross-Sensitization

The LLNA is a validated in vivo method for quantifying the sensitizing potential of chemicals[5]. A modified protocol can be used to assess cross-sensitization.

Principle: Sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application. The degree of proliferation is proportional to the sensitizing potency and is measured by the incorporation of a radiolabeled nucleotide or other markers.

Protocol:

  • Animals: Female CBA/J mice are typically used.

  • Induction Phase:

    • A minimum of four animals are used per dose group[6].

    • For initial sensitization, a known aminophenol isomer (e.g., o-aminophenol) is prepared in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v) at various concentrations (e.g., from a series of 100%, 50%, 25%, 10%, 5%, etc.)[5][6].

    • 25 µL of the test substance or vehicle control is applied to the dorsum of each ear for three consecutive days[5].

  • Challenge Phase (for cross-reactivity):

    • Approximately 7 days after the last induction application, a sub-erythemal concentration of a different aminophenol isomer (e.g., p-aminophenol) is applied to the ears of the sensitized mice.

  • Measurement of Lymphocyte Proliferation:

    • Five days after the challenge, mice are injected intravenously with 3H-methyl thymidine[5].

    • After 5 hours, mice are euthanized, and the draining auricular lymph nodes are excised[5].

    • A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured using a β-scintillation counter[5].

  • Data Analysis:

    • A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

    • An SI ≥ 3 is considered a positive response, indicating sensitization[5]. For cross-sensitization, a significant increase in the SI in the challenged group compared to a non-challenged sensitized group indicates cross-reactivity. The EC3 value, the concentration required to produce an SI of 3, is calculated to determine the potency of the sensitizer[7].

Human Cell Line Activation Test (h-CLAT)

The h-CLAT is an in vitro method that assesses the activation of dendritic cells, a key event in skin sensitization, by measuring the expression of cell surface markers[8].

Principle: Sensitizers upregulate the expression of co-stimulatory molecules (CD86) and adhesion molecules (CD54) on the surface of dendritic cells. This test uses the THP-1 human monocytic leukemia cell line as a model for dendritic cells[6][8].

Protocol:

  • Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 0.05 mM 2-mercaptoethanol.

  • Exposure:

    • Cells are seeded at an appropriate density and exposed to at least eight different concentrations of the test aminophenol compound for 24 hours[9].

    • A vehicle control and a positive control are included in each experiment.

  • Staining and Analysis:

    • After exposure, cells are washed and stained with fluorescently labeled antibodies against CD86 and CD54[9].

    • Cell viability is concurrently assessed using propidium iodide staining[10].

    • The expression levels of CD86 and CD54 are quantified by flow cytometry[8].

  • Data Analysis:

    • The relative fluorescence intensity (RFI) for CD86 and CD54 is calculated relative to the vehicle control.

    • A substance is classified as a sensitizer if, in at least two of three independent experiments, the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at a concentration that results in ≥ 50% cell viability[10].

Patch Testing in Humans

Patch testing is the gold standard for identifying the causative agent of allergic contact dermatitis in humans.

Principle: A suspected allergen is applied to the skin under occlusion to elicit a localized allergic reaction in a sensitized individual.

Protocol:

  • Patient Selection: Patients with a history of contact dermatitis, particularly to products containing aminophenol-related substances like hair dyes, are selected.

  • Test Preparation:

    • Aminophenol isomers are typically prepared in petrolatum at a concentration of 1.0%.

    • The test substances are applied to Finn Chambers® on Scanpor® tape.

  • Application and Reading:

    • The patches are applied to the upper back of the patient and left in place for 48 hours.

    • The test sites are evaluated at 48 hours and again at 72 or 96 hours after application.

  • Interpretation of Results:

    • Reactions are scored according to the International Contact Dermatitis Research Group (ICDRG) criteria, ranging from no reaction (-) to strong reactions (+++) characterized by intense erythema, infiltration, and coalescing vesicles.

    • A positive reaction indicates sensitization to the specific aminophenol isomer. Cross-sensitization is indicated by positive reactions to multiple structurally related compounds.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved in aminophenol-induced cross-sensitization, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of cross-sensitization.

cross_sensitization_relationship cluster_sensitizers Known Sensitizers cluster_aminophenols Aminophenol Isomers PPD p-Phenylenediamine (PPD) oAP o-Aminophenol PPD->oAP Cross-sensitization pAP p-Aminophenol PPD->pAP Cross-sensitization oAP->pAP Potential Cross-sensitization pAP->oAP mAP m-Aminophenol

Caption: Logical relationship of cross-sensitization between PPD and aminophenol isomers.

experimental_workflow cluster_invivo In Vivo (LLNA) cluster_invitro In Vitro (h-CLAT) cluster_human Human (Patch Test) induction Induction Phase (e.g., o-Aminophenol) challenge Challenge Phase (e.g., p-Aminophenol) induction->challenge proliferation Measure Lymphocyte Proliferation (SI) challenge->proliferation exposure Expose THP-1 cells to Aminophenol Isomers staining Stain for CD86/CD54 exposure->staining analysis Flow Cytometry Analysis (RFI) staining->analysis application Apply Aminophenol Patches reading Read Reactions (48h & 96h) application->reading interpretation Interpret based on ICDRG score reading->interpretation

Caption: Experimental workflows for assessing aminophenol cross-sensitization.

signaling_pathway cluster_skin Epidermis cluster_immune Immune Response AP Aminophenol (Hapten) Protein Skin Protein AP->Protein Covalent Binding HaptenProtein Hapten-Protein Complex Protein->HaptenProtein KC Keratinocyte HaptenProtein->KC Uptake DC Dendritic Cell (DC) Activation HaptenProtein->DC Uptake & Processing Cytokines Inflammatory Cytokines (IL-1α, TNF-α) KC->Cytokines Release Cytokines->DC Activation TCell T-Cell Priming & Proliferation DC->TCell Antigen Presentation Sensitization Skin Sensitization TCell->Sensitization

Caption: Simplified signaling pathway for aminophenol-induced skin sensitization.

References

Efficacy comparison of different catalysts in the synthesis of quinoxaline P,N ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline-based P,N ligands represent a pivotal class of compounds in modern chemistry, prized for their role as privileged ligands in asymmetric catalysis. Their rigid, chiral scaffolding enables high enantioselectivity in a variety of chemical transformations, making them invaluable in the synthesis of complex molecules and pharmaceutical agents. The efficacy of synthesizing these ligands is critically dependent on the catalytic methods used, both for constructing the foundational quinoxaline core and for the subsequent introduction of the crucial phosphorus moiety.

This guide provides an objective comparison of different catalytic strategies, supported by experimental data, to inform the selection of the most efficient synthetic routes.

General Synthetic Strategies

The synthesis of quinoxaline P,N ligands is typically approached via a two-step process. The first step involves the formation of the quinoxaline heterocycle, which can then be functionalized with phosphorus-containing groups in the second step. Alternatively, some methods allow for the direct formation of the phosphorylated quinoxaline ring system.

synthesis_workflows cluster_0 Route A: Sequential Synthesis cluster_1 Route B: Convergent Synthesis A1 Precursors (e.g., 1,2-Diamine, 1,2-Diketone) A2 Step 1: Quinoxaline Core Synthesis (Catalytic Cyclocondensation) A1->A2 Various Catalysts A3 Functionalized Quinoxaline (e.g., Halo-Quinoxaline) A2->A3 A4 Step 2: C-P Bond Formation (e.g., Pd-catalyzed Phosphination) A3->A4 Phosphine Source A5 Quinoxaline P,N Ligand A4->A5 B1 Precursors (e.g., o-Diisocyanoarenes, Diphosphines) B2 One-Pot Synthesis (Photoinduced Radical Cyclization) B1->B2 Light (hν) B3 Quinoxaline P,N Ligand B2->B3

Caption: High-level workflows for the synthesis of quinoxaline P,N ligands.

Part 1: Efficacy Comparison for Quinoxaline Core Synthesis

The most common method for synthesizing the quinoxaline backbone is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. A wide array of catalysts has been developed to improve yields and reaction conditions, moving from harsh classical methods to milder, more efficient protocols.

core_synthesis diamine 1,2-Phenylenediamine reaction Cyclocondensation diamine->reaction diketone 1,2-Diketone (e.g., Benzil) diketone->reaction catalyst Catalyst catalyst->reaction product 2,3-Disubstituted Quinoxaline reaction->product water 2 H₂O reaction->water -

Caption: General catalytic synthesis of the quinoxaline core.

Below is a summary of the performance of various catalysts for this key transformation.

Catalyst SystemReactantsSolventTemperature (°C)TimeYield (%)Reference
Heterogeneous Catalysts
AlCuMoVPo-phenylenediamine, BenzilToluene252 h92[1]
AlFeMoVPo-phenylenediamine, BenzilToluene252 h80[1]
Cu-Al-2 (2.5:1)o-phenylenediamine, PhenylacetyleneToluene6010 h95
Homogeneous Catalysts
Fe(acac)₃o-phenylenediamine, Phenacyl bromide-6050-80 min88-94
Metal-Free Catalysts
Iodine (I₂)o-phenylenediamine, Hydroxy ketoneDMSORoom Temp.12 h80-90
Ionic Liquid (C-2)o-phenylenediamine, 1,2-dicarbonylWater--78-99

Part 2: Introduction of Phosphorus Moieties

Once the quinoxaline core is synthesized (often as a di-halo derivative), or starting from specialized precursors, the phosphine groups can be introduced. This step is crucial for defining the ligand's properties.

MethodKey ReagentsCatalyst/ConditionsProduct TypeKey FeaturesReference
Nucleophilic Substitution 2,3-Dichloroquinoxaline, (R)-tert-butylmethylphosphine–boraneBase (e.g., n-BuLi)P-Chiral Bisphosphine (QuinoxP*)Excellent for creating enantiopure, air-stable ligands.[2]
Direct C-H Phosphorylation Quinoxaline, Secondary Phosphine OxidesCatalyst-free, 70-75 °C2,3-Bis(phosphoryl)tetrahydroquinoxalinesAtom-economical, avoids pre-functionalization of the quinoxaline.[3]
Radical Cyclization o-Diisocyanoarenes, DiphosphinesLight (hν)2,3-Bisphosphinated QuinoxalinesA one-pot method to build the P-functionalized ring directly.[4]
Pd-Catalyzed Cross-Coupling Halo-quinoxaline, Secondary PhosphinesPd(OAc)₂, Ligand (e.g., dppf)(Quinoxalinyl)phosphinesVersatile and tolerant of many functional groups. A standard C-P bond formation method.[5]

Experimental Protocols

Protocol 1: General Synthesis of a Quinoxaline Core (AlCuMoVP Catalyst)[1]
  • Reactant Mixture: In a round-bottom flask, combine o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol) in toluene (8 mL).

  • Catalyst Addition: Add the alumina-supported heteropolyoxometalate catalyst AlCuMoVP (0.1 g) to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion (approx. 2 hours), separate the insoluble catalyst by filtration.

  • Isolation: Dry the filtrate over anhydrous Na₂SO₄, evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Protocol 2: Synthesis of 2,3-Bis(tert-butylmethylphosphino)quinoxaline (QuinoxP*)[2]

This protocol outlines the synthesis of a specific, high-performance P,N ligand. The initial steps involve the preparation of the chiral phosphine-borane precursor, which is a multi-step synthesis in itself. The key final step is detailed below.

  • Precursor Preparation: Prepare a solution of enantiopure (R)-tert-butylmethylphosphine–borane in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (Argon or Nitrogen).

  • Deprotonation: Cool the solution to a low temperature (e.g., -78 °C) and add a strong base such as n-butyllithium (n-BuLi) dropwise to generate the lithium phosphide-borane complex.

  • Coupling Reaction: To this solution, add a solution of 2,3-dichloroquinoxaline in THF dropwise at low temperature.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC or NMR).

  • Quenching & Extraction: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous MgSO₄.

  • Purification: After removing the solvent in vacuo, purify the resulting phosphine-borane protected ligand by column chromatography on silica gel.

  • Deboranation: The final step involves removing the borane protecting group. This can be achieved by reacting the purified intermediate with an amine, such as diethylamine or DABCO, to yield the free phosphine ligand, QuinoxP*. This step should be performed carefully as the final ligand is air-sensitive.

This guide highlights that while numerous catalysts are effective for forming the quinoxaline ring, the synthesis of advanced P,N ligands often relies on specialized C-P bond-forming reactions. The choice of catalyst and methodology should be guided by the desired ligand structure, required purity (especially enantiomeric purity), and scalability.

References

Validating analytical methods for the precise quantification of 4-chloro-2-(2-quinoxalinyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three common analytical techniques for the precise quantification of 4-chloro-2-(2-quinoxalinyl)phenol: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for accurate quantification in research and drug development. This document presents a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical method validation workflow.

Performance Characteristics

The choice of analytical methodology is often a trade-off between sensitivity, selectivity, cost, and sample throughput. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the quantification of phenolic compounds, which can be extrapolated for this compound.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
**Linearity (R²) **> 0.99[1][2]> 0.99> 0.99[3]
Accuracy (% Recovery) 97.1 - 102.2%[1][2]73.2 - 105.6%[4]~103%[3]
Precision (% RSD) < 2%< 15%< 1%[3]
Limit of Detection (LOD) 0.022 - 0.062 mg/L[5]0.026 - 0.072 ng/g[4]~0.19 ppm[3]
Limit of Quantification (LOQ) 0.030 - 0.187 mg/L[5]-~1.06 ppm[3]
Selectivity HighVery HighLow
Cost ModerateHighLow
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for each of the discussed analytical techniques, which should be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the analysis of non-volatile and thermally labile compounds like many phenolic derivatives.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (or other suitable modifier)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient or isocratic mixture of acetonitrile and water with 0.1% acetic acid. The exact ratio should be optimized to achieve good separation.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25 °C

    • UV detection wavelength: Determined by measuring the UV spectrum of the analyte (likely around 280 nm for phenolic compounds).[6]

  • Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the prepared samples.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high selectivity and sensitivity. Derivatization is often required for polar analytes like phenols to increase their volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for the analysis of derivatized phenols (e.g., HP-5MS).

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Dichloromethane, Hexane)

  • This compound standard

Procedure:

  • Derivatization: To a known amount of the dried sample or standard, add a suitable solvent and the derivatizing agent. Heat the mixture to ensure complete derivatization.

  • Standard Solution Preparation: Prepare a stock solution of the derivatized this compound. Prepare calibration standards by serial dilution.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of components.

    • Carrier gas: Helium at a constant flow rate.

    • MS transfer line temperature: 280 °C

    • Ionization mode: Electron Ionization (EI)

    • Acquisition mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

  • Analysis: Inject the derivatized standards to build a calibration curve. Inject the derivatized samples.

  • Quantification: Quantify the derivatized analyte based on the peak area of a characteristic ion fragment and the calibration curve.

UV-Visible Spectrophotometry

This technique is simple, rapid, and cost-effective, but it is less selective than chromatographic methods. It is often used for the determination of total phenolic content.

Instrumentation:

  • UV-Visible Spectrophotometer.

Reagents:

  • Ethanol or other suitable solvent.

  • This compound standard.

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a solution of this compound and scan it across the UV-Vis spectrum to determine the wavelength of maximum absorbance.

  • Standard Solution Preparation: Prepare a stock solution of the analyte in the chosen solvent. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards.

  • Analysis: Measure the absorbance of the blank (solvent), the standard solutions, and the sample solutions at the determined λmax.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the analyte in the samples from the calibration curve.

Visualization of Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow start Method Development protocol Write Validation Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Implementation report->end

Caption: A flowchart illustrating the key stages of an analytical method validation process.

References

Safety Operating Guide

Safe Disposal of 4-chloro-2-(2-quinoxalinyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Hazard Assessment

4-chloro-2-(2-quinoxalinyl)phenol should be treated as a hazardous substance. Based on the known hazards of its constituent chemical classes (chlorinated phenols and quinoxalines), it is prudent to assume this compound is toxic and poses a significant health risk upon exposure.

Key Hazards of Related Compounds:

Hazard CategoryChlorinated Phenols (e.g., 4-Chloro-o-cresol)Quinoxaline Derivatives
Acute Toxicity Toxic if inhaled.[2] May be harmful if swallowed or absorbed through the skin.[2]Can be harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Causes severe skin burns.[2]May cause skin irritation.[3]
Eye Damage/Irritation Causes severe eye burns.[2]Causes serious eye irritation.[3]
Environmental Hazards Very toxic to aquatic life.[2][4]Toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE is mandatory when handling this compound and its waste:

  • Eye and Face Protection: Chemical safety goggles and a face shield.[3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[5]

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

Operational and Disposal Plan

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in standard laboratory trash.

Step-by-Step Disposal Procedure:

  • Waste Segregation: All waste materials contaminated with this compound, including solid compound, solutions, and contaminated labware (e.g., pipette tips, gloves, and wipes), must be segregated from non-hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container.

    • Liquid Waste: Use a designated, leak-proof container. Ensure the container material is compatible with the solvent used.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup. The primary disposal method for chlorinated organic residues is high-temperature incineration in a specialized facility.[6]

Experimental Protocol: Decontamination of Glassware

This protocol details the procedure for decontaminating glassware that has been in contact with this compound.

Materials:

  • Appropriate PPE (gloves, goggles, lab coat)

  • Designated hazardous waste containers for solid and liquid waste

  • Acetone or another suitable organic solvent

  • Deionized water

  • Laboratory-grade detergent

Procedure:

  • Initial Rinse: In a chemical fume hood, rinse the glassware with a small amount of acetone or another appropriate organic solvent to dissolve any residual compound.

  • Collect Rinse Solvent: Decant the rinse solvent into a designated hazardous liquid waste container. Repeat the rinse as necessary.

  • Wash with Detergent: Wash the glassware thoroughly with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the glassware multiple times with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (Solid or Liquid this compound) ppe_check Is appropriate PPE being worn? start->ppe_check don_ppe Don required PPE: Gloves, Goggles, Lab Coat ppe_check->don_ppe No segregate Segregate waste into a dedicated hazardous waste container. ppe_check->segregate Yes don_ppe->segregate label_waste Is the container clearly labeled with 'Hazardous Waste' and the chemical name? segregate->label_waste apply_label Apply a complete and accurate hazardous waste label. label_waste->apply_label No store_waste Store the sealed container in a designated and secure area. label_waste->store_waste Yes apply_label->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. store_waste->contact_ehs disposal Professional Disposal (High-Temperature Incineration) contact_ehs->disposal

Caption: A workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling 4-chloro-2-(2-quinoxalinyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-chloro-2-(2-quinoxalinyl)phenol was identified. The following guidance is based on the potential hazards associated with its structural components—chlorinated phenols and quinoxalines—and general best practices for handling hazardous research chemicals. Treat this compound with extreme caution.

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound.

Hazard Assessment

Due to the presence of a chlorinated phenol and a quinoxaline moiety, this compound should be considered highly hazardous. Based on data for structurally related compounds, the primary hazards are expected to be:

  • Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[1][2] Phenol and its derivatives can be rapidly absorbed through the skin and can be fatal.[3][4]

  • Corrosivity: Causes severe skin burns and eye damage.[2] Phenol has local anesthetic properties, meaning significant damage can occur before pain is felt.[3]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure, potentially affecting the liver, kidneys, and nervous system.

  • Genetic Defects: Suspected of causing genetic defects.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Strict adherence to appropriate PPE is mandatory. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar hazardous chemicals.

Body PartRecommended PPESpecifications and Best Practices
Hands Double-gloving with chemical-resistant glovesInner Glove: Thinner nitrile glove. Outer Glove: Heavy-duty gloves such as Viton®, butyl rubber, or Silver Shield®/laminate film gloves provide good resistance to phenols.[3][4] Neoprene may be suitable for shorter-term work.[4][5] Change gloves immediately if contaminated.[3]
Eyes/Face Chemical safety goggles and a face shieldEye and face protection should comply with OSHA regulations 29 CFR 1910.133 or European Standard EN166.[6][7]
Body Chemical-resistant lab coat or apronA lab coat should be worn at a minimum. For tasks with a higher risk of splashing, a chemical-resistant apron made of butyl rubber or neoprene is recommended.[3][4]
Respiratory NIOSH-approved respiratorUse in a certified chemical fume hood is the primary engineering control.[2] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7][8]
Footwear Closed-toe, chemical-resistant shoesLeather and canvas shoes should not be worn as they can absorb chemicals.[9] Chemical-resistant shoe covers may also be used.

Operational Plan: Step-by-Step Handling Procedures

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[2]

  • Pre-Handling Check: Ensure an eyewash station and safety shower are accessible and unobstructed.[2] Prepare a phenol first-aid kit and have it readily available.[10]

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Weighing: If the compound is a solid, handle it carefully to minimize dust generation.[2][11] Use a balance inside the fume hood or a powder-containment hood.

  • Solubilization: If dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.

  • Closed Systems: Whenever possible, use closed systems to minimize the risk of exposure.

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[2][6]

  • No Personal Items: Do not eat, drink, or smoke in the area where the chemical is being handled.[11]

  • Transporting: When moving the chemical outside the fume hood, ensure it is in a sealed, labeled, and secondary container.

  • Work Surfaces: After work is complete, wipe down the work area with a suitable decontaminating solution, followed by soap and water.[3]

  • Equipment: Clean any contaminated equipment thoroughly.

  • PPE Removal: Remove PPE carefully to avoid self-contamination. Remove gloves last, turning them inside out as you remove them.[8]

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[1][11]

Disposal Plan

  • Waste Collection: All waste contaminated with this compound, including gloves, disposable labware, and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[6][11]

  • Waste Segregation: Do not mix this waste with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.

  • Disposal: Dispose of the chemical waste through your institution's approved hazardous waste disposal program.[6] Do not pour down the drain.[1][6]

Emergency Procedures and First Aid

Immediate action is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[2][7] For phenol-specific treatment, if available, use polyethylene glycol (PEG) 300 or 400 to wipe the affected area before washing with water. [3][4][10] Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Inhalation Move the victim to fresh air immediately.[2][6] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[2] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[2]
Spills Evacuate the area.[1] Wear appropriate PPE, including respiratory protection.[2] For small spills of solid material, carefully sweep up to avoid creating dust and place in a sealed container for disposal.[6] For larger spills, follow your institution's EHS spill response procedures. Do not let the chemical enter drains.[1]

Safe Handling Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow prep Preparation & Planning ppe Don PPE prep->ppe Before Handling handling Chemical Handling (In Fume Hood) ppe->handling decon Decontamination handling->decon After Experiment emergency Emergency Procedures handling->emergency If Exposure/Spill Occurs disposal Waste Disposal decon->disposal decon->emergency post_ppe Doff PPE disposal->post_ppe wash Wash Hands post_ppe->wash

Caption: Workflow for safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。